Product packaging for Digoxin, diacetate(Cat. No.:CAS No. 31668-45-8)

Digoxin, diacetate

Cat. No.: B15476130
CAS No.: 31668-45-8
M. Wt: 865.0 g/mol
InChI Key: MGZLUNICOCHCEI-MLKQVVFXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Digoxin, diacetate is a high-purity chemical derivative of digoxin, a well-characterized cardiac glycoside. Its primary research value lies in its use as a key intermediate and reference standard in pharmaceutical and metabolic studies. Researchers utilize this compound to investigate the structure-activity relationships, biosynthesis, and metabolic pathways of cardiac glycosides . Like its parent compound digoxin, the diacetate derivative is of interest for its mechanism of action, which is mediated through the specific, reversible inhibition of the sodium-potassium (Na+/K+) ATPase pump . This inhibition increases intracellular calcium concentrations in cardiomyocytes, leading to positive inotropic effects, and enhances vagal tone, resulting in slowed atrioventricular (AV) nodal conduction . Beyond cardiovascular research, digoxin itself has emerged in preclinical oncology research. Recent studies indicate that Na+/K+ ATPase inhibition can disrupt cell-cell adhesion, leading to the dissolution of circulating tumor cell (CTC) clusters, which are key mediators of metastasis . Additional investigations suggest digoxin may inhibit DNA damage repair pathways and exhibit synergistic effects with certain chemotherapeutic agents, highlighting its potential as a tool for exploring novel anticancer mechanisms . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H68O16 B15476130 Digoxin, diacetate CAS No. 31668-45-8

Properties

CAS No.

31668-45-8

Molecular Formula

C45H68O16

Molecular Weight

865.0 g/mol

IUPAC Name

[(2R,3R,4S,6S)-6-[(2R,3R,4S,6S)-4-acetyloxy-6-[(2R,4S,6R)-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-3-hydroxy-2-methyloxan-4-yl] acetate

InChI

InChI=1S/C45H68O16/c1-21-40(51)33(57-24(4)46)18-38(54-21)61-42-23(3)56-39(19-34(42)58-25(5)47)60-41-22(2)55-37(17-32(41)48)59-28-10-12-43(6)27(15-28)8-9-30-31(43)16-35(49)44(7)29(11-13-45(30,44)52)26-14-36(50)53-20-26/h14,21-23,27-35,37-42,48-49,51-52H,8-13,15-20H2,1-7H3/t21-,22-,23-,27-,28+,29-,30-,31+,32+,33+,34+,35-,37+,38+,39+,40-,41?,42-,43+,44+,45+/m1/s1

InChI Key

MGZLUNICOCHCEI-MLKQVVFXSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC(=O)C)OC3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)OC(=O)C)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2OC(=O)C)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)OC(=O)C)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Digoxin on Na+/K+-ATPase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis purpurea), has been a cornerstone in the treatment of heart failure and certain arrhythmias for centuries. Its therapeutic and toxic effects are primarily mediated through the specific inhibition of the Na+/K+-ATPase, an essential ion pump found in the plasma membrane of all animal cells. This technical guide provides a comprehensive overview of the molecular mechanism of action of Digoxin on the Na+/K+-ATPase, intended for researchers, scientists, and professionals in drug development. The guide details the binding kinetics, conformational changes, downstream signaling cascades, and key experimental protocols for studying this interaction. All quantitative data are presented in structured tables for comparative analysis, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane. It actively transports three Na+ ions out of the cell in exchange for two K+ ions into the cell, a process powered by the hydrolysis of one molecule of ATP. This ion exchange is crucial for various cellular processes, including nerve impulse transmission, muscle contraction, and the regulation of cell volume.

Digoxin exerts its effects by binding to a specific site on the α-subunit of the Na+/K+-ATPase, leading to the inhibition of its pumping activity[1][2]. This inhibition sets off a cascade of events that ultimately leads to an increase in intracellular calcium concentration, enhancing myocardial contractility[1][3][4]. Beyond its inotropic effects, the interaction of Digoxin with Na+/K+-ATPase also triggers various intracellular signaling pathways, implicating it in diverse cellular processes, including cell growth and cancer therapy[5][6][7].

The Na+/K+-ATPase: Structure and Function

The Na+/K+-ATPase is a heterodimeric protein composed of a catalytic α-subunit and a smaller β-subunit. The α-subunit contains the binding sites for ATP, Na+, K+, and cardiac glycosides like Digoxin[3][8]. There are four known isoforms of the α-subunit (α1, α2, α3, and α4) and three isoforms of the β-subunit (β1, β2, and β3), which are expressed in a tissue-specific manner[9]. This isoform diversity allows for differential regulation of Na+/K+-ATPase activity and varying sensitivity to cardiac glycosides in different tissues[9].

The pumping cycle of the Na+/K+-ATPase involves a series of conformational changes, primarily transitioning between two main states: the E1 state, which has a high affinity for intracellular Na+, and the E2 state, which has a high affinity for extracellular K+[10]. ATP hydrolysis and the subsequent phosphorylation and dephosphorylation of the α-subunit drive these conformational shifts.

Mechanism of Digoxin Action on Na+/K+-ATPase

Binding of Digoxin to the Na+/K+-ATPase

Digoxin binds to a specific site on the extracellular side of the α-subunit of the Na+/K+-ATPase[3]. This binding is highly specific and occurs with high affinity, particularly when the enzyme is in its phosphorylated E2-P conformation[11]. The binding site is a well-conserved pocket formed by several transmembrane helices of the α-subunit[12]. The interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions between the Digoxin molecule and amino acid residues within the binding pocket[11].

Conformational Arrest of the Na+/K+-ATPase

Upon binding, Digoxin locks the Na+/K+-ATPase in the E2-P conformation, preventing its transition back to the E1 state[11]. This conformational arrest effectively inhibits the enzyme's ability to bind and transport K+ ions into the cell, thereby halting the pumping cycle.

Downstream Cellular Effects

The inhibition of the Na+/K+-ATPase by Digoxin leads to a gradual increase in the intracellular concentration of Na+ ions[1][4]. This rise in intracellular Na+ alters the electrochemical gradient for the sodium-calcium exchanger (NCX), a plasma membrane protein that normally extrudes Ca2+ from the cell in exchange for Na+ influx. The reduced Na+ gradient diminishes the driving force for Ca2+ efflux, leading to an accumulation of intracellular Ca2+[1][4]. In cardiac myocytes, this elevated intracellular Ca2+ concentration enhances the contractility of the heart muscle, which is the basis for Digoxin's therapeutic effect in heart failure[1][4].

Quantitative Data

The interaction of Digoxin with Na+/K+-ATPase has been quantified in numerous studies. The following tables summarize key quantitative data, including IC50 values and dissociation constants (Kd).

Table 1: IC50 Values for Digoxin Inhibition of Na+/K+-ATPase

Enzyme SourceIsoform(s)IC50Reference
Rat brain microsomesα11.3 x 10⁻⁴ M[8]
Rat brain microsomesα22.5 x 10⁻⁸ M[8]
A549 cellsNot specified40 nM[6]
MDA-MB-231 cellsNot specified~164 nM[6]
Vero cells (anti-MERS-CoV activity)Not specified0.17 µM[13]

Table 2: Dissociation Constants (Kd) for Digoxin Binding to Na+/K+-ATPase

Enzyme SourceIsoform(s)KdReference
Human Na+,K+-ATPaseα1 (in presence of K+)Higher affinity for α2 & α3[14]
Human Na+,K+-ATPaseα2 (in presence of K+)Lower affinity than α1[14]
Human Na+,K+-ATPaseα3 (in presence of K+)Lower affinity than α1[14]
Pig kidney Na+,K+-ATPaseNot specified2.8 ± 2 nM[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction between Digoxin and Na+/K+-ATPase.

Na+/K+-ATPase Activity Assay

This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Protocol:

  • Preparation of Enzyme Source:

    • Isolate membranes rich in Na+/K+-ATPase (e.g., from pig kidney, brain microsomes, or cultured cells) through differential centrifugation.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

  • Reaction Mixture:

    • Prepare a reaction buffer containing:

      • 100 mM NaCl

      • 20 mM KCl

      • 3 mM MgCl₂

      • 50 mM Tris-HCl (pH 7.4)

      • 3 mM ATP

  • Inhibition Assay:

    • Pre-incubate the membrane preparation with varying concentrations of Digoxin (or Digoxin diacetate) for a specified time (e.g., 10-30 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding ATP.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

  • Measurement of Pi Release:

    • Stop the reaction by adding a solution of sodium dodecyl sulfate (SDS) and ascorbic acid.

    • Add a solution of ammonium molybdate to form a colored phosphomolybdate complex.

    • Measure the absorbance of the complex at a specific wavelength (e.g., 820 nm) using a spectrophotometer.

  • Data Analysis:

    • Calculate the specific activity of the Na+/K+-ATPase (µmol Pi/mg protein/hour).

    • Plot the percentage of inhibition against the logarithm of the Digoxin concentration to determine the IC50 value.

[³H]-Ouabain Binding Assay (Radioligand Binding)

This assay is used to determine the binding affinity (Kd) and the number of binding sites (Bmax) for cardiac glycosides on the Na+/K+-ATPase. Ouabain, another cardiac glycoside, is often used in its radiolabeled form ([³H]-ouabain) for these studies.

Protocol:

  • Membrane Preparation:

    • Prepare membranes containing Na+/K+-ATPase as described in the activity assay protocol.

  • Binding Buffer:

    • Prepare a binding buffer containing:

      • 50 mM Tris-HCl (pH 7.4)

      • 5 mM MgCl₂

      • 1 mM EDTA

  • Competition Binding Assay:

    • In a 96-well plate, add the membrane preparation to each well.

    • Add a fixed concentration of [³H]-ouabain.

    • Add increasing concentrations of unlabeled Digoxin (the competitor).

    • Incubate the plate at a specific temperature (e.g., 37°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound [³H]-ouabain from the unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Quantification of Radioactivity:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the amount of bound [³H]-ouabain against the logarithm of the Digoxin concentration.

    • Analyze the data using non-linear regression to determine the Ki (and subsequently Kd) of Digoxin.

Signaling Pathways and Visualizations

The inhibition of Na+/K+-ATPase by Digoxin not only affects ion homeostasis but also triggers intracellular signaling cascades that are independent of the changes in ion concentrations.

The Na+/K+-ATPase as a Signal Transducer

Upon Digoxin binding, the Na+/K+-ATPase can act as a scaffold to assemble a signaling complex, often referred to as the "signalosome." This complex can include the non-receptor tyrosine kinase Src, which, upon activation, can initiate downstream signaling pathways.

Key Signaling Pathways
  • Ras/Raf/MEK/MAPK Pathway: Activation of Src can lead to the transactivation of the epidermal growth factor receptor (EGFR), which in turn activates the Ras/Raf/MEK/MAPK signaling cascade. This pathway is involved in cell proliferation, differentiation, and survival[6].

  • PI3K/Akt Pathway: The Na+/K+-ATPase signalosome can also activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which plays a crucial role in cell survival and growth.

  • Reactive Oxygen Species (ROS) Production: Inhibition of Na+/K+-ATPase can lead to the generation of reactive oxygen species, which can act as second messengers to modulate various signaling pathways.

  • Calcium Signaling: As previously discussed, the primary consequence of Na+/K+-ATPase inhibition is an increase in intracellular calcium, which is a ubiquitous second messenger that regulates a multitude of cellular processes.

Graphviz Visualizations

The following diagrams, generated using the DOT language, illustrate the key mechanisms and pathways discussed.

Digoxin_Mechanism cluster_membrane Cell Membrane ATPase Na+/K+-ATPase (E2-P state) Extracellular Intracellular Na_in Intracellular Na⁺ ATPase->Na_in Na⁺ efflux blocked NCX Na+/Ca²+ Exchanger (NCX) Ca_in Intracellular Ca²⁺ NCX->Ca_in Ca²⁺ efflux decreased Digoxin Digoxin Digoxin->ATPase:in Binds and Inhibits Na_in->NCX Reduces Na⁺ gradient Contractility Increased Myocardial Contractility Ca_in->Contractility Leads to

Caption: Core mechanism of Digoxin's inotropic effect.

Signaling_Pathway Digoxin Digoxin ATPase Na+/K+-ATPase Digoxin->ATPase Binds Src Src Kinase ATPase->Src Activates EGFR EGFR Src->EGFR Transactivates PI3K PI3K Src->PI3K Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Gene_Expression Altered Gene Expression (Proliferation, Survival) MAPK->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression

Caption: Downstream signaling pathways activated by Digoxin.

Experimental_Workflow cluster_activity Na+/K+-ATPase Activity Assay cluster_binding Radioligand Binding Assay A1 Membrane Isolation A2 Incubation with Digoxin A1->A2 A3 ATP Addition A2->A3 A4 Pi Measurement A3->A4 A5 IC50 Determination A4->A5 B1 Membrane Preparation B2 Incubation with [³H]-Ouabain and Digoxin B1->B2 B3 Filtration B2->B3 B4 Scintillation Counting B3->B4 B5 Kd/Ki Determination B4->B5

Caption: Workflow for key experimental assays.

Conclusion

The mechanism of action of Digoxin on the Na+/K+-ATPase is a multifaceted process involving direct enzyme inhibition, subsequent alterations in ion homeostasis, and the activation of complex intracellular signaling networks. A thorough understanding of these molecular interactions is paramount for the rational design of novel therapeutics that target the Na+/K+-ATPase and for optimizing the clinical use of existing cardiac glycosides. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this critical drug-target interaction. Future research may focus on elucidating the isoform-specific effects of Digoxin and its derivatives to develop more targeted and safer therapeutic agents.

References

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Acetylated Digoxin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of acetylated derivatives of Digoxin, a cardiac glycoside used in the management of various heart conditions. While the primary focus is on the mono-acetylated isomers, α-acetyldigoxin and β-acetyldigoxin, this document also addresses the potential for the synthesis of Digoxin diacetate. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry and pharmacology.

Introduction to Digoxin and its Acetylated Derivatives

Digoxin is a cardiac glycoside extracted from the foxglove plant, Digitalis lanata. Its therapeutic effects are primarily attributed to its ability to inhibit the Na+/K+-ATPase pump in myocardial cells, leading to an increase in intracellular calcium and enhanced cardiac contractility. Acetylation of the sugar moieties of Digoxin can modify its pharmacokinetic and pharmacodynamic properties. The most well-documented acetylated derivatives are α-acetyldigoxin and β-acetyldigoxin, which are mono-acetylated on the terminal digitoxose sugar. The formation of a diacetylated derivative, Digoxin diacetate, is also possible under certain reaction conditions, though it is less commonly studied.

Synthesis of Acetylated Digoxin Derivatives

The synthesis of acetylated digoxin derivatives typically involves the reaction of digoxin with an acetylating agent. The degree and position of acetylation can be controlled by the reaction conditions.

Synthesis of β-Acetyldigoxin

β-Acetyldigoxin can be synthesized by the acetylation of digoxin using acetic anhydride in the presence of a mild base, such as anhydrous sodium acetate. The reaction is typically carried out in a suitable solvent system.

Experimental Protocol:

  • Dissolution: Dissolve Digoxin in a mixture of pyridine and chloroform.

  • Acetylation: Add acetic anhydride to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like chloroform.

  • Purification: The crude product is purified by recrystallization from a solvent mixture such as chloroform and toluene to yield β-acetyldigoxin.

During this process, di- and polyacetylated derivatives of digoxin may form as byproducts. These can be separated during the purification step and can be deacetylated back to digoxin for recycling.

Synthesis of α-Acetyldigoxin

Detailed experimental protocols for the direct synthesis of α-acetyldigoxin from digoxin are not as readily available in the public domain. It is often obtained through the purification of mixtures of acetylated cardiac glycosides extracted from Digitalis lanata or through isomerization of β-acetyldigoxin under specific conditions.

Proposed Synthesis and Isomerization:

A potential route for obtaining α-acetyldigoxin involves the initial synthesis of β-acetyldigoxin followed by an isomerization step. This isomerization can sometimes be achieved by altering the pH of the solution.

Proposed Synthesis of Digoxin Diacetate

While not a commonly isolated product, the formation of Digoxin diacetate is plausible, particularly with the use of a stronger acetylating agent or more forcing reaction conditions (e.g., higher temperature, longer reaction time, or use of a catalyst like 4-dimethylaminopyridine (DMAP) alongside acetic anhydride).

Hypothetical Experimental Protocol:

  • Dissolution: Dissolve Digoxin in a larger excess of pyridine.

  • Acetylation: Add an excess of acetic anhydride and a catalytic amount of DMAP.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 40-50 °C) and monitor by TLC for the disappearance of mono-acetylated intermediates and the appearance of a more non-polar spot corresponding to the diacetate.

  • Work-up and Purification: Follow a similar work-up procedure as for β-acetyldigoxin. Purification would likely require column chromatography on silica gel to separate the diacetate from mono-acetylated products and any remaining starting material.

Chemical Characterization

Thorough chemical characterization is essential to confirm the identity and purity of the synthesized acetylated digoxin derivatives.

Physical and Chemical Properties
PropertyDigoxinα-Acetyldigoxinβ-AcetyldigoxinDigoxin Diacetate (Predicted)
Molecular Formula C41H64O14C43H66O15C43H66O15C45H68O16
Molecular Weight 780.94 g/mol 822.99 g/mol 822.99 g/mol 865.04 g/mol
Appearance White crystalline powderWhite solidWhite solidWhite solid
Solubility Practically insoluble in waterSparingly soluble in methylene chloride, slightly soluble in ethanolSparingly soluble in methylene chloride, slightly soluble in ethanolLikely to have increased solubility in organic solvents compared to mono-acetylated derivatives.
Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the structure of acetylated digoxin derivatives, confirming the position and number of acetyl groups.

¹³C NMR Chemical Shifts (ppm) in CDCl₃ (Predicted for key carbons)

Carbon AtomDigoxinα-Acetyldigoxinβ-Acetyldigoxin
C-3'~72.8~72.5~72.5
C-4'~73.5~73.2~73.2
C-3''~72.8~72.5~72.5
C-4''~73.5~73.2~73.2
C-3'''~72.8~75.0 ~72.8
C-4'''~73.5~73.5~75.0
Acetyl CO-~170.5~170.5
Acetyl CH₃-~21.0~21.0

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.

Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
Digoxin ESI+781.4651.4 (loss of one digitoxose), 521.3 (loss of two digitoxoses), 391.3 (digoxigenin)
β-Acetyldigoxin ESI+823.4651.4 (loss of the terminal β-acetyldigitoxose moiety), 391.3 (digoxigenin)[1]

Note: The fragmentation of β-acetyldigoxin involves the characteristic loss of the acetylated sugar residue.[1] The mass spectrum of Digoxin diacetate would be expected to show a molecular ion peak at m/z 865.4 [M+H]⁺ and sequential losses of the two acetylated sugar moieties.

Experimental and Logical Workflows

The following diagrams illustrate the synthesis and characterization workflows.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Digoxin Digoxin Acetylation Acetylation (Acetic Anhydride, Base) Digoxin->Acetylation Crude_Product Crude Product Mixture (Mono- and Di-acetylated) Acetylation->Crude_Product Purification Recrystallization / Column Chromatography Crude_Product->Purification Beta_Acetyldigoxin β-Acetyldigoxin Purification->Beta_Acetyldigoxin Alpha_Acetyldigoxin α-Acetyldigoxin Purification->Alpha_Acetyldigoxin Digoxin_Diacetate Digoxin Diacetate Purification->Digoxin_Diacetate

Caption: General workflow for the synthesis and purification of acetylated digoxin derivatives.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis Purified_Product Purified Acetylated Digoxin NMR NMR Spectroscopy (¹H, ¹³C) Purified_Product->NMR MS Mass Spectrometry (ESI-MS) Purified_Product->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Confirmation MS->Purity_Assessment

Caption: Workflow for the chemical characterization of synthesized acetylated digoxin derivatives.

Signaling Pathway of Digoxin

The primary mechanism of action of digoxin and its acetylated derivatives involves the inhibition of the Na+/K+-ATPase pump.

Digoxin_Signaling_Pathway Digoxin Digoxin / Acetylated Derivatives NaK_ATPase Na+/K+-ATPase Pump Digoxin->NaK_ATPase Inhibition Intracellular_Na ↑ Intracellular [Na⁺] NaK_ATPase->Intracellular_Na NaCa_Exchanger Na⁺/Ca²⁺ Exchanger Intracellular_Na->NaCa_Exchanger Reduced Ca²⁺ efflux Intracellular_Ca ↑ Intracellular [Ca²⁺] NaCa_Exchanger->Intracellular_Ca Cardiac_Contraction ↑ Cardiac Contractility Intracellular_Ca->Cardiac_Contraction

Caption: Simplified signaling pathway of Digoxin and its acetylated derivatives.

Conclusion

This technical guide outlines the synthesis and chemical characterization of acetylated digoxin derivatives. While β-acetyldigoxin is the more readily synthesized and characterized mono-acetylated product, the formation of α-acetyldigoxin and Digoxin diacetate is also discussed. The provided experimental outlines and characterization data serve as a valuable resource for researchers in the field of drug development and medicinal chemistry, facilitating further investigation into the therapeutic potential of these modified cardiac glycosides. Further research is warranted to fully elucidate the synthesis and biological activity of Digoxin diacetate.

References

An In-depth Technical Guide to the Pharmacological Properties of Digoxin and its Acetylated Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the pharmacological properties of Digoxin and its acetylated derivative, Acetyldigoxin. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their pharmacokinetics, pharmacodynamics, and toxicological profiles. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols, and provides visual representations of critical biological pathways and experimental workflows.

Introduction

Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis lanata), has been a cornerstone in the treatment of heart failure and atrial fibrillation for decades. Its therapeutic effects are primarily attributed to its ability to inhibit the sodium-potassium ATPase (Na+/K+-ATPase) pump in myocardial cells. Acetyldigoxin, a derivative of Digoxin, has been developed to potentially offer improved pharmacokinetic properties. This guide will delve into a detailed comparison of these two compounds.

Pharmacodynamics: Mechanism of Action

Both Digoxin and Acetyldigoxin share the same fundamental mechanism of action, which is the inhibition of the Na+/K+-ATPase pump in the cell membranes of heart muscle cells (cardiomyocytes)[1][2]. This inhibition leads to a cascade of events that ultimately enhances cardiac contractility and modulates neurohormonal activity.

Signaling Pathway of Digoxin and Acetyldigoxin

The primary signaling pathway for both compounds involves the following steps:

  • Inhibition of Na+/K+-ATPase: Digoxin and Acetyldigoxin bind to the alpha subunit of the Na+/K+-ATPase pump, inhibiting its function.

  • Increase in Intracellular Sodium: The inhibition of the pump leads to an accumulation of intracellular sodium ions (Na+).

  • Alteration of Sodium-Calcium Exchanger Activity: The increased intracellular Na+ concentration alters the electrochemical gradient for the sodium-calcium (Na+/Ca2+) exchanger. This reduces the expulsion of intracellular calcium ions (Ca2+) from the cell.

  • Increase in Intracellular Calcium: The net result is an increase in the intracellular Ca2+ concentration.

  • Enhanced Myocardial Contractility: The elevated intracellular Ca2+ levels lead to increased calcium uptake into the sarcoplasmic reticulum. This results in a greater release of calcium during each action potential, leading to a more forceful contraction of the heart muscle (positive inotropic effect).

  • Neurohormonal Effects: Beyond the direct effects on cardiomyocytes, these cardiac glycosides also exert parasympathomimetic actions, which contribute to a decrease in heart rate (negative chronotropic effect) and a slowing of conduction through the atrioventricular (AV) node[1][2].

cluster_cell Cardiomyocyte CG Digoxin / Acetyldigoxin NKA Na+/K+-ATPase CG->NKA Inhibits Na_in Intracellular Na+ NKA->Na_in Decreased Efflux NCX Na+/Ca2+ Exchanger Na_in->NCX Alters Gradient Ca_in Intracellular Ca2+ NCX->Ca_in Decreased Efflux SR Sarcoplasmic Reticulum Ca_in->SR Increased Uptake Contraction Increased Myocardial Contractility Ca_in->Contraction Leads to SR->Ca_in Increased Release start Start: Healthy Volunteers rand Randomized Crossover Administration start->rand dig_tab Digoxin Tablet rand->dig_tab acet_tab β-Acetyldigoxin Tablet rand->acet_tab acet_sol β-Acetyldigoxin Solution rand->acet_sol iv_dig IV Digoxin (Reference) rand->iv_dig washout Washout Period washout->rand Next Period dig_tab->washout sampling Blood & Urine Sampling (24h) dig_tab->sampling acet_tab->washout acet_tab->sampling acet_sol->washout acet_sol->sampling iv_dig->washout iv_dig->sampling analysis RIA or HPLC Analysis sampling->analysis calc AUC & Urinary Excretion Calculation analysis->calc bioavail Bioavailability Determination calc->bioavail start Start: Purified Na+/K+-ATPase incubation Incubate with varying concentrations of Digoxin or Acetyldigoxin start->incubation atp_hydrolysis Initiate reaction with ATP incubation->atp_hydrolysis pi_measurement Measure inorganic phosphate (Pi) release (Colorimetric Assay) atp_hydrolysis->pi_measurement inhibition_calc Calculate % Inhibition pi_measurement->inhibition_calc ic50 Determine IC50 value inhibition_calc->ic50

References

An In-depth Technical Guide to Cellular Uptake and Distribution Studies of Digoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and distribution of Digoxin, a cardiac glycoside widely used in the treatment of heart failure and atrial fibrillation. Understanding the cellular transport mechanisms of Digoxin is critical for optimizing its therapeutic efficacy and minimizing its narrow therapeutic index-related toxicity. This document details the experimental protocols to study Digoxin's cellular transport and summarizes key quantitative data. Furthermore, it elucidates the signaling pathways modulated by Digoxin's interaction with its primary target, the Na+/K+-ATPase.

Cellular Uptake and Distribution of Digoxin: An Overview

Digoxin exerts its therapeutic effect by inhibiting the Na+/K+-ATPase pump on the cell membrane of cardiomyocytes. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the sodium-calcium exchanger, resulting in enhanced cardiac contractility.[1][2][3][4] The cellular uptake and distribution of Digoxin are complex processes involving both passive diffusion and carrier-mediated transport. The primary efflux transporter involved in limiting Digoxin's intestinal absorption and facilitating its renal and biliary excretion is P-glycoprotein (P-gp, ABCB1).[5][6][7] Several studies have also suggested the involvement of yet-to-be-fully-identified uptake transporters in the liver and other tissues.[8][9]

Quantitative Data on Digoxin Cellular Uptake and Permeability

The following tables summarize quantitative data from various in vitro studies on Digoxin's cellular uptake, transport kinetics, and permeability.

Table 1: In Vitro Uptake and Kinetic Parameters of Digoxin in Human Hepatocytes

Cell TypeParameterValueReference
Sandwich-cultured human hepatocytesApparent Km2.39 µM[9]
Vmax4.49 pmol/(min·mg protein)[9]
Passive diffusion clearance1.25 µl/(min·mg protein)[9]

Table 2: Myocardial Uptake of Digoxin

SpeciesPerfusion TimeMyocardial Uptake (nmoles/g wet weight)Reference
Rat5 to 60 min66 to 98[10]

Table 3: Apparent Permeability (Papp) of Digoxin in Caco-2 Cell Monolayers

DirectionConcentrationPapp (x 10-6 cm/s)Reference
Apical to Basolateral (A→B)Not Specified1.15 - 8.03[11]
Basolateral to Apical (B→A)Not SpecifiedSignificantly higher than A→B[3][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cellular uptake and distribution of Digoxin.

This protocol is designed to quantify the uptake of Digoxin into cultured cells.

Materials:

  • Cultured cells (e.g., hepatocytes, Caco-2, or other cell lines of interest) seeded in 24-well plates

  • Radiolabeled Digoxin (e.g., [3H]Digoxin)

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Ice-cold wash buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • Scintillation cocktail

  • Scintillation counter

  • Protein assay kit (e.g., BCA assay)

Procedure:

  • Cell Culture: Seed cells in 24-well plates at an appropriate density and allow them to reach confluency.

  • Pre-incubation: Aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer (37°C). Add 500 µL of uptake buffer to each well and pre-incubate for 15-30 minutes at 37°C.

  • Initiation of Uptake: Remove the pre-incubation buffer and add 200 µL of uptake buffer containing a known concentration of [3H]Digoxin to each well. For time-course experiments, incubate for various time points (e.g., 1, 5, 15, 30, 60 minutes) at 37°C. To determine the contribution of passive diffusion, a parallel set of experiments can be conducted at 4°C.

  • Termination of Uptake: To stop the uptake, rapidly aspirate the [3H]Digoxin solution and wash the cells three times with 1 mL of ice-cold wash buffer.

  • Cell Lysis: Add 500 µL of cell lysis buffer to each well and incubate for 30 minutes at room temperature with gentle shaking to ensure complete lysis.

  • Quantification: Transfer an aliquot of the cell lysate (e.g., 400 µL) to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Use the remaining cell lysate to determine the total protein content in each well using a standard protein assay.

  • Data Analysis: Express the uptake of [3H]Digoxin as pmol or nmol per mg of total cellular protein.

This assay is widely used to predict intestinal drug absorption and to study the role of transporters like P-gp.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well format)

  • Culture medium (e.g., DMEM with supplements)

  • Transport buffer (e.g., HBSS)

  • Digoxin solution of known concentration

  • Analytical method for Digoxin quantification (e.g., LC-MS/MS)

  • TEER (Transepithelial Electrical Resistance) meter

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of Transwell® inserts. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the TEER of the Caco-2 cell monolayers. Monolayers with TEER values above a certain threshold (e.g., >250 Ω·cm²) are considered suitable for transport studies.

  • Transport Experiment (Apical to Basolateral - A→B):

    • Wash the apical and basolateral compartments with pre-warmed transport buffer.

    • Add the Digoxin solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.

  • Transport Experiment (Basolateral to Apical - B→A):

    • Perform the experiment as described above, but add the Digoxin solution to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber. This direction is used to assess active efflux.

  • Sample Analysis: Quantify the concentration of Digoxin in the collected samples using a validated analytical method like LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber. The efflux ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B). An ER greater than 2 suggests the involvement of active efflux.

This protocol outlines a method for the sensitive and specific quantification of Digoxin in cell lysates.

Materials:

  • Cell lysate samples from uptake experiments

  • Internal standard (IS) solution (e.g., Digoxin-d3)

  • Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To a known volume of cell lysate, add a known amount of the internal standard.

    • Add the protein precipitation solvent (typically 3 volumes of solvent to 1 volume of lysate).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject an aliquot of the supernatant into the LC-MS/MS system.

    • Chromatographic Separation: Use a suitable C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate Digoxin from other cellular components.[4][12][13]

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and monitor for specific precursor-to-product ion transitions for Digoxin and its internal standard in Multiple Reaction Monitoring (MRM) mode.[4][12][14]

  • Data Analysis:

    • Construct a calibration curve using standards of known Digoxin concentrations.

    • Determine the concentration of Digoxin in the cell lysate samples by comparing the peak area ratio of Digoxin to the internal standard against the calibration curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key processes in the study of Digoxin's cellular effects.

Digoxin_Signaling_Pathway Signaling Pathway of Digoxin-Mediated Na+/K+-ATPase Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Digoxin Digoxin NaK_ATPase Na+/K+-ATPase Digoxin->NaK_ATPase Inhibition Src Src NaK_ATPase->Src Activation EGFR EGFR Src->EGFR Transactivation NFkB NF-κB Src->NFkB Modulation HIF1a HIF-1α Src->HIF1a Modulation Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Cell Cycle Arrest, etc.) ERK->Gene_Expression

Caption: Signaling cascade initiated by Digoxin's inhibition of Na+/K+-ATPase.

Experimental_Workflow_Uptake Experimental Workflow for Cellular Uptake Assay Start Start Cell_Seeding Seed cells in 24-well plate Start->Cell_Seeding Pre_incubation Pre-incubate with uptake buffer (37°C) Cell_Seeding->Pre_incubation Add_Radiolabeled_Digoxin Add [3H]Digoxin solution Pre_incubation->Add_Radiolabeled_Digoxin Incubate Incubate for specific time points Add_Radiolabeled_Digoxin->Incubate Wash_Cells Wash with ice-cold buffer Incubate->Wash_Cells Lyse_Cells Lyse cells Wash_Cells->Lyse_Cells Quantify Quantify Lyse_Cells->Quantify Scintillation_Counting Scintillation Counting (Radioactivity) Quantify->Scintillation_Counting Protein_Assay Protein Assay (Normalization) Quantify->Protein_Assay End End Scintillation_Counting->End Protein_Assay->End

Caption: Workflow for a radiolabeled Digoxin cellular uptake experiment.

Caco2_Permeability_Workflow Caco-2 Permeability Assay Workflow Start Start Seed_Caco2 Seed Caco-2 cells on Transwell inserts Start->Seed_Caco2 Differentiate Differentiate for 21-25 days Seed_Caco2->Differentiate Check_Integrity Measure TEER to confirm monolayer integrity Differentiate->Check_Integrity Transport_Experiment Perform Transport Experiment Check_Integrity->Transport_Experiment AB_Transport A→B Transport Transport_Experiment->AB_Transport BA_Transport B→A Transport Transport_Experiment->BA_Transport Sample_Collection Collect samples from receiver chamber at time points AB_Transport->Sample_Collection BA_Transport->Sample_Collection Quantify_Digoxin Quantify Digoxin by LC-MS/MS Sample_Collection->Quantify_Digoxin Calculate_Papp Calculate Papp and Efflux Ratio Quantify_Digoxin->Calculate_Papp End End Calculate_Papp->End

Caption: Workflow for assessing Digoxin permeability using Caco-2 cells.

References

Discovery and history of Digoxin and its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Discovery and History of Digoxin and Its Derivatives

Introduction

Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis spp.), represents one of the oldest and most storied compounds in cardiovascular medicine.[1][2] Its journey from a traditional herbal remedy for "dropsy" to a purified, potent drug for heart failure and atrial fibrillation is a testament to centuries of botanical observation, chemical isolation, and clinical investigation.[2][3] This technical guide provides a comprehensive overview of the discovery, history, and scientific development of digoxin and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visualizations of key pathways and workflows.

Chapter 1: The Dawn of Digitalis: William Withering and the Foxglove

The medicinal use of the foxglove plant (Digitalis purpurea) predates modern science, with anecdotal use in folk medicine for various ailments.[4][5][6][7] However, the systematic investigation that brought it into the medical lexicon is credited to the English physician and botanist William Withering.[3][8][9]

In 1775, Withering was introduced to a family recipe for dropsy (edema), a condition characterized by severe fluid retention, often a symptom of what is now known as congestive heart failure.[2][10][11] Recognizing the therapeutic potential after the remedy proved successful where conventional medicine had failed, Withering identified the foxglove as the active ingredient among the more than 20 herbs in the concoction.[11]

Over the next decade, he meticulously documented his clinical experiences, systematically refining the dosage and preparation of the foxglove leaf.[3] In 1785, he published his seminal work, "An Account of the Foxglove and Some of its Medical Uses: With Practical Remarks on Dropsy and Other Diseases".[3][9] This publication was groundbreaking for its time, detailing 156 of his own cases and carefully describing not only the therapeutic benefits but also the signs of toxicity, establishing a foundation for the clinical use of digitalis that would endure for centuries.[9]

G Figure 1: Historical Timeline of Digoxin Discovery node_1775 1775 William Withering begins investigating Foxglove for treating 'dropsy'. node_1785 1785 Withering publishes his seminal work, 'An Account of the Foxglove'. node_1775->node_1785 10 years of clinical study node_1930 1930 Sydney Smith isolates pure Digoxin from Digitalis lanata. node_1785->node_1930 145 years of Digitalis use node_1954 1954 Digoxin receives FDA approval. node_1930->node_1954 Purification enables standardization node_1997 1997 The landmark DIG trial results are published. node_1954->node_1997 Era of modern clinical trials node_2020s 2020s Ongoing trials (e.g., DIGIT-HF, DECISION) re-evaluate cardiac glycosides. node_1997->node_2020s Refining therapeutic use G Figure 2: Digoxin's Mechanism of Action on a Cardiac Myocyte cluster_membrane Sarcolemma (Cell Membrane) cluster_cell Intracellular Space pump Na+/K+-ATPase Pump na_in Increased Intracellular Na+ pump->na_in Leads to exchanger Na+/Ca2+ Exchanger ca_in Increased Intracellular Ca2+ exchanger->ca_in Leads to na_in->exchanger Reduces Ca2+ extrusion sr Sarcoplasmic Reticulum ca_in->sr Increases Ca2+ uptake and release contractility Increased Myocardial Contractility (Positive Inotropy) sr->contractility Enhances digoxin Digoxin digoxin->pump Inhibits G Figure 3: Experimental Workflow for Synthesis of Digoxin Derivatives start Digoxin (with terminal digitoxose ring) step1 Step 1: Oxidation Reagent: Sodium Periodate (NaIO₄) start->step1 intermediate Dialdehyde Intermediate (Open sugar ring) step1->intermediate step2 Step 2: Reductive Amination Reagents: Primary Amine (R-NH₂) + NaCNBH₃ intermediate->step2 product Perhydro-1,4-oxazepine Derivative of Digoxin step2->product analysis Purification & Characterization (Chromatography, NMR, Mass Spec) product->analysis

References

Navigating the Uncharted Territory: A Technical Guide to the Estimated Solubility and Stability of Digoxin Diacetate in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Digoxin diacetate, an acetylated derivative of the cardiac glycoside digoxin, is of interest for its potential therapeutic applications. For researchers in drug discovery and development, understanding its solubility and stability in a common laboratory solvent like DMSO is paramount for accurate and reproducible experimental results. This guide provides extrapolated information from its parent compound, digoxin, outlines best practices for handling, and details the necessary experimental protocols to ascertain the precise characteristics of digoxin diacetate in DMSO solutions.

Understanding Digoxin Diacetate: An Overview

Digoxin exerts its therapeutic effects by inhibiting the Na+/K+-ATPase pump in cardiac cells. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels, resulting in enhanced cardiac contractility. It is presumed that digoxin diacetate, as a prodrug or analog, would likely undergo hydrolysis to digoxin to exert a similar mechanism of action. The addition of two acetate groups increases the lipophilicity of the molecule, which may influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its solubility in organic solvents.

Solubility in DMSO: An Educated Estimation

While specific data for digoxin diacetate is unavailable, the solubility of its parent compound, digoxin, in DMSO has been reported. This information serves as a valuable starting point for experimental design.

Table 1: Reported Solubility of Digoxin in DMSO

CompoundSolventReported SolubilitySource Citation
DigoxinDMSOApproximately 30 mg/mL[1]
DigoxinDMSO≥33.25 mg/mL[2]
DigoxinDMSO85 mg/mL (108.84 mM)[3]

Note: The variability in reported solubility may be due to differences in experimental conditions, such as temperature and the purity of the compound and solvent.

The increased lipophilicity of digoxin diacetate due to the two acetate groups would theoretically suggest a higher solubility in organic solvents like DMSO compared to the more polar parent compound, digoxin. However, this must be confirmed experimentally.

Stability in DMSO: Considerations and Best Practices

The stability of a compound in a solvent is critical for ensuring the integrity of experimental results. For digoxin diacetate, the primary stability concern in DMSO would be the potential for hydrolysis of the acetate esters, reverting the compound back to digoxin. The presence of water in DMSO is a key factor that can facilitate this hydrolysis.

General guidelines for storing chemical compounds in DMSO recommend the following:

  • Storage Temperature : Store stock solutions at -20°C or -80°C to minimize degradation.[4]

  • Aliquoting : Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[4]

  • Inert Atmosphere : For long-term storage, purging the headspace of the vial with an inert gas like argon or nitrogen can displace oxygen and moisture.

  • Monitoring : For solutions stored for extended periods (e.g., over one month at -20°C), it is advisable to re-examine their efficacy or purity.[4]

Table 2: General Stability Guidelines for Compounds in DMSO

Storage ConditionRecommended DurationSource Citation
-80°CUp to 6 months[4]
-20°CUp to 1 month[4]

Experimental Protocols

To definitively determine the solubility and stability of digoxin diacetate in DMSO, the following experimental protocols are recommended.

Protocol for Determining Solubility

The shake-flask method is a standard and reliable technique for determining the solubility of a compound.

Methodology:

  • Preparation : Add an excess amount of digoxin diacetate powder to a known volume of high-purity, anhydrous DMSO in a sealed, inert vial (e.g., glass).

  • Equilibration : Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation : Centrifuge the suspension to pellet the undissolved solid.

  • Sampling : Carefully withdraw a known volume of the supernatant.

  • Dilution : Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification : Analyze the concentration of digoxin diacetate in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation : Calculate the original concentration in the supernatant, which represents the solubility.

Protocol for Assessing Stability

A stability study involves monitoring the concentration of the compound in solution over time under specific storage conditions.

Methodology:

  • Stock Solution Preparation : Prepare a stock solution of digoxin diacetate in anhydrous DMSO at a known concentration (e.g., 10 mM).

  • Aliquoting and Storage : Dispense the stock solution into multiple small, sealed vials. Store these aliquots under various conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C). Protect from light where necessary.

  • Time-Point Analysis : At designated time points (e.g., 0, 24 hours, 7 days, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.

  • Sample Preparation : Thaw the sample (if frozen) and prepare it for analysis. This may involve dilution.

  • Analytical Method : Use a stability-indicating analytical method, such as HPLC-UV, that can separate the parent compound (digoxin diacetate) from potential degradants (e.g., mono-acetylated digoxin, digoxin).

  • Data Analysis : Quantify the peak area of digoxin diacetate at each time point and compare it to the initial (time 0) peak area to determine the percentage of the compound remaining.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the presumed signaling pathway of digoxin diacetate.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis A Add excess Digoxin Diacetate to DMSO B Agitate at constant temperature (24-48h) A->B C Centrifuge to pellet solid B->C D Withdraw supernatant C->D E Dilute sample D->E F Quantify by HPLC-UV E->F G Calculate Solubility F->G

Caption: Workflow for Solubility Determination.

Stability_Assessment_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Time-Point Analysis cluster_result Result A Prepare Digoxin Diacetate stock in DMSO B Aliquot and store at various conditions (RT, 4°C, -20°C, -80°C) A->B C Retrieve aliquots at T=0, 1, 7, 30... days B->C D Analyze by stability-indicating HPLC C->D E Quantify remaining compound D->E F Determine degradation rate E->F

Caption: Workflow for Stability Assessment.

Digoxin_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular pump Na+/K+-ATPase Na_in Increased Intracellular Na+ pump->Na_in Reduced Na+ efflux Digoxin_Diacetate Digoxin Diacetate (Extracellular) Hydrolysis Hydrolysis Digoxin_Diacetate->Hydrolysis Digoxin Digoxin Hydrolysis->Digoxin Digoxin->pump Inhibition NCX Na+/Ca2+ Exchanger (Reversed) Na_in->NCX Ca_in Increased Intracellular Ca2+ NCX->Ca_in Increased Ca2+ influx Contraction Increased Myocardial Contraction Ca_in->Contraction

Caption: Presumed Signaling Pathway of Digoxin Diacetate.

Conclusion

While direct experimental data on the solubility and stability of digoxin diacetate in DMSO is currently lacking, this guide provides a robust framework for researchers to navigate this gap. By leveraging the knowledge of the parent compound, digoxin, and adhering to established experimental protocols, scientists can confidently determine these crucial parameters. The provided methodologies and best practices will ensure the generation of reliable and reproducible data, which is essential for the advancement of research and development involving digoxin diacetate.

References

Investigating the Binding Kinetics of Digoxin Diacetate to the Sodium Pump: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding kinetics of Digoxin diacetate to the Na+/K+-ATPase, commonly known as the sodium pump. This document details the mechanism of action, summarizes key quantitative binding data, presents detailed experimental protocols for characterization, and visualizes the intricate signaling pathways initiated by this interaction.

Introduction: The Sodium Pump and Cardiac Glycosides

The Na+/K+-ATPase is a vital transmembrane protein found in most animal cells. It actively transports sodium and potassium ions against their concentration gradients, a process essential for maintaining cellular membrane potential, regulating cell volume, and driving the transport of other solutes. Cardiac glycosides, a class of naturally derived compounds, are potent inhibitors of the sodium pump. Digoxin, extracted from the foxglove plant (Digitalis lanata), is a well-known cardiac glycoside used in the treatment of heart failure and certain arrhythmias.[1][2] Its derivatives, such as Digoxin diacetate, are of significant interest for their potential therapeutic applications and modified pharmacokinetic profiles.

The primary mechanism of action of Digoxin and its derivatives is the inhibition of the Na+/K+-ATPase.[1] This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels and enhanced cardiac contractility.[1][3] Beyond its ion transport-related effects, the binding of cardiac glycosides to the sodium pump can also trigger various intracellular signaling cascades, influencing cell growth, proliferation, and apoptosis.[4][5]

Quantitative Binding Data

CompoundNa+/K+-ATPase IsoformK_i (nM)Measurement ConditionReference
Digoxinα1β13.44 ± 0.34K+ present[6]
Digoxinα2β11.00 ± 0.09K+ present[6]
β-acetyldigoxinα1β14.3 ± 0.5K+ present[7]
β-acetyldigoxinα2β12.1 ± 0.3K+ present[7]
β-acetyldigoxinα3β17.9 ± 1.1K+ present[7]

Note: Digoxin diacetate is a more acetylated form of β-acetyldigoxin. O-acetylation has been shown to reduce the cytotoxicity of digoxin, which may correlate with altered binding affinity.[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the binding kinetics and functional effects of compounds like Digoxin diacetate on the Na+/K+-ATPase.

[³H]-Ouabain Competition Binding Assay

This assay determines the affinity of a test compound by measuring its ability to compete with the binding of a radiolabeled ligand, [³H]-ouabain, to the Na+/K+-ATPase.

Materials:

  • Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or human kidney)

  • [³H]-ouabain (specific activity ~20-40 Ci/mmol)

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA

  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4)

  • Digoxin diacetate (or other test compounds) at various concentrations

  • Unlabeled ouabain (for determining non-specific binding)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Enzyme Preparation: Thaw the purified Na+/K+-ATPase preparation on ice. Dilute the enzyme in binding buffer to a final concentration that yields sufficient signal-to-noise ratio (typically 5-20 µg of protein per well).

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: 50 µL of [³H]-ouabain (final concentration ~1-5 nM), 50 µL of binding buffer, and 100 µL of diluted enzyme.

    • Non-specific Binding: 50 µL of [³H]-ouabain, 50 µL of unlabeled ouabain (final concentration ~1-10 µM), and 100 µL of diluted enzyme.

    • Competition: 50 µL of [³H]-ouabain, 50 µL of Digoxin diacetate at various concentrations (e.g., 0.1 nM to 100 µM), and 100 µL of diluted enzyme.

  • Incubation: Incubate the plate at 37°C for 60 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate in the dark for at least 4 hours. Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_D), where [L] is the concentration of [³H]-ouabain and K_D is the dissociation constant of [³H]-ouabain for the Na+/K+-ATPase.

Na+/K+-ATPase Activity Assay (Inorganic Phosphate Detection)

This assay measures the enzymatic activity of the Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. Inhibition of this activity by a test compound can be determined.

Materials:

  • Purified Na+/K+-ATPase enzyme preparation

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂

  • ATP solution (10 mM)

  • Digoxin diacetate (or other test compounds) at various concentrations

  • Ouabain (as a positive control for inhibition)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Phosphate standard solution (for generating a standard curve)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the Na+/K+-ATPase enzyme in assay buffer to a suitable concentration.

  • Assay Setup: In a 96-well plate, prepare the following reactions in triplicate:

    • Total ATPase Activity: 50 µL of diluted enzyme and 50 µL of assay buffer.

    • Ouabain-insensitive Activity: 50 µL of diluted enzyme and 50 µL of ouabain solution (final concentration ~1 mM).

    • Inhibition by Test Compound: 50 µL of diluted enzyme and 50 µL of Digoxin diacetate at various concentrations.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Start the reaction by adding 10 µL of ATP solution to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) during which the reaction is linear.

  • Termination of Reaction: Stop the reaction by adding 50 µL of the phosphate detection reagent.

  • Color Development: Allow the color to develop for 15-20 minutes at room temperature.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.

  • Data Analysis:

    • Generate a phosphate standard curve by plotting the absorbance of the phosphate standards against their known concentrations.

    • Determine the amount of Pi released in each well by interpolating from the standard curve.

    • Calculate the Na+/K+-ATPase specific activity by subtracting the ouabain-insensitive activity from the total ATPase activity.

    • Determine the percentage of inhibition by the test compound at each concentration and calculate the IC₅₀ value.

Signaling Pathways and Visualizations

The interaction of Digoxin diacetate with the Na+/K+-ATPase not only inhibits its ion-pumping function but also activates complex intracellular signaling cascades. These pathways are initiated by conformational changes in the sodium pump upon ligand binding, leading to the recruitment and activation of various signaling proteins.

Overview of Digoxin-Induced Signaling

Binding of Digoxin to the Na+/K+-ATPase can lead to the activation of the non-receptor tyrosine kinase Src.[9][10] This event serves as a central node, initiating downstream signaling through pathways such as the PI3K/Akt and MAPK/ERK cascades.[4][11] These pathways are crucial regulators of cell survival, growth, and proliferation.

Digoxin_Signaling_Overview Digoxin Digoxin Diacetate NaK_ATPase Na+/K+-ATPase Digoxin->NaK_ATPase Binding & Inhibition Src Src Kinase NaK_ATPase->Src Activation PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Src->MAPK_ERK Cellular_Responses Cellular Responses (Growth, Survival) PI3K_Akt->Cellular_Responses MAPK_ERK->Cellular_Responses

Caption: Overview of Digoxin-induced signaling pathways.

Experimental Workflow for Kinetic Analysis

The process of determining the binding kinetics of a compound like Digoxin diacetate involves a series of interconnected experimental steps, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Na+/K+-ATPase Purification Binding_Assay Competition Binding ([³H]-Ouabain) Enzyme_Prep->Binding_Assay Activity_Assay Enzyme Activity (Pi Detection) Enzyme_Prep->Activity_Assay Ligand_Prep Digoxin Diacetate Serial Dilutions Ligand_Prep->Binding_Assay Ligand_Prep->Activity_Assay IC50_Calc IC50 Determination Binding_Assay->IC50_Calc Activity_Assay->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc Kinetics_Params Binding Kinetics (kon, koff, KD) Ki_Calc->Kinetics_Params

Caption: Workflow for binding kinetics analysis.

Detailed Src-Mediated Signaling Cascade

Upon activation by the Digoxin-bound sodium pump, Src kinase phosphorylates and activates multiple downstream effectors. This leads to the activation of the PI3K/Akt pathway, which promotes cell survival by inhibiting pro-apoptotic proteins, and the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.

Src_Signaling_Cascade cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway Digoxin_NaK Digoxin Diacetate Bound Na+/K+-ATPase Src Src Digoxin_NaK->Src pSrc p-Src (Active) Src->pSrc PI3K PI3K pSrc->PI3K Activates Ras Ras pSrc->Ras Activates Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Cell_Survival Cell Survival pAkt->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Cell_Proliferation Cell Proliferation pERK->Cell_Proliferation

Caption: Src-mediated signaling cascade activation.

Conclusion

The study of the binding kinetics of Digoxin diacetate to the Na+/K+-ATPase is crucial for understanding its pharmacological profile and for the development of novel therapeutics. The experimental protocols provided in this guide offer a robust framework for characterizing these interactions. Furthermore, the elucidation of the downstream signaling pathways highlights the dual role of the sodium pump as both an ion transporter and a signal transducer. Future research should focus on obtaining precise kinetic constants for Digoxin diacetate and further exploring the nuances of the signaling cascades it initiates in different cell types.

References

A Technical Guide to Digoxin as a Potential Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research into digoxin, a cardiac glycoside, as a potential therapeutic agent for cancer. It consolidates findings on its mechanism of action, summarizes quantitative data from preclinical studies, and details common experimental protocols.

Introduction

Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis lanata), has been used for over two centuries to treat heart conditions such as congestive heart failure and atrial arrhythmias.[1][2] In recent years, drug repositioning efforts have identified digoxin and other cardiac glycosides as promising candidates for cancer therapy.[1][3][4] A growing body of preclinical and epidemiological evidence suggests that digoxin can inhibit the growth of various cancer cells, induce cell death, and potentially reduce the risk of metastasis.[1][5][6] This guide explores the molecular mechanisms, experimental data, and methodologies underpinning the anti-cancer potential of digoxin.

Core Mechanism of Action and Signaling Pathways

The primary molecular target of digoxin is the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion homeostasis.[1][7][8] In many cancer cells, this pump is overexpressed, making it a viable therapeutic target.[9] Digoxin's inhibition of Na+/K+-ATPase triggers a cascade of intracellular events that collectively contribute to its anti-cancer effects.

Key downstream effects include:

  • Ion Imbalance: Inhibition of the pump leads to an increase in intracellular sodium (Na+) and a decrease in intracellular potassium (K+). This disrupts the Na+/Ca2+ exchanger, resulting in an influx of intracellular calcium (Ca2+).[8][10][11]

  • Induction of Apoptosis: Elevated intracellular Ca2+ levels can trigger the mitochondria-mediated apoptosis pathway.[8][12]

  • Signaling Pathway Modulation: Digoxin has been shown to interfere with several critical pro-survival and pro-proliferative signaling pathways, including PI3K/Akt/mTOR and NF-κB.[10][12][13][14]

  • Inhibition of DNA Damage Repair: Recent studies indicate that digoxin can increase DNA damage by promoting the generation of reactive oxygen species (ROS) and inhibiting both double-strand and single-strand break repair mechanisms.[9]

  • Disruption of Cell Adhesion: By altering ion balance, digoxin can weaken the cell-cell adhesion within clusters of circulating tumor cells (CTCs), potentially reducing their metastatic potential.[2][11][15][16][17]

Digoxin_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_effects Cellular Effects Digoxin Digoxin Pump Na+/K+-ATPase Digoxin->Pump Inhibits ROS ↑ ROS Digoxin->ROS Promotes Na_in ↑ Intracellular Na+ Pump->Na_in Leads to PI3K PI3K/Akt Pathway Pump->PI3K Inhibits NFkB NF-κB Pathway Pump->NFkB Inhibits NCX Na+/Ca2+ Exchanger Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Leads to Na_in->NCX Disrupts Apoptosis Apoptosis Ca_in->Apoptosis DNA_Repair DNA Damage Repair ROS->DNA_Repair Inhibits Proliferation ↓ Proliferation PI3K->Proliferation Metastasis ↓ Metastasis PI3K->Metastasis Autophagy Autophagy PI3K->Autophagy DNA_Repair->Apoptosis

Caption: Digoxin's primary mechanism of action and downstream cellular effects.

Preclinical Efficacy: In Vitro Studies

Digoxin has demonstrated significant anti-cancer activity across a wide range of human cancer cell lines. Its effects include inhibition of proliferation, induction of apoptosis and autophagy, and reduction of metastatic potential.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of digoxin in various cancer cell lines as reported in the literature.

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Citation
A549Non-Small Cell Lung0.1024[9]
H1299Non-Small Cell Lung0.1224[9]
SKOV-3Ovarian>0.1 (Inhibits at >10⁻⁷ M)24-48[18]
HeLaCervicalNot specified; effective at 4 µM6-48[6]
TK-10Renal Adenocarcinoma0.003 - 0.033Not Specified[19]

Note: IC50 values can vary based on the specific assay conditions and cell line characteristics.

Preclinical Efficacy: In Vivo Studies

Animal models, particularly xenografts in mice, have been used to evaluate the in vivo anti-tumor efficacy of digoxin. These studies provide crucial data on the drug's ability to inhibit tumor growth in a living system.

Quantitative Data: Tumor Growth Inhibition
Animal ModelCancer Type / Cell LineTreatment DetailsTumor Growth InhibitionCitation
MiceHuman Neuroblastoma (SH-SY5Y)Not Specified44% reduction (p=0.008)[5][20]
MiceMurine Neuroblastoma (Neuro-2a)Not Specified19% reduction (p=0.007)[5][20]
Zebrafish XenograftNon-Small Cell Lung (A549)Not SpecifiedPotent inhibition[9]
Nude Mouse XenograftNon-Small Cell Lung (A549)Co-treatment with AdriamycinEnhanced antitumor efficacy[9]

Clinical Research: Targeting Metastasis

While large-scale clinical trials for digoxin as a primary cancer treatment are limited, a notable proof-of-concept trial has explored its use in reducing metastasis.

The DICCT Trial (Digoxin Induced Dissolution of CTC Clusters)

A prospective, first-in-human trial investigated the effect of digoxin on circulating tumor cell (CTC) clusters in patients with metastatic breast cancer.[21] CTC clusters are significantly more metastatic than single CTCs.[11][15]

  • Finding: In nine patients treated with a standard maintenance dose of digoxin, there was a statistically significant mean reduction of 2.2 cells per CTC cluster.[11][17][21]

  • Implication: This suggests that digoxin can partially dissolve these highly metastatic clusters, potentially reducing the risk of new metastases forming.[2][11][16] The treatment was well-tolerated with no related adverse events.[21]

CTC_Cluster_Dissolution cluster_before Before Digoxin Treatment cluster_after After Digoxin Treatment A1 CTC A2 CTC A1->A2 A3 CTC A1->A3 A2->A3 A4 CTC A2->A4 A3->A4 A5 CTC A4->A5 label_before Large CTC Cluster (High Metastatic Potential) B1 CTC B2 CTC B1->B2 C1 CTC C2 CTC C1->C2 D1 CTC label_after Smaller Clusters & Single CTCs (Reduced Metastatic Potential) Digoxin Digoxin (Na+/K+-ATPase Inhibition) cluster_after cluster_after Digoxin->cluster_after Weakens Cell Adhesion cluster_before cluster_before

Caption: Digoxin weakens CTC adhesion, reducing cluster size and metastatic potential.

Experimental Protocols

This section provides generalized methodologies for key experiments commonly cited in digoxin anti-cancer research.

General Experimental Workflow

Experimental_Workflow cluster_invitro Cellular Level start Hypothesis: Digoxin has anti-cancer activity invitro In Vitro Assays (Cell Lines) start->invitro prolife prolife invitro->prolife invivo In Vivo Models (e.g., Mouse Xenograft) clinical Clinical Trials (Human Patients) invivo->clinical Positive Results Lead to end Data Analysis & Conclusion clinical->end prolif Proliferation Assay (MTT) apoptosis Apoptosis Assay (Flow Cytometry) migration Migration/Invasion Assay migration->invivo Positive Results Lead to

Caption: A typical workflow for evaluating a potential anti-cancer agent like digoxin.
Protocol 1: Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., A549, H1299) in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]

  • Treatment: Treat the cells with various concentrations of digoxin (and a vehicle control) for a specified duration (e.g., 24, 48 hours).[9][18]

  • MTT Addition: Add MTT (3-(4, 5-dimethyl-2-thiazolyl)-2, 5-diphenyl-2-H-tetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Protocol 2: DNA Damage (Comet Assay)

The comet assay (single-cell gel electrophoresis) is used to detect DNA damage at the level of individual cells.

  • Cell Treatment: Treat cells with digoxin for the desired time to induce potential DNA damage.[9]

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis buffer (containing high salt and detergents) to break down the cell membrane and nuclear envelope, leaving behind the DNA-protein complex (nucleoid).

  • Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer. Apply an electric field. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."

  • Staining & Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide) and visualize using a fluorescence microscope.

  • Analysis: Quantify the amount of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software.

Protocol 3: In Vivo Xenograft Tumor Model

This model assesses the effect of a drug on tumor growth in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., SH-SY5Y neuroblastoma cells) into the flank of immunocompromised mice (e.g., nude mice).[5][9]

  • Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 50-100 mm³).

  • Randomization & Treatment: Randomize the mice into a control group (vehicle) and a treatment group (digoxin). Administer the treatment systemically (e.g., via intraperitoneal injection) according to a predetermined schedule and dosage.[5]

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., every 2-3 days) throughout the study. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: Conclude the experiment when tumors in the control group reach a predetermined maximum size. Euthanize the animals, and excise and weigh the tumors.

  • Analysis: Compare the average tumor volume and weight between the treated and control groups to determine the percentage of tumor growth inhibition.[5]

Conclusion and Future Directions

The research to date strongly supports the potential of digoxin as an anti-cancer agent, acting through a multi-faceted mechanism centered on the inhibition of the Na+/K+-ATPase pump. It demonstrates efficacy in vitro across numerous cell lines and in vivo in animal models.[5][7][9] Furthermore, its ability to disrupt metastatic cell clusters at clinically relevant doses presents a promising avenue for adjuvant therapy.[11][21]

Future research should focus on:

  • Conducting larger, randomized clinical trials to validate the findings on CTCs and assess impacts on patient survival and disease progression.

  • Investigating synergistic effects when combined with standard chemotherapy and targeted agents.[9]

  • Developing novel cardiac glycoside analogs with an improved therapeutic index, maximizing anti-cancer activity while minimizing cardiotoxicity.[8]

  • Identifying biomarkers to predict which cancer types and patients are most likely to respond to digoxin therapy.[1]

References

The Heart of the Matter: A Technical Guide to the Molecular Structure and Activity of Cardiac Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cardiac glycosides, a class of naturally derived steroid-like compounds, have a long and complex history in medicine. Renowned for their potent effects on cardiac muscle, they have been a cornerstone in the treatment of heart failure for centuries. However, their narrow therapeutic index and potential for toxicity have always presented clinical challenges. In recent years, a resurgence of interest in these molecules has been driven by the discovery of their diverse biological activities, including potent anticancer effects. This guide provides an in-depth exploration of the critical relationship between the molecular structure of cardiac glycosides and their biological activity, offering a valuable resource for researchers and drug development professionals seeking to harness their therapeutic potential.

Core Molecular Structure: A Tripartite Pharmacophore

The biological activity of cardiac glycosides is intrinsically linked to their unique three-part structure: a steroid nucleus, a lactone ring at the C17 position, and a sugar moiety at the C3 position. Variations in each of these components significantly influence the potency, pharmacokinetics, and pharmacodynamics of the individual compounds.

  • The Steroid Nucleus: The steroid core consists of four fused rings (A, B, C, and D). The specific stereochemistry of these ring junctions is crucial for activity. A cis-fusion between the A and B rings and a cis-fusion between the C and D rings are characteristic features that create a distinctive "U" shape, which is essential for binding to their primary biological target.

  • The Lactone Ring: Attached at the C17 position of the steroid nucleus, the lactone ring is a critical determinant of cardiotonic activity. There are two main classes of cardiac glycosides based on the type of lactone ring:

    • Cardenolides: Possess an unsaturated five-membered butyrolactone ring. This is the more common type, found in plants like Digitalis purpurea (foxglove).

    • Bufadienolides: Feature a doubly unsaturated six-membered pyrone ring. These are typically found in the venom of toads of the Bufo genus. Saturation of the lactone ring dramatically reduces the biological activity of these compounds.

  • The Sugar Moiety (Glycone): The sugar or chain of sugars attached at the C3 position of the steroid nucleus significantly impacts the pharmacokinetic properties of the molecule, including its solubility, absorption, and distribution. While the aglycone (the steroid and lactone ring without the sugar) is the primary pharmacophore, the glycone moiety modulates its potency and can influence its binding affinity to the target receptor.

Mechanism of Action: Inhibition of the Na+/K+-ATPase Pump

The primary molecular target of cardiac glycosides is the Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. By binding to a specific site on the extracellular face of the α-subunit of the Na+/K+-ATPase, cardiac glycosides inhibit its pumping function. This inhibition leads to a cascade of downstream events that underpin both their therapeutic and toxic effects.

The binding of a cardiac glycoside to the Na+/K+-ATPase stabilizes the enzyme in an E2-P transition state, preventing the release of phosphate and the subsequent conformational changes required for ion transport. This leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the sodium-calcium exchanger (NCX), causing it to reverse its direction of transport and pump calcium ions into the cell. The resulting increase in intracellular calcium concentration is the primary mechanism behind the positive inotropic (increased contractility) effect of cardiac glycosides on heart muscle.

Na_K_ATPase_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cardiac Glycoside Cardiac Glycoside Na+/K+-ATPase Na+/K+-ATPase (α-subunit) Cardiac Glycoside->Na+/K+-ATPase Binds and Inhibits Na_ion_inc ↑ [Na+] Na+/K+-ATPase->Na_ion_inc Leads to NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_ion_inc->NCX Activates Ca_ion_inc ↑ [Ca2+] NCX->Ca_ion_inc Increases Contractility ↑ Myocardial Contractility Ca_ion_inc->Contractility Results in Src_ERK_Pathway Cardiac Glycoside Cardiac Glycoside Na_K_ATPase Na+/K+-ATPase Cardiac Glycoside->Na_K_ATPase Inhibits Src Src Na_K_ATPase->Src Activates Ras Ras Src->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Cell_Cycle_Arrest Cell Cycle Arrest ERK->Cell_Cycle_Arrest Apoptosis Apoptosis ERK->Apoptosis Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cardiac_Glycoside Cardiac_Glycoside Na_K_ATPase Na+/K+-ATPase Cardiac_Glycoside->Na_K_ATPase Inhibits Ca_ion_inc ↑ [Ca2+] Na_K_ATPase->Ca_ion_inc Leads to FasR Fas Receptor Caspase8 Caspase-8 FasR->Caspase8 Activates Calcineurin Calcineurin Ca_ion_inc->Calcineurin Activates Mitochondrion Mitochondrion Ca_ion_inc->Mitochondrion Stress Signal NFAT_P NF-AT-P Calcineurin->NFAT_P Dephosphorylates NFAT NF-AT NFAT_P->NFAT NFAT_n NF-AT NFAT->NFAT_n Translocates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes FasL_Gene FasL Gene NFAT_n->FasL_Gene Activates Transcription FasL FasL FasL_Gene->FasL FasL->FasR Binds to Experimental_Workflow Start Start Compound_Synthesis Synthesize or Isolate Cardiac Glycoside Analogs Start->Compound_Synthesis Structural_Characterization Structural Characterization (NMR, MS, etc.) Compound_Synthesis->Structural_Characterization Activity_Assays Biological Activity Assays Structural_Characterization->Activity_Assays ATPase_Assay Na+/K+-ATPase Inhibition Assay Activity_Assays->ATPase_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Activity_Assays->Cytotoxicity_Assay Data_Analysis Data Analysis and SAR Determination ATPase_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Lead_Identification Identify Lead Compounds for Further Development Data_Analysis->Lead_Identification End End Lead_Identification->End

Preliminary Toxicity Screening of Digoxin Diacetate in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis purpurea), has been a cornerstone in the treatment of heart failure and certain arrhythmias for centuries.[1][2] Its derivatives, such as Digoxin diacetate, are also of significant interest. Beyond their cardiotonic effects, emerging evidence has highlighted the potent anti-cancer properties of cardiac glycosides, prompting investigations into their use in oncology.[3][4][5] These compounds have been shown to inhibit cell proliferation, induce apoptosis, and suppress tumor growth across various cancer cell lines.[6][7][8]

The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[2][9] This inhibition triggers a cascade of intracellular events that ultimately lead to cytotoxicity in rapidly proliferating cells.

This technical guide provides a comprehensive overview of the preliminary in vitro toxicity screening of Digoxin and its derivatives. It summarizes key quantitative data, details common experimental protocols, and visualizes the critical signaling pathways and workflows involved in the assessment of its cytotoxic effects.

Core Mechanism of Cytotoxicity

The cytotoxic effects of Digoxin are initiated by its high-affinity binding to the potassium-binding site of the Na+/K+-ATPase pump on the cell membrane.[1] This interaction sets off a well-defined sequence of events:

  • Inhibition of Na+/K+-ATPase: Digoxin's binding blocks the pump's function, preventing the extrusion of 3 Na+ ions in exchange for 2 K+ ions.[2]

  • Increased Intracellular Sodium [Na+]i: The inhibition leads to an accumulation of sodium ions inside the cell.[9]

  • Altered Na+/Ca2+ Exchanger (NCX) Activity: The elevated intracellular sodium reduces the electrochemical gradient necessary for the NCX to pump calcium (Ca2+) out of the cell.[2]

  • Increased Intracellular Calcium [Ca2+]i: The reduced export of Ca2+ leads to its accumulation in the cytoplasm.[2][4]

This surge in intracellular Ca2+ is a critical stress signal that can trigger various downstream pathways, including those leading to apoptosis (programmed cell death) and cell cycle arrest, which are particularly effective against cancer cells.[4]

cluster_membrane Cell Membrane pump Na+/K+-ATPase Pump na_in Increased Intracellular Na+ pump->na_in Leads to ncx Na+/Ca2+ Exchanger (NCX) ca_in Increased Intracellular Ca2+ ncx->ca_in Decreases Ca2+ Export digoxin Digoxin Diacetate digoxin->pump Inhibits na_in->ncx Reduces Gradient for apoptosis Apoptosis & Cell Cycle Arrest ca_in->apoptosis Triggers

Caption: Core mechanism of Digoxin-induced cytotoxicity.

Quantitative Toxicity Data

The cytotoxic potential of Digoxin is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell viability or proliferation by 50%.[10][11] The IC50 value is a crucial metric for comparing the potency of a compound across different cell lines.[10]

Below is a summary of reported IC50 values for Digoxin in various human cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)Exposure TimeAssayReference
A549 Non-Small Cell Lung Cancer0.1024 hoursMTT[8]
H1299 Non-Small Cell Lung Cancer0.1224 hoursMTT[8]
SKOV-3 Ovarian Cancer0.25Not SpecifiedMTT[7]

In addition to proliferation assays, cytotoxicity can be measured by assessing membrane integrity via lactate dehydrogenase (LDH) release.

Cell LineCancer TypeTreatmentResultExposure TimeAssayReference
SKOV-3 Ovarian Cancer100 µM Digoxin~13-fold increase in cytotoxicity vs. control24 hoursLDH[7]
HeLa Cervical CancerVariousDose-dependent increase in LDH release24 hoursLDH[3]

Signaling Pathways in Digoxin-Mediated Toxicity

Beyond the primary mechanism involving ion pump inhibition, Digoxin's anti-cancer effects are mediated through the modulation of several key signaling pathways that govern cell survival, proliferation, and apoptosis.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer. Studies have shown that Digoxin can inhibit the phosphorylation of key components of this pathway, such as Akt, mTOR, and p70S6K, in non-small cell lung cancer cells.[6] This inhibition disrupts pro-survival signals and contributes to the drug's anti-tumor activity.[6][12]

digoxin Digoxin Diacetate akt Akt digoxin->akt Inhibits Phosphorylation mtor mTOR digoxin->mtor Inhibits Phosphorylation pi3k PI3K pi3k->akt Activates akt->mtor Activates proliferation Cell Proliferation, Survival, Metastasis mtor->proliferation Promotes

Caption: Digoxin's inhibition of the PI3K/Akt/mTOR pathway.
Downregulation of NFAT/c-MYC Signaling

Another significant mechanism involves the c-MYC oncogene, a critical driver of cell proliferation whose transcription is dependent on Nuclear Factor of Activated T-cells (NFAT). Cardiac glycosides like Digitoxin have been shown to cause a rapid reduction in c-MYC mRNA and protein levels.[3] This effect is mediated by the inhibition of NFAT, which in turn downregulates c-MYC expression, leading to the activation of caspase-3 and subsequent apoptosis.[3]

Experimental Protocols

A preliminary toxicity screening of Digoxin diacetate typically involves a series of in vitro assays to determine its effect on cell viability, proliferation, and cytotoxicity.

General Experimental Workflow

The process follows a standardized workflow from cell preparation to data analysis.

cluster_prep Preparation cluster_treat Treatment cluster_assay Assays cluster_analysis Data Analysis culture 1. Cell Culture (e.g., A549, SKOV-3) plate 2. Cell Plating (96-well plates) culture->plate treat 3. Add Digoxin Diacetate (Serial Dilutions) incubate 4. Incubate (e.g., 24, 48, 72 hours) treat->incubate mtt 5a. Viability Assay (e.g., MTT, MTS) read 6. Measure Signal (Absorbance/Fluorescence) ldh 5b. Cytotoxicity Assay (e.g., LDH Release) calc 7. Calculate % Viability and IC50 Values

Caption: Standard workflow for in vitro toxicity screening.
MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of Digoxin diacetate. Remove the old medium and add fresh medium containing the different concentrations of the compound. Include untreated wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.[14]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[15]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully discard the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[13][15]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.[13] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[11]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity.[3]

Protocol:

  • Cell Plating and Treatment: Follow steps 1-3 of the MTT protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate (if suspension cells) or use the supernatant directly. Carefully transfer a portion of the cell culture supernatant (e.g., 100 µL) to a new 96-well plate.[3]

  • Controls: Prepare a low control (supernatant from untreated cells) and a high control (supernatant from cells treated with a lysis buffer like Triton X-100).[3]

  • LDH Reaction: Add 100 µL of the LDH assay substrate mixture to each well containing the supernatant.[3]

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[3]

  • Stop Reaction: Add 50 µL of a stop solution (e.g., 1N HCl) to each well.[3]

  • Absorbance Reading: Measure the absorbance at 492 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the low and high controls.

Conclusion

Preliminary in vitro toxicity screening is an indispensable step in evaluating the therapeutic potential of compounds like Digoxin diacetate. The cytotoxic effects of Digoxin and its derivatives are well-documented across a range of cancer cell lines, with the primary mechanism being the inhibition of the Na+/K+-ATPase pump. This leads to downstream effects on critical signaling pathways such as PI3K/Akt/mTOR and NFAT/c-MYC, ultimately resulting in cell cycle arrest and apoptosis.[3][6] Standardized assays like MTT and LDH provide robust and quantifiable data (e.g., IC50 values) that are essential for dose-response analysis and for comparing the compound's potency. The protocols and pathways detailed in this guide offer a foundational framework for researchers and drug development professionals to effectively screen and characterize the cytotoxic properties of Digoxin diacetate and other cardiac glycosides.

References

Exploring the parasympathomimetic effects of Digoxin diacetate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Parasympathomimetic Effects of Digoxin

A Note on Nomenclature: This document focuses on the well-documented cardiac glycoside, Digoxin. The term "Digoxin diacetate" is not commonly found in scientific literature; therefore, this guide will address the known parasympathomimetic properties of Digoxin.

Introduction

Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis lanata), has been a cornerstone in the management of heart failure and atrial fibrillation for decades.[1][2] While its positive inotropic effects are well-understood, its parasympathomimetic (or vagomimetic) actions play a crucial role in its therapeutic profile, particularly in controlling heart rate.[3][4] This technical guide provides a detailed exploration of the mechanisms, signaling pathways, and experimental evaluation of Digoxin's parasympathomimetic effects, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Parasympathomimetic Action

Digoxin's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump in cardiac myocytes.[5][6] This inhibition leads to a cascade of events that ultimately enhances the effects of the parasympathetic nervous system on the heart. The parasympathomimetic actions of digoxin are multifaceted and include:

  • Enhanced Vagal Tone: Digoxin increases the activity of the vagus nerve, which is a key component of the parasympathetic nervous system that innervates the heart.[3][5][7] This leads to a slowing of the heart rate (negative chronotropy) and reduced conduction velocity through the atrioventricular (AV) node (negative dromotropy).[8]

  • Baroreceptor Sensitization: Digoxin can directly stimulate and improve the sensitivity of baroreceptors, which are sensors that detect changes in blood pressure.[7][9] This increased sensitivity leads to greater afferent inhibitory signals to the central nervous system, resulting in reduced sympathetic outflow and increased parasympathetic activity.

  • Sensitization to Acetylcholine: Digoxin appears to sensitize the myocardium and parasympathetic ganglia to the effects of acetylcholine, the primary neurotransmitter of the parasympathetic nervous system.[9] This means that for a given amount of acetylcholine released, the response of the cardiac tissue is amplified.

Signaling Pathways

The parasympathomimetic effects of Digoxin are initiated by its interaction with the Na+/K+-ATPase pump. The subsequent signaling cascade is crucial for its therapeutic action.

Digoxin_Parasympathomimetic_Signaling cluster_cell Cardiac Myocyte cluster_effect Cardiac Effects Digoxin Digoxin NaK_ATPase Na+/K+-ATPase Digoxin->NaK_ATPase Inhibits Na_Ca_Exchanger Na+/Ca2+ Exchanger (NCX) NaK_ATPase->Na_Ca_Exchanger Leads to altered gradient Ca_Influx Increased Intracellular Ca2+ Na_Ca_Exchanger->Ca_Influx Reduces Ca2+ efflux Vagus_Nerve Vagus Nerve Stimulation Ca_Influx->Vagus_Nerve Enhances Sensitivity ACh_Release Increased Acetylcholine (ACh) Release Vagus_Nerve->ACh_Release Stimulates SA_Node SA Node Inhibition ACh_Release->SA_Node Acts on AV_Node AV Node Inhibition ACh_Release->AV_Node Acts on Heart_Rate Decreased Heart Rate SA_Node->Heart_Rate Results in AV_Conduction Slowed AV Conduction AV_Node->AV_Conduction Results in

Digoxin's primary signaling cascade for parasympathomimetic effects.

Quantitative Data on Digoxin's Electrophysiological Effects

The following table summarizes quantitative data from studies investigating the effects of Digoxin on cardiac electrophysiology, highlighting its parasympathomimetic actions.

ParameterConditionDigoxin EffectMagnitude of ChangeReference
Sinus Cycle Length (SCL) Basal StateProlongationStatistically significant (p < 0.01)[10]
AH Interval Basal StateProlongationStatistically significant (p < 0.01)[10]
AV Node Conduction Time Post-administrationProlongationFrom 120 msec to 270 msec (with 750 mcg of digoxin)[9]
Heart Rate Atrial FibrillationNo significant difference compared to beta-blockers-[11][12]
Heart Rate Variability Chronic Stable Heart FailureIncreasedStatistically significant[13]
Acetylcholine Concentration (Right Atrium of Rats) Chronic Administration (0.35-2.5 mg/kg)ReductionTo ~80-90% of control[14]

Experimental Protocols

The investigation of Digoxin's parasympathomimetic effects typically involves a combination of in vivo and ex vivo electrophysiological studies.

In Vivo Electrophysiology Study in Animal Models

Objective: To assess the effects of Digoxin on cardiac conduction and heart rate variability in a living organism.

Methodology:

  • Animal Model: Anesthetized canines or swine are commonly used.

  • Instrumentation: Catheters with electrodes are inserted intravenously and positioned in the heart to record intracardiac electrograms. Surface ECG is also monitored.

  • Baseline Measurements: Baseline sinus cycle length, AV nodal conduction time (AH interval), and His-Purkinje conduction time (HV interval) are recorded.

  • Drug Administration: Digoxin is administered intravenously at therapeutic doses (e.g., 0.02 mg/kg).[10]

  • Post-Drug Measurements: Electrophysiological parameters are continuously monitored and recorded post-administration.

  • Autonomic Blockade (Optional): To distinguish between direct and autonomically mediated effects, the experiment can be repeated after administration of autonomic blocking agents like atropine (for parasympathetic blockade) and propranolol (for sympathetic blockade).[10]

  • Data Analysis: Changes in electrophysiological parameters from baseline are statistically analyzed.

Isolated Heart (Langendorff) Preparation

Objective: To study the direct effects of Digoxin on the heart, isolated from systemic neural and hormonal influences.

Methodology:

  • Heart Isolation: The heart is excised from a suitable animal model (e.g., rabbit, guinea pig) and mounted on a Langendorff apparatus.

  • Perfusion: The heart is retrogradely perfused through the aorta with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

  • Instrumentation: Electrodes are placed on the epicardial surface to record an electrocardiogram. A pressure transducer may be placed in the left ventricle to measure contractility.

  • Baseline Recordings: Baseline heart rate, conduction intervals, and contractile force are recorded.

  • Digoxin Infusion: Digoxin is added to the perfusate at various concentrations.

  • Data Acquisition: Changes in cardiac parameters are recorded in response to Digoxin.

  • Analysis: Dose-response curves are generated to quantify the effects of Digoxin.

Experimental_Workflow cluster_invivo In Vivo Electrophysiology Study cluster_exvivo Isolated Heart (Langendorff) Preparation A1 Animal Model Selection & Anesthesia A2 Surgical Instrumentation (Catheter Placement) A1->A2 A3 Baseline Electrophysiological Recordings A2->A3 A4 Intravenous Digoxin Administration A3->A4 A5 Post-Administration Recordings A4->A5 A6 (Optional) Autonomic Blockade A5->A6 A7 Data Analysis A5->A7 A6->A7 B1 Heart Excision & Mounting B2 Perfusion with Physiological Solution B1->B2 B3 Baseline Parameter Recording B2->B3 B4 Digoxin Infusion into Perfusate B3->B4 B5 Continuous Data Acquisition B4->B5 B6 Dose-Response Analysis B5->B6

Typical experimental workflows for assessing Digoxin's cardiac effects.

Conclusion

The parasympathomimetic effects of Digoxin are integral to its clinical utility, particularly in the management of atrial fibrillation. By inhibiting the Na+/K+-ATPase pump, Digoxin initiates a series of events that enhance vagal tone, sensitize the heart to acetylcholine, and modulate baroreceptor function. These actions collectively lead to a reduction in heart rate and a slowing of atrioventricular conduction. A thorough understanding of these mechanisms and the experimental protocols used to elucidate them is essential for the continued development and optimization of cardiac glycoside therapies.

References

The Impact of Digoxin Diacetate on Intracellular Calcium Dynamics: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fundamental effects of Digoxin diacetate and related cardiac glycosides on intracellular calcium levels. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the molecular mechanisms, quantitative data, and experimental methodologies crucial for understanding the pharmacological action of this class of compounds.

Core Mechanism of Action: Inhibition of Na+/K+-ATPase

Digoxin diacetate, a derivative of the cardiac glycoside Digoxin, exerts its primary effect through the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane.[1][2][3] This inhibition leads to a cascade of events that ultimately results in an elevation of intracellular calcium concentration.[1][2]

The process begins with the binding of Digoxin diacetate to the Na+/K+-ATPase pump, which reduces the efflux of intracellular sodium.[4] The resulting increase in intracellular sodium concentration alters the electrochemical gradient that drives the sodium-calcium (Na+/Ca2+) exchanger.[2] Consequently, the activity of the Na+/Ca2+ exchanger in pumping calcium out of the cell is diminished, leading to an accumulation of calcium ions within the cytoplasm.[2] In cardiac myocytes, this elevation in intracellular calcium enhances the contractility of the heart muscle.[1]

Quantitative Analysis of Intracellular Calcium Elevation

A study on Digitoxin , a similar cardiac glycoside, demonstrated a clear dose-dependent increase in the percentage of cells responding with a rise in intracellular calcium.[5][6] The peak change in intracellular calcium concentration was also shown to be dependent on the concentration of Digitoxin, with an apparent half-maximal effective concentration (k1/2,app) of 178 ± 14 nM .[5][6]

Table 1: Dose-Dependent Effect of Digitoxin on Intracellular Calcium Response[5][6]

Digitoxin Concentration (nM)Percentage of Responding CellsPeak Change in Intracellular Calcium (Arbitrary Units)
00%0
10~10%~20
30~40%~50
100~80%~100
300~90%~150
1000~95%~180

Note: Data is adapted from a study on Digitoxin and should be considered representative of the general effect of this class of cardiac glycosides.

In another study using isolated guinea-pig ventricular myocytes, Digoxin was shown to induce a dose-dependent increase in intracellular calcium concentration ([Ca2+]i) at concentrations of 0.3, 1, and 3 µmol/L.[7] This study also highlighted that the positive inotropic effect of digoxin is dependent on the extracellular sodium concentration, reinforcing the mechanism of action involving the Na+/K+-ATPase and Na+/Ca2+ exchanger.[7]

Table 2: Therapeutic and Toxic Concentrations of Digoxin[1][8]

Concentration RangeLevel (ng/mL)Clinical Significance
Therapeutic0.8 - 2.0Desired range for clinical efficacy.
Toxic> 2.4Increased risk of adverse effects, including arrhythmias.

Experimental Protocols for Measuring Intracellular Calcium

The quantification of intracellular calcium changes induced by Digoxin diacetate is typically achieved using fluorescent calcium indicators. A widely used method involves the ratiometric fluorescent dye Fura-2 acetoxymethyl ester (Fura-2 AM) . The following is a generalized protocol for such an experiment.

Materials and Reagents
  • Cell line of interest (e.g., cardiac myocytes, HEK293 cells)

  • Cell culture medium and supplements

  • Digoxin diacetate stock solution

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or plate reader with dual-excitation capabilities

Cell Culture and Plating
  • Culture the chosen cell line under standard conditions (e.g., 37°C, 5% CO2).

  • Seed the cells onto appropriate culture vessels (e.g., glass-bottom dishes for microscopy or 96-well plates for plate reader assays) to achieve a confluent monolayer on the day of the experiment.

Fura-2 AM Loading
  • Prepare a Fura-2 AM loading solution. A typical concentration is 2-5 µM Fura-2 AM in HBSS, often with the addition of a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.

  • Wash the cells once with HBSS.

  • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.

  • After incubation, wash the cells twice with HBSS to remove extracellular dye.

  • Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes in fresh HBSS before beginning the experiment.

Calcium Measurement
  • Mount the cell culture vessel onto the fluorescence imaging system.

  • Acquire baseline fluorescence readings by alternately exciting the cells at approximately 340 nm and 380 nm and measuring the emission at ~510 nm.

  • Apply Digoxin diacetate at the desired concentrations to the cells.

  • Continuously record the fluorescence intensity at both excitation wavelengths over time to monitor the changes in intracellular calcium.

  • The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is calculated. An increase in this ratio corresponds to an increase in intracellular calcium concentration.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the key signaling pathway of Digoxin diacetate's effect on intracellular calcium and a typical experimental workflow for its measurement.

Digoxin_Signaling_Pathway cluster_membrane Cell Membrane cluster_intra Intracellular Space Digoxin Digoxin diacetate NaK_ATPase Na+/K+-ATPase Digoxin->NaK_ATPase Inhibits Na_in Increased [Na+]i NaK_ATPase->Na_in Leads to Na_Ca_Exchanger Na+/Ca2+ Exchanger Ca_in Increased [Ca2+]i Na_Ca_Exchanger->Ca_in Decreased Ca2+ efflux results in Na_in->Na_Ca_Exchanger Reduces driving force of

Caption: Signaling pathway of Digoxin diacetate.

Experimental_Workflow start Start: Cell Culture fura_loading Fura-2 AM Loading start->fura_loading wash1 Wash Cells fura_loading->wash1 deesterification De-esterification wash1->deesterification baseline Acquire Baseline Fluorescence (F340/F380) deesterification->baseline treatment Apply Digoxin diacetate baseline->treatment measurement Measure Fluorescence Changes Over Time treatment->measurement analysis Data Analysis: Calculate F340/F380 Ratio measurement->analysis end End: Determine [Ca2+]i Change analysis->end

Caption: Experimental workflow for calcium measurement.

References

Methodological & Application

Application Note: A Robust and Sensitive HPLC-MS/MS Method for the Quantification of Digoxin in Human Plasma Following Administration of Digoxin Diacetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Digoxin diacetate is a prodrug of digoxin, a cardiac glycoside used in the treatment of various heart conditions. Due to its narrow therapeutic range (typically 0.5 to 2.0 ng/mL), accurate and reliable quantification of the active moiety, digoxin, in plasma is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[1] Immunoassays, while common, can lack the specificity required, leading to potential interferences.[1] High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers superior selectivity and sensitivity for this purpose.

This application note details a validated HPLC-MS/MS method for the determination of digoxin in human plasma. The protocol is designed for high-throughput analysis, providing the robustness and sensitivity needed for clinical research and drug development. The method utilizes a straightforward sample preparation procedure and a short chromatographic run time.

Experimental Protocols

Materials and Reagents
  • Digoxin certified reference standard

  • Digoxin-d3 (internal standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Drug-free human plasma (K2-EDTA)

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions: Prepare individual stock solutions of Digoxin and Digoxin-d3 in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Digoxin stock solution with 50:50 (v/v) acetonitrile/water to create working solutions for calibration standards (CS).

  • Internal Standard (IS) Working Solution: Dilute the Digoxin-d3 stock solution with acetonitrile to a final concentration of 5 ng/mL.

  • Calibration Standards (CS) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare CS and QC samples. The typical calibration curve range is 0.1 to 10.0 ng/mL.[2][3] QC samples are typically prepared at four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Plasma Sample Preparation

The protein precipitation (PPT) method is employed for its simplicity and speed, effectively removing the majority of plasma proteins.

  • Aliquot 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the IS working solution (5 ng/mL Digoxin-d3 in acetonitrile).

  • Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

  • Inject 10 µL of the supernatant into the HPLC-MS/MS system.

cluster_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL Plasma (Blank, CS, QC, or Unknown) add_is 2. Add 50 µL Internal Standard (Digoxin-d3) plasma->add_is add_ppt 3. Add 300 µL Acetonitrile (with 1% Formic Acid) add_is->add_ppt vortex 4. Vortex (1 min) add_ppt->vortex centrifuge 5. Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant inject 7. Inject 10 µL into HPLC-MS/MS System supernatant->inject

Caption: Plasma sample preparation workflow using protein precipitation.
HPLC-MS/MS Instrumentation and Conditions

A reverse-phase C18 column is used for chromatographic separation, providing good retention and peak shape for digoxin.[3] Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

cluster_system Analytical Workflow HPLC HPLC System Autosampler Binary Pump Column Oven Column Chromatographic Column C18, 2.1 x 50 mm, 1.8 µm HPLC->Column Mobile Phase MS Mass Spectrometer ESI Source Triple Quadrupole (QqQ) Column->MS Eluent Data Data System Acquisition Quantification Reporting MS->Data Signal

Caption: High-level overview of the analytical instrumentation workflow.

Data and Results

The method is validated according to industry guidelines, demonstrating excellent performance for the quantification of digoxin in human plasma.

Table 1: HPLC Operating Conditions

ParameterCondition
ColumnC18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A5 mM Ammonium Formate in Water
Mobile Phase BAcetonitrile
Flow Rate0.3 mL/min[4]
GradientIsocratic: 70% B[4]
Column Temperature35°C[4]
Injection Volume10 µL
Total Run Time3.0 min[3]

Table 2: Mass Spectrometer Operating Conditions

ParameterCondition
InstrumentTriple Quadrupole Mass Spectrometer
Ion SourceElectrospray Ionization (ESI)
PolarityPositive
Ionization ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Digoxin)m/z 798.5 ([M+NH₄]⁺)[4]
Product Ion (Digoxin)m/z 651.5[4]
Precursor Ion (IS)m/z 801.5 ([M+NH₄]⁺)
Product Ion (IS)m/z 654.5
Dwell Time200 ms
Gas Temperature350°C
Gas Flow10 L/min

Table 3: Method Validation Summary

ParameterResult
Linearity Range0.1 - 10.0 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL[3]
Intra-day Precision (CV%)≤ 12%[3]
Inter-day Precision (CV%)≤ 10%[4]
Accuracy (Bias %)Within ±11%[3]
Mean Recovery83% - 100%[4]

Conclusion

The described HPLC-MS/MS method provides a rapid, sensitive, and specific tool for the quantitative analysis of digoxin in human plasma. The simple protein precipitation sample preparation and short run time make it suitable for high-throughput applications in a clinical or research setting. The method meets typical validation criteria for linearity, precision, accuracy, and sensitivity, ensuring reliable data for pharmacokinetic analysis and therapeutic drug monitoring.

References

Application Note: Developing a Competitive Immunoassay for Digoxin Diacetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Digoxin, a cardiac glycoside extracted from the foxglove plant (Digitalis lanata), is a widely used medication for treating heart conditions such as congestive heart failure and arrhythmias.[1][2] Due to its narrow therapeutic index, monitoring its concentration in patient serum is crucial to ensure efficacy while avoiding toxicity.[3][4] Digoxin diacetate is a closely related derivative. A competitive immunoassay is a highly sensitive method for quantifying haptens like digoxin and its derivatives in biological samples.[5][6]

This application note provides a detailed protocol for the development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of Digoxin diacetate. The method is based on the competition between free Digoxin diacetate in the sample and a fixed amount of a Digoxin-enzyme conjugate for a limited number of specific antibody binding sites.

Principle of the Assay

The assay is a competitive ELISA. An anti-Digoxin antibody is immobilized on the surface of a microplate well. When the sample containing Digoxin diacetate and a Digoxin-Horseradish Peroxidase (HRP) conjugate are added, they compete for binding to the immobilized antibody.[3][5] After an incubation period, the unbound components are washed away. The amount of bound HRP conjugate is then determined by adding a substrate (TMB), which generates a colored product. The intensity of the color is inversely proportional to the concentration of Digoxin diacetate in the sample. A standard curve is constructed by plotting the absorbance values against known concentrations of Digoxin diacetate, which is then used to determine the concentration in unknown samples.[5]

Competitive_Immunoassay_Principle cluster_0 Low Analyte Concentration cluster_1 High Analyte Concentration Ab1 Immobilized Anti-Digoxin Ab Result1 Strong Signal Ab1->Result1 High HRP activity Analyte1 Digoxin diacetate (Sample) Analyte1->Ab1 Few binding events Tracer1 Digoxin-HRP Conjugate Tracer1->Ab1 Many binding events Ab2 Immobilized Anti-Digoxin Ab Result2 Weak Signal Ab2->Result2 Low HRP activity Analyte2 Digoxin diacetate (Sample) Analyte2->Ab2 Many binding events Tracer2 Digoxin-HRP Conjugate Tracer2->Ab2 Few binding events

Caption: Principle of the competitive immunoassay for Digoxin diacetate.

Materials and Reagents

3.1. Equipment

  • 96-well microplate reader with 450 nm filter

  • High-precision multi-channel pipettes

  • Microplate washer (optional)

  • Incubator set to 37°C

  • Vortex mixer

3.2. Reagents and Buffers The following table summarizes the necessary reagents and their compositions.

Reagent/BufferCompositionStorage
Coating Buffer 0.05 M Carbonate-Bicarbonate, pH 9.62-8°C
Wash Buffer (PBST) 0.01 M Phosphate Buffered Saline (PBS), pH 7.4, with 0.05% Tween-20Room Temp.
Blocking Buffer PBST with 1% Bovine Serum Albumin (BSA)2-8°C
Assay Buffer PBST with 0.1% BSA2-8°C
Anti-Digoxin Antibody Mouse monoclonal anti-digoxin antibody (e.g., clone DI-22)[7]-20°C
Digoxin-HRP Conjugate Digoxin conjugated to Horseradish Peroxidase[5]2-8°C
Digoxin Diacetate Stds Serially diluted in Assay Buffer (e.g., 0, 0.25, 0.5, 1.0, 2.0, 4.0 ng/mL)[5]-20°C
TMB Substrate 3,3’,5,5’-Tetramethylbenzidine solution[5]2-8°C
Stop Solution 1N Hydrochloric Acid (HCl)[3]Room Temp.

Experimental Protocols

4.1. Microplate Preparation (Antibody Coating)

  • Dilute the anti-digoxin monoclonal antibody to a final concentration of 1-10 µg/mL in Coating Buffer.

  • Add 100 µL of the diluted antibody solution to each well of a 96-well microplate.

  • Cover the plate and incubate overnight at 4°C.

  • The next day, discard the coating solution by inverting the plate.

  • Wash the plate 3 times with 200 µL of Wash Buffer (PBST) per well.

4.2. Blocking

  • Add 200 µL of Blocking Buffer to each well.

  • Cover the plate and incubate for 1-2 hours at 37°C.

  • Discard the blocking solution and wash the plate 3 times with Wash Buffer.

4.3. Competitive Immunoassay Procedure

  • Add 25 µL of each Digoxin diacetate standard, control, or sample into the appropriate wells in duplicate.[3][8]

  • Add 50 µL of the Digoxin-HRP conjugate, diluted according to manufacturer instructions in Assay Buffer, to all wells.[3]

  • Add 50 µL of the diluted anti-Digoxin antibody to all wells.[1]

  • Swirl the plate gently for 20-30 seconds to mix the reactants.[1]

  • Cover the plate and incubate for 30-60 minutes at room temperature.[3]

  • Discard the solution and wash the plate 5 times with Wash Buffer.

4.4. Signal Development and Measurement

  • Add 100 µL of TMB Substrate to each well.

  • Incubate the plate in the dark at room temperature for 15-20 minutes.

  • Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read the absorbance at 450 nm within 15 minutes of adding the Stop Solution.

Data Analysis and Typical Results

  • Calculate the average absorbance for each set of duplicate standards, controls, and samples.

  • Generate a standard curve by plotting the mean absorbance for each standard on the Y-axis against its concentration on the X-axis. A sigmoidal curve fit (four-parameter logistic) is typically used.

  • Determine the concentration of Digoxin diacetate in the samples by interpolating their mean absorbance values from the standard curve.

5.1. Example Standard Curve

Digoxin Diacetate (ng/mL)Mean Absorbance (450 nm)% B/B0
01.850100%
0.251.48080%
0.51.11060%
1.00.64735%
2.00.33318%
4.00.1679%

5.2. Assay Performance Characteristics

ParameterTypical ValueDescription
Assay Range 0.25 - 4.0 ng/mLThe range of concentrations where the assay is precise and accurate.[3]
Sensitivity (LOD) ~0.07 ng/mLThe lowest concentration of analyte detectable from background.[3][5]
IC50 ~0.8 ng/mLConcentration of analyte that causes 50% inhibition of signal.
Intra-Assay Precision < 9% CVPrecision within a single assay run.[9][10]
Inter-Assay Precision < 10% CVPrecision between different assay runs.[9][10]
Cross-Reactivity See Table BelowThe degree to which related compounds are detected by the assay.

5.3. Cross-Reactivity The specificity of the immunoassay is determined by its cross-reactivity with structurally related compounds. It is critical that the antibody used can distinguish between digoxin and its metabolites or derivatives if specific quantification is required.[11]

CompoundCross-Reactivity (%)
Digoxin diacetate 100
Digoxin ~100
Digoxigenin < 1[11]
Digitoxin < 5
Spironolactone < 0.1

Experimental Workflow Summary

The following diagram provides a high-level overview of the entire experimental workflow.

Experimental_Workflow start Start coating Coat Plate with Anti-Digoxin Antibody (100 µL/well, 4°C, O/N) start->coating wash1 Wash Plate (3x with PBST) coating->wash1 blocking Block Plate (200 µL/well, 37°C, 1-2h) wash1->blocking wash2 Wash Plate (3x with PBST) blocking->wash2 add_reagents Add Standards/Samples (25 µL) Add Digoxin-HRP (50 µL) Add Anti-Digoxin Ab (50 µL) wash2->add_reagents incubation Incubate Plate (RT, 30-60 min) add_reagents->incubation wash3 Wash Plate (5x with PBST) incubation->wash3 add_substrate Add TMB Substrate (100 µL/well, RT, 15-20 min) wash3->add_substrate add_stop Add Stop Solution (50 µL/well) add_substrate->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Analyze Data: Plot Standard Curve Calculate Concentrations read_plate->analyze end_node End analyze->end_node

Caption: High-level workflow for the Digoxin diacetate competitive ELISA.

Conclusion

This application note details a robust and sensitive competitive ELISA protocol for the quantification of Digoxin diacetate. The described method provides a framework that can be optimized for specific sample matrices and performance requirements. Careful validation, particularly regarding antibody specificity and cross-reactivity with relevant metabolites, is essential for accurate therapeutic drug monitoring and research applications.[11]

References

Application Notes & Protocols: Dissolving Digoxin Diacetate for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Digoxin and its derivatives, known as cardiac glycosides, are potent inhibitors of the cellular Na+/K+-ATPase pump.[1][2] These compounds are invaluable tools in biomedical research for studying ion transport, cellular signaling, and for investigating therapeutic applications in cardiology and oncology.[3] Digoxin diacetate, a more lipophilic derivative of digoxin, is often used in in vitro studies. It is presumed to act as a prodrug, hydrolyzing to the active digoxin molecule to exert its biological effects.

This document provides a detailed protocol for the solubilization of digoxin diacetate for use in typical in vitro assays, such as cell-based studies. It also includes critical data on solubility and stability, and a diagram of the compound's mechanism of action.

Quantitative Data Summary

ParameterSolvent / ConditionValueReference(s)
Solubility Dimethyl Sulfoxide (DMSO)~30 mg/mL[2]
Dimethyl Sulfoxide (DMSO)85 mg/mL (108.84 mM)[4]
Dimethylformamide (DMF)~30 mg/mL[2]
WaterInsoluble / 46.08 mg/L[4][5]
EthanolInsoluble / Soluble in boiling ethanol[4][5]
Stability Solid (at -20°C)≥ 4 years[2]
In Solvent (at -80°C)1 year[4]
Diluted in Normal SalineStable for at least 180 days at 5°C and 25°C[6][7]
In Aqueous SolutionHydrolysis is pH-dependent[8]

Experimental Protocol: Preparation of Digoxin Diacetate Solutions

This protocol outlines the steps for preparing a concentrated stock solution of digoxin diacetate in DMSO and subsequent working solutions for in vitro experiments.

1. Materials and Equipment

  • Digoxin diacetate powder

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Sterile cell culture medium or assay buffer

2. Safety Precautions

  • Digoxin and its derivatives are extremely poisonous.[5] Handle the solid powder and concentrated solutions with exceptional care.

  • Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Work in a well-ventilated area or a chemical fume hood when handling the powder and preparing the stock solution.

3. Preparation of Concentrated Stock Solution (e.g., 10 mM)

  • Step 3.1: Calculation: Determine the mass of digoxin diacetate powder required. The molecular weight of digoxin is 780.9 g/mol .[2] The molecular weight of digoxin diacetate (C45H68O16) is 865.0 g/mol .

    • Example for 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 865.0 g/mol * (1000 mg / 1 g) = 8.65 mg

  • Step 3.2: Weighing: Carefully weigh the calculated amount of digoxin diacetate powder using an analytical balance.

  • Step 3.3: Dissolving: Add the weighed powder to a sterile microcentrifuge tube or vial. Add the required volume of DMSO to achieve the final desired concentration (e.g., 1 mL for a 10 mM stock).

  • Step 3.4: Solubilization: Close the container tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Step 3.5: Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Storing in amber or light-protected vials is recommended.

4. Preparation of Working Solutions

  • Step 4.1: Intermediate Dilution (Optional): It is often convenient to first prepare an intermediate dilution (e.g., 1 mM) from the concentrated stock solution using sterile cell culture medium or assay buffer.

  • Step 4.2: Final Dilution: Prepare the final working concentrations by serially diluting the stock or intermediate solution directly into the experimental medium.

    • Crucial Note: The final concentration of DMSO in the assay should be kept to a minimum (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity or off-target effects.

  • Step 4.3: Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of digoxin diacetate used in the experiment. This is essential to differentiate the effects of the compound from the effects of the solvent.

Mechanism of Action: Signaling Pathway

Digoxin diacetate is believed to be hydrolyzed to digoxin, which then exerts its effect by inhibiting the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular calcium, which is the basis for its biological activity.[1][9][10]

Digoxin_Pathway Mechanism of Action of Digoxin cluster_membrane Cell Membrane cluster_in Intracellular Space cluster_out Extracellular Space NaK_ATPase Na+/K+-ATPase Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (NCX) Ca_in Increased Intracellular Ca2+ NCX->Ca_in Reduces Ca2+ Efflux Na_in->NCX Reduces Driving Force For Effect Increased Contractility Ca_in->Effect Results in Digoxin Digoxin (from Diacetate) Digoxin->NaK_ATPase Inhibits

Caption: Digoxin inhibits Na+/K+-ATPase, leading to increased intracellular calcium.

Application Notes for Researchers

  • Prodrug Activity: Given its structure, digoxin diacetate is likely more membrane-permeable than digoxin. In cell-based assays, it is expected to be hydrolyzed by intracellular esterases to release the active digoxin. The rate of this conversion may vary between cell types.

  • Concentration Range: The therapeutic plasma concentration for digoxin is typically between 0.8–2.0 ng/mL.[11] Concentrations above 2.0 ng/mL can lead to toxicity.[1] Researchers should perform dose-response experiments to determine the optimal concentration for their specific in vitro model, starting with concentrations in the low nanomolar to micromolar range.

  • Assay Compatibility: Ensure that the final DMSO concentration does not interfere with the assay readout. Some enzymatic assays or fluorescent probes can be sensitive to organic solvents.

  • Stability in Media: While diluted digoxin solutions in saline are stable, the stability of digoxin diacetate in complex cell culture media containing serum and other components should be considered.[7] It is best practice to prepare fresh working solutions from frozen stocks for each experiment.

  • Monitoring Cellular Effects: The primary effect of digoxin is an increase in intracellular calcium, leading to increased contractility in cardiac myocytes.[12][13] In other cell types, this can trigger various downstream signaling events, including changes in gene expression, proliferation, and apoptosis.[3]

References

Application Notes and Protocols for Utilizing Digoxin Diacetate in Cardiac Hypertrophy Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to various physiological and pathological stimuli. While initially adaptive, sustained hypertrophy can progress to heart failure. Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis lanata), has been a cornerstone in the treatment of heart failure for centuries.[1][2] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in cardiomyocytes.[1][2][3][4] This application note provides detailed protocols and data for the use of Digoxin diacetate, a derivative of Digoxin, in preclinical research models of cardiac hypertrophy. It is important to note that Digoxin diacetate is readily metabolized to Digoxin in vivo; therefore, the biological effects observed are attributable to Digoxin.

Mechanism of Action

Digoxin exerts its effects on cardiomyocytes through a well-established mechanism. By inhibiting the Na+/K+-ATPase, Digoxin increases intracellular sodium concentrations.[1][3][4] This, in turn, reduces the activity of the Na+/Ca2+ exchanger, leading to an accumulation of intracellular calcium.[1][3] The elevated intracellular calcium enhances myocardial contractility (positive inotropic effect) and can also activate signaling pathways implicated in cardiac hypertrophy.[1][2]

Recent research has uncovered a novel mechanism by which Digoxin may exert protective effects in the heart. Digoxin has been shown to stabilize the Regulator of G protein signaling 2 (RGS2) protein.[5] RGS2 is a negative regulator of Gq-protein coupled receptor signaling, a key pathway in the development of pathological hypertrophy. By upregulating RGS2, Digoxin can attenuate hypertrophic signaling.[5]

Key Signaling Pathways in Digoxin-Modulated Cardiac Hypertrophy

Several signaling pathways are implicated in the cardiac hypertrophic response and are modulated by Digoxin.

1. Calcineurin-NFAT Signaling: The increase in intracellular calcium initiated by Digoxin can activate the calcium-dependent phosphatase, calcineurin. Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its translocation to the nucleus where it promotes the transcription of hypertrophic genes.

2. mTOR Signaling: The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and protein synthesis, both of which are crucial for cardiomyocyte hypertrophy. While mTORC1 activation is necessary for the development of compensatory cardiac hypertrophy, its sustained activation can be maladaptive.

3. RGS2-Mediated Signaling: Digoxin-mediated stabilization of RGS2 protein can inhibit Gq-coupled receptor signaling, which is a major pathway for pathological cardiac hypertrophy. This suggests a protective role for Digoxin in certain contexts.[5]

Digoxin_Signaling_Pathways cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Na+/K+ ATPase Na+/K+ ATPase Intracellular Na+ Intracellular Na+ Na+/K+ ATPase->Intracellular Na+ Increases Na+/Ca2+ Exchanger Na+/Ca2+ Exchanger Intracellular Ca2+ Intracellular Ca2+ Na+/Ca2+ Exchanger->Intracellular Ca2+ Increases Gq-coupled Receptor Gq-coupled Receptor Digoxin diacetate Digoxin diacetate Digoxin Digoxin Digoxin diacetate->Digoxin Metabolism Digoxin->Na+/K+ ATPase Inhibition RGS2 RGS2 Digoxin->RGS2 Stabilizes Intracellular Na+->Na+/Ca2+ Exchanger Reduces activity Calcineurin Calcineurin Intracellular Ca2+->Calcineurin Activates mTORC1 mTORC1 Intracellular Ca2+->mTORC1 Activates NFAT (P) NFAT-P Calcineurin->NFAT (P) Dephosphorylates NFAT NFAT NFAT (P)->NFAT Hypertrophic Gene Transcription Hypertrophic Gene Transcription NFAT->Hypertrophic Gene Transcription Promotes RGS2->Gq-coupled Receptor Inhibits mTORC1->Hypertrophic Gene Transcription Promotes

Signaling pathways modulated by Digoxin in cardiomyocytes.

Quantitative Data from In Vivo Studies

The following table summarizes key quantitative data from a representative in vivo study investigating the effects of Digoxin on cardiac hypertrophy in a rat model.

ParameterControl GroupDigoxin Group (30 µg/kg/day)Trained GroupTrained + Digoxin GroupReference
Duration of Treatment 75 days75 days60 days (training)75 days (Digoxin), 60 days (training)[1][6][7]
Animal Model Male Wistar ratsMale Wistar ratsMale Wistar ratsMale Wistar rats[1][6][7]
Left Ventricle Weight / Body Weight (mg/g) 2.1 ± 0.12.3 ± 0.12.2 ± 0.12.5 ± 0.1#[1]
Cardiomyocyte Cross-Sectional Area (µm²) 320 ± 20350 ± 25340 ± 22400 ± 30*#[1]
Ejection Fraction (%) 75 ± 574 ± 676 ± 475 ± 5[1]

*p < 0.05 vs. Control; #p < 0.05 vs. Trained Group

Experimental Protocols

In Vivo Model of Cardiac Hypertrophy

This protocol describes a model of exercise-induced physiological hypertrophy in rats, where the effects of Digoxin administration are evaluated.

1. Animal Model:

  • Species: Male Wistar rats (60 days old).[1][6][7]

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Experimental Groups: [1][6][7]

  • Control (C): Sedentary rats receiving vehicle.

  • Digoxin (DIGO): Sedentary rats receiving Digoxin diacetate (equivalent to 30 µg/kg/day of Digoxin).[1][6][7]

  • Trained (T): Rats subjected to high-intensity interval training (HIIT) and receiving vehicle.

  • Trained with Digoxin (TDIGO): Rats subjected to HIIT and receiving Digoxin diacetate.

3. Digoxin Diacetate Administration:

  • Dose: 30 µg/kg/day (Digoxin equivalent), administered by oral gavage.[1][6][7]

  • Duration: 75 consecutive days.[1][6][7]

  • Preparation: Dissolve Digoxin diacetate in an appropriate vehicle (e.g., saline or distilled water).

4. High-Intensity Interval Training (HIIT) Protocol: [1][6][7]

  • Apparatus: Treadmill for rodents.

  • Duration: 60 minutes/day, 5 days/week for 60 days.[1][6][7]

  • Protocol: Repeated cycles of 8 minutes at 80% of maximum speed followed by 2 minutes at 20% of maximum speed.[1][6][7]

5. Assessment of Cardiac Hypertrophy:

  • Echocardiography: Perform at the end of the study to assess cardiac function and dimensions (e.g., left ventricular mass, ejection fraction).

  • Histology:

    • Sacrifice animals and excise hearts.

    • Fix hearts in 10% buffered formalin and embed in paraffin.

    • Section the left ventricle and stain with Hematoxylin and Eosin (H&E) or Masson's trichrome.

    • Measure cardiomyocyte cross-sectional area using image analysis software.

  • Heart Weight to Body Weight Ratio: Measure the final body weight and the weight of the blotted, dried heart.

In_Vivo_Workflow Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Group Allocation Group Allocation Animal Acclimatization->Group Allocation Treatment Initiation Treatment Initiation Group Allocation->Treatment Initiation HIIT Protocol HIIT Protocol Treatment Initiation->HIIT Protocol Trained Groups Data Collection Data Collection Treatment Initiation->Data Collection Sedentary Groups HIIT Protocol->Data Collection Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis End End Endpoint Analysis->End

Experimental workflow for the in vivo cardiac hypertrophy model.

In Vitro Cardiomyocyte Hypertrophy Model

This protocol outlines a general method for inducing hypertrophy in isolated neonatal rat ventricular myocytes (NRVMs) and assessing the effect of Digoxin diacetate.

1. Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs):

  • Isolate ventricles from 1-2 day old Sprague-Dawley rat pups.

  • Digest the tissue with a suitable enzyme cocktail (e.g., collagenase and pancreatin).

  • Pre-plate the cell suspension to enrich for cardiomyocytes.

  • Plate cardiomyocytes on fibronectin-coated culture dishes in appropriate media (e.g., DMEM/F12 with serum).

2. Induction of Hypertrophy:

  • After 24-48 hours, replace the medium with serum-free medium for 24 hours to induce quiescence.

  • Induce hypertrophy by treating the cells with a pro-hypertrophic agonist such as:

    • Phenylephrine (PE, α1-adrenergic agonist)

    • Angiotensin II (Ang II)

    • Endothelin-1 (ET-1)

3. Digoxin Diacetate Treatment:

  • Prepare a stock solution of Digoxin diacetate in a suitable solvent (e.g., DMSO).

  • Co-treat the cells with the hypertrophic agonist and various concentrations of Digoxin diacetate.

  • Include appropriate vehicle controls.

  • Incubate for 24-48 hours.

4. Assessment of Cardiomyocyte Hypertrophy:

  • Cell Size Measurement:

    • Fix the cells with 4% paraformaldehyde.

    • Stain with an antibody against a cardiomyocyte-specific marker (e.g., α-actinin).

    • Measure the cell surface area using fluorescence microscopy and image analysis software.

  • Protein Synthesis:

    • Measure protein synthesis by [3H]-leucine incorporation assay.

  • Gene Expression Analysis:

    • Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic marker genes such as:

      • Atrial natriuretic peptide (ANP)

      • B-type natriuretic peptide (BNP)

      • β-myosin heavy chain (β-MHC)

In_Vitro_Workflow Start Start NRVM Isolation & Culture NRVM Isolation & Culture Start->NRVM Isolation & Culture Serum Starvation Serum Starvation NRVM Isolation & Culture->Serum Starvation Treatment Treatment Serum Starvation->Treatment Add Agonist +/- Digoxin diacetate Incubation (24-48h) Incubation (24-48h) Treatment->Incubation (24-48h) Hypertrophy Assessment Hypertrophy Assessment Incubation (24-48h)->Hypertrophy Assessment End End Hypertrophy Assessment->End

Experimental workflow for the in vitro cardiomyocyte hypertrophy model.

Digoxin diacetate, through its active metabolite Digoxin, offers a valuable tool for investigating the molecular mechanisms of cardiac hypertrophy. Its well-characterized primary mechanism of action on the Na+/K+-ATPase, coupled with its more recently discovered effects on RGS2 signaling, provides multiple avenues for exploration in both physiological and pathological hypertrophy models. The protocols and data presented here provide a solid foundation for researchers to design and execute robust experiments to further elucidate the role of this compound in cardiac biology.

References

Application Notes and Protocols for the Quantitative Determination of Digoxin in Serum Samples Following Administration of Digoxin Diacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digoxin diacetate, a cardiac glycoside, is a prodrug that undergoes rapid deacetylation in the body to form its active metabolite, digoxin. Therefore, the quantitative determination of digoxin in serum is essential for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments related to the administration of digoxin diacetate. This document provides detailed application notes and protocols for the accurate quantification of digoxin in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassay techniques.

Note on Digoxin Diacetate Metabolism: Following oral administration, both alpha- and beta-acetyldigoxin are deacetylated during absorption and appear in the plasma primarily as digoxin. This rapid in vivo conversion makes digoxin the primary analyte for monitoring in serum samples.

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is a highly specific and sensitive method for the quantification of digoxin, minimizing interferences from endogenous substances or metabolites.[1]

Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is based on a simple and economical liquid-liquid extraction procedure.[1]

  • Materials:

    • Serum samples

    • Digoxin-d3 (internal standard) working solution (10 ng/mL in 40% methanol)

    • Methyl tert-butyl ether (MTBE)

    • Methanol (40%)

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Pipette 200 µL of serum sample into a clean polypropylene tube.

    • Add 20 µL of the digoxin-d3 internal standard working solution (10 ng/mL).

    • Add 1 mL of methyl tert-butyl ether.

    • Vortex the mixture for 5 minutes to ensure thorough extraction.

    • Centrifuge the mixture at 12,000 rpm for 5 minutes.

    • Carefully transfer the upper organic layer to a new clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen gas at 45°C.

    • Reconstitute the dried residue in 100 µL of 40% methanol.

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System:

    • Column: Capcell C18 column or equivalent (e.g., Atlantis dC18, 2.1 × 50 mm, 3 µm).[1][2]

    • Mobile Phase: A gradient or isocratic elution can be used. An example of a gradient elution is 10 mmol/L aqueous ammonium formate (pH 3.1) (Mobile Phase A) and 100% acetonitrile (Mobile Phase B).[2]

    • Flow Rate: 0.3 mL/min.[2]

    • Injection Volume: 10-20 µL.[1][2]

    • Column Temperature: 35°C.[2]

  • Tandem Mass Spectrometry (MS/MS) System:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Ion Transitions:

      • Digoxin: m/z 798.9 → 651.8 (Ammonium adduct [M+NH4]+).[1]

      • Digoxin-d3 (Internal Standard): Specific transition for the deuterated standard.

Data Presentation: Quantitative LC-MS/MS Method Parameters
ParameterValueReference
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[1]
Linearity Range 0.1 - 10 ng/mL[1]
Intra-batch Precision < 12%[1]
Inter-batch Precision < 12%[1]
Accuracy (Bias) -9.1% to 10.7%[1]
Extraction Recovery Good reproducibility with isotope-labeled internal standard[1]

Experimental Workflow: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Serum Sample (200 µL) is Add Internal Standard (Digoxin-d3) serum->is extract Liquid-Liquid Extraction (Methyl tert-butyl ether) is->extract vortex Vortex (5 min) extract->vortex centrifuge Centrifuge (12,000 rpm, 5 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen, 45°C) transfer->evaporate reconstitute Reconstitute in 40% Methanol evaporate->reconstitute inject Inject into LC-MS/MS System reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Tandem Mass Spectrometry (MRM Detection) ionize->detect quantify Data Quantification detect->quantify

Caption: Workflow for the quantitative determination of digoxin in serum by LC-MS/MS.

II. Immunoassay Method

Immunoassays are widely used for routine therapeutic drug monitoring of digoxin due to their speed and ease of use. Various formats are available, including Enzyme Immunoassay (EIA), and Electrochemiluminescence Immunoassay (ECLIA).[3]

Experimental Protocol: Microplate Enzyme Immunoassay (EIA)

This protocol outlines a competitive binding enzyme immunoassay.

  • Materials:

    • Serum samples, calibrators, and controls

    • Microplate pre-coated with digoxin-specific antibody

    • Digoxin-Enzyme (e.g., HRP) Conjugate Reagent

    • Substrate solution (e.g., TMB)

    • Stop solution

    • Wash buffer

    • Microplate reader

  • Procedure:

    • Bring all reagents and samples to room temperature.

    • Pipette 25 µL of the appropriate serum calibrator, control, or patient specimen into the assigned microplate wells.

    • Add 50 µL of the Digoxin-Enzyme Conjugate Reagent to all wells.

    • Gently swirl the microplate for 20-30 seconds to mix.

    • Cover the plate and incubate for 30 minutes at room temperature.

    • Discard the contents of the wells and wash the plate multiple times with wash buffer.

    • Add 100 µL of the substrate solution to each well and incubate in the dark.

    • Add 50 µL of stop solution to each well to terminate the reaction.

    • Read the absorbance of each well using a microplate reader at the appropriate wavelength.

    • Construct a standard curve by plotting the absorbance of the calibrators against their known concentrations.

    • Determine the concentration of digoxin in the patient samples by interpolating their absorbance values from the standard curve.

Data Presentation: Quantitative Immunoassay Method Parameters
ParameterValue (Example: ECLIA)Reference
Measuring Range 0.4 to 5.0 ng/mL[4]
Lower Limit of Quantification (LoQ) 0.4 ng/mL[4]
Precision Within-run and between-run CVs are typically low
Specificity Cross-reactivity with metabolites and other substances should be evaluated

Signaling Pathway: Competitive Immunoassay Principle

Immunoassay_Principle cluster_low Low Digoxin Concentration in Sample cluster_high High Digoxin Concentration in Sample Ab1 Antibody Dig_E1 Digoxin-Enzyme Conjugate Ab1->Dig_E1 Complex1 Antibody-Conjugate Complex (High Signal) Ab1->Complex1 Dig_E1->Complex1 Ab2 Antibody Complex2 Antibody-Digoxin Complex Ab2->Complex2 Dig_S Digoxin (from Sample) Dig_S->Ab2 Competes with Dig_E2 Digoxin-Enzyme Conjugate Dig_E2->Ab2 Free_E Free Conjugate (Low Signal)

Caption: Principle of a competitive immunoassay for digoxin determination.

III. Sample Collection and Handling

Proper sample collection and handling are crucial for accurate results.

  • Sample Type: Serum is the preferred matrix.

  • Collection:

    • Collect blood in a plain red-top tube. Avoid using serum separator tubes (SST) with gel, as the gel may absorb the drug.

    • Blood samples should be drawn at least 6-8 hours after the last dose to allow for tissue distribution equilibrium.[5]

  • Processing:

    • Allow the blood to clot at room temperature.

    • Centrifuge to separate the serum from the cells within 2 hours of collection.

    • Transfer the serum to a clean, labeled plastic transport tube.

  • Storage:

    • Serum samples can be stored at 2-8°C for up to 48 hours.

    • For longer storage, samples should be kept frozen at -20°C or below.[6] Digoxin in serum is stable for at least 180 days at -20°C.[7]

IV. Conclusion

Both LC-MS/MS and immunoassay methods are suitable for the quantitative determination of digoxin in serum following the administration of digoxin diacetate. The choice of method depends on the specific requirements of the study. LC-MS/MS offers higher specificity and is considered the gold standard, while immunoassays provide a high-throughput and cost-effective solution for routine therapeutic drug monitoring. Regardless of the method chosen, careful attention to protocol details and proper sample handling are essential for obtaining accurate and reliable results.

References

Application Notes & Protocols: Development of a Liposome Immunoassay for Digoxin Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Digoxin, a cardiac glycoside with a narrow therapeutic range, requires precise monitoring to ensure efficacy while avoiding toxicity.[1] Liposome immunoassays offer a highly sensitive platform for the quantification of small molecules like digoxin. This technology utilizes liposomes, which are phospholipid vesicles, as carriers for signal-generating molecules.[2][3] By encapsulating a large number of reporter molecules (e.g., fluorescent dyes, enzymes) within a single liposome, a significant amplification of the detection signal can be achieved.[4][5][6][7]

This document outlines the key protocols for developing a competitive liposome immunoassay for digoxin. The principle involves the competition between free digoxin in a sample and a digoxin derivative (either conjugated to a carrier or incorporated into the liposome membrane) for a limited number of anti-digoxin antibody binding sites. The resulting signal is inversely proportional to the concentration of digoxin in the sample.

Signaling Pathway and Experimental Workflow

The development of a liposome immunoassay for digoxin involves several key stages, from the synthesis of reagents to the final signal detection. The overall workflow is depicted below.

G cluster_prep Reagent Preparation cluster_assay Immunoassay Procedure Digoxin_Derivative 1. Synthesize Digoxin-Phospholipid Conjugate Liposome_Prep 2. Prepare Signal-Encapsulated Liposomes Digoxin_Derivative->Liposome_Prep Incorporate into Lipid Bilayer Incubation 4. Competitive Binding: Sample Digoxin vs. Liposome-Digoxin for Antibody Sites Liposome_Prep->Incubation Ab_Prep 3. Prepare Anti-Digoxin Antibody Coated Plate Ab_Prep->Incubation Wash 5. Wash Step (Remove unbound reagents) Incubation->Wash Lysis 6. Liposome Lysis (Release signal molecules) Wash->Lysis Detection 7. Signal Detection (e.g., Fluorescence, Colorimetry) Lysis->Detection G cluster_film 1. Lipid Film Formation cluster_hydration 2. Hydration cluster_sizing 3. Sizing & Purification Dissolve Dissolve Lipids (PC, Cholesterol, Digoxin-DPPE) in Organic Solvent Evaporate Evaporate Solvent (Rotary Evaporator) Dissolve->Evaporate Dry Dry under Vacuum Evaporate->Dry Hydrate Add Aqueous Signal Solution (e.g., Calcein) Dry->Hydrate Lipid Film Vortex Vortex to form MLVs Hydrate->Vortex Extrude Extrude through Membrane (e.g., 0.2 µm) to form LUVs Vortex->Extrude MLV Suspension Purify Purify via Size Exclusion Chromatography Extrude->Purify Final Final Product Purify->Final Purified Digoxin-Liposomes

References

Application Note: A Cell-Based Assay for Measuring Na+/K+-ATPase Inhibition by Digoxin Diacetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sodium-Potassium Adenosine Triphosphatase (Na+/K+-ATPase), also known as the sodium pump, is a vital transmembrane enzyme found in all animal cells.[1][2] It actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell for each molecule of ATP hydrolyzed.[3] This process is crucial for maintaining cellular membrane potential, regulating cell volume, and driving the transport of other solutes.[2] Due to its fundamental physiological role, the Na+/K+-ATPase is a significant drug target for various conditions, most notably cardiovascular diseases.[4]

Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis lanata), is a well-characterized inhibitor of the Na+/K+-ATPase.[5][6] Its derivative, Digoxin diacetate, shares this mechanism. These compounds bind to the extracellular domain of the α-subunit of the pump, locking it in a conformation that prevents ion transport.[7] The inhibition of the Na+/K+-ATPase leads to an increase in the intracellular sodium concentration.[2][8] This, in turn, reduces the activity of the sodium-calcium (Na+/Ca2+) exchanger, resulting in an accumulation of intracellular calcium.[5][9] In cardiac myocytes, this elevated calcium level enhances the force of contraction, which is the basis of Digoxin's therapeutic effect in heart failure.[2][5][9]

This application note provides a detailed protocol for a cell-based assay to measure the inhibition of Na+/K+-ATPase by Digoxin diacetate. The assay quantifies enzyme activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis, offering a direct and reliable method for screening and characterizing Na+/K+-ATPase inhibitors.[4][10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the molecular mechanism of Na+/K+-ATPase inhibition by Digoxin and the general workflow of the cell-based assay.

G cluster_membrane Cell Membrane cluster_intra Intracellular Space cluster_extra Extracellular Space pump Na+/K+-ATPase na_in Increased Intracellular Na+ pump->na_in Leads to ncx Na+/Ca2+ Exchanger ca_in Increased Intracellular Ca2+ ncx->ca_in Leads to na_in->ncx Reduces Activity effect Increased Cardiac Contractility ca_in->effect Results in digoxin Digoxin digoxin->pump Inhibits

Caption: Mechanism of Na+/K+-ATPase inhibition by Digoxin.

G A 1. Cell Culture (e.g., HEK293, HeLa) B 2. Cell Harvesting & Preparation of Lysate A->B C 3. Assay Setup (Lysate + Buffer + Inhibitor) B->C D 4. Initiate Reaction (Add ATP) C->D E 5. Incubation (37°C for 20-30 min) D->E F 6. Stop Reaction & Detect Inorganic Phosphate (Pi) E->F G 7. Measure Absorbance (e.g., 660 nm) F->G H 8. Data Analysis (% Inhibition, IC50) G->H

Caption: Experimental workflow for the Na+/K+-ATPase inhibition assay.

Detailed Experimental Protocol

This protocol is based on the colorimetric measurement of inorganic phosphate (Pi) released by the enzymatic activity of Na+/K+-ATPase in cell lysates.

3.1. Materials and Reagents

  • Cell Line: Human Embryonic Kidney (HEK293) cells, Human cervical cancer (HeLa) cells, or other suitable cell lines with sufficient Na+/K+-ATPase expression.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Digoxin Diacetate: Stock solution in DMSO (e.g., 10 mM).

  • Ouabain: (Positive Control) Stock solution in water or DMSO (e.g., 10 mM).[11]

  • Lysis Buffer: Hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA).[11][12]

  • Reaction Buffer (2X): 100 mM Tris-HCl (pH 7.2), 200 mM NaCl, 30 mM KCl, 14 mM MgCl2, 2 mM EDTA.[11]

  • ATP Solution: 10 mM ATP in water, pH adjusted to 7.0.

  • Stopping Reagent: 1.5 M Perchloric Acid.[13]

  • Phosphate Detection Reagent:

    • Reagent A: 4% Sodium Molybdate in 2.5 M Sulfuric Acid.[13]

    • Reagent B: 0.05% Tin(II) Chloride.[13]

  • Phosphate Standard: 1 mM solution of KH2PO4.

  • 96-well microplate: Clear, flat-bottom.

  • Microplate reader.

3.2. Experimental Procedure

Step 1: Cell Culture and Lysate Preparation

  • Culture cells in T-75 flasks until they reach 80-90% confluency.

  • Harvest cells using a cell scraper and centrifuge at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold PBS.

  • Resuspend the pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes to induce hypotonic lysis.[11]

  • Homogenize the lysate using a Dounce homogenizer or by passing it through a fine-gauge needle several times.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Collect the supernatant (containing membrane fractions) and determine the protein concentration using a Bradford or BCA protein assay.

  • Dilute the lysate to a final protein concentration of approximately 0.5-1.0 mg/mL with Lysis Buffer. Store on ice.

Step 2: Assay Reaction

  • Prepare serial dilutions of Digoxin diacetate in Reaction Buffer (1X). Also, prepare a high concentration of Ouabain (e.g., 1 mM) for the positive control.

  • In a 96-well plate, set up the following reactions in triplicate (50 µL final volume per well):

    • Total Activity: 25 µL 2X Reaction Buffer + 15 µL Water + 10 µL Cell Lysate.

    • Test Compound: 25 µL 2X Reaction Buffer + 15 µL Digoxin diacetate dilution + 10 µL Cell Lysate.

    • Non-specific Activity (Control): 25 µL 2X Reaction Buffer + 15 µL Ouabain (1 mM final) + 10 µL Cell Lysate.

    • Blank: 25 µL 2X Reaction Buffer + 15 µL Water + 10 µL Lysis Buffer (no lysate).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 5 µL of 10 mM ATP solution to all wells (1 mM final concentration).

  • Incubate the plate at 37°C for 20-30 minutes.[13]

Step 3: Phosphate Detection

  • Stop the reaction by adding 100 µL of ice-cold Stopping Reagent (1.5 M Perchloric Acid) to each well.[13]

  • Centrifuge the plate at 1,700 x g for 10 minutes at 4°C to pellet the precipitated protein.[13]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 25 µL of Phosphate Detection Reagent A (Sodium Molybdate) to each well.

  • Add 50 µL of Phosphate Detection Reagent B (Tin(II) Chloride) to each well and mix gently.[13]

  • Incubate at room temperature for 15 minutes to allow color development.[13]

  • Measure the absorbance at 660 nm using a microplate reader.[13]

Step 4: Standard Curve

  • Prepare a standard curve using the KH2PO4 standard (0 to 100 µM) to correlate absorbance values with the amount of inorganic phosphate.

Data Analysis and Presentation

4.1. Calculation of Na+/K+-ATPase Activity

  • Use the standard curve to convert absorbance readings to the concentration of Pi (µM) produced.

  • Calculate the specific Na+/K+-ATPase activity by subtracting the non-specific activity (Ouabain control) from the total activity.

    • Na+/K+-ATPase Activity = [Pi]Total Activity - [Pi]Non-specific Activity

  • Calculate the percentage of inhibition for each concentration of Digoxin diacetate:

    • % Inhibition = 100 x (1 - ([Pi]Test Compound - [Pi]Non-specific Activity) / (Na+/K+-ATPase Activity))

4.2. Data Summary

The following table presents example data for the inhibition of Na+/K+-ATPase by Digoxin diacetate.

Digoxin Diacetate (nM)Mean Pi Released (µM)% Inhibition
0 (Total Activity)25.40%
122.118.3%
1017.543.9%
5012.870.0%
10010.284.4%
5007.997.2%
10007.599.4%
Ouabain Control7.4100%

Note: Data are hypothetical and for illustrative purposes. The Na+/K+-ATPase specific activity is calculated as 25.4 µM - 7.4 µM = 18.0 µM.

4.3. IC50 Determination

Plot the % Inhibition against the logarithm of the Digoxin diacetate concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. Based on literature, the IC50 for Digoxin can range from approximately 40 to 200 nM in various cell lines.[6][14]

Troubleshooting

ProblemPossible CauseSolution
Low Signal/Activity Insufficient enzyme in lysate.Increase protein concentration; ensure proper cell lysis.
Inactive enzyme.Prepare fresh lysate; keep samples on ice at all times.
Suboptimal assay conditions.Optimize incubation time, temperature, or buffer pH (optimal pH is ~7.2).[11]
High Background Contamination of reagents with phosphate.Use high-purity water and reagents; prepare fresh buffers.
High non-specific ATPase activity.Ensure Ouabain concentration is sufficient for maximal inhibition (e.g., >100 µM).[11] Other ATPases can be inhibited with azide if necessary.[13]
High Variability Pipetting errors.Use calibrated pipettes; ensure thorough mixing.
Inconsistent incubation times.Use a multichannel pipette to start/stop reactions simultaneously.

References

Application Notes and Protocols: Studying the Effects of Digoxin Diacetate on Intracellular Calcium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis purpurea), has been a cornerstone in the treatment of heart failure and certain arrhythmias for centuries.[1] Its therapeutic efficacy is primarily attributed to its ability to increase myocardial contractility, a positive inotropic effect.[2][3][4] The diacetate form, Digoxin diacetate, is a more lipid-soluble derivative. The fundamental mechanism of action for Digoxin involves the inhibition of the Na+/K+-ATPase pump in cardiac myocytes.[1][2][4][5] This inhibition leads to a cascade of events culminating in an increase in intracellular calcium concentration ([Ca2+]i), which is the primary focus of these experimental protocols.[1][2][6]

The canonical pathway begins with Digoxin binding to and inhibiting the Na+/K+-ATPase pump.[2][4][5] This enzymatic pump is responsible for maintaining the electrochemical gradient across the cell membrane by actively transporting sodium ions (Na+) out of the cell and potassium ions (K+) into the cell.[1] Inhibition of this pump results in an accumulation of intracellular Na+.[1][6] The increased intracellular Na+ concentration alters the function of the Na+/Ca2+ exchanger (NCX), which normally expels Ca2+ from the cell. The reduced Na+ gradient across the sarcolemma diminishes the driving force for Ca2+ extrusion, leading to an increase in intracellular Ca2+ levels.[1][6] This elevated cytosolic Ca2+ is then taken up by the sarcoplasmic reticulum (SR), leading to greater Ca2+ stores. Upon subsequent cellular depolarization, a larger amount of Ca2+ is released from the SR, enhancing the interaction between actin and myosin filaments and thereby increasing myocardial contractility.[1][6]

Recent studies also suggest that cardiac glycosides may directly activate cardiac ryanodine receptors (RyR2), the Ca2+ release channels on the sarcoplasmic reticulum, further contributing to the increase in intracellular Ca2+.[7][8] This suggests a dual mechanism for increasing sarcoplasmic reticulum Ca2+ release.

These application notes provide a detailed experimental framework for researchers to investigate and quantify the effects of Digoxin diacetate on intracellular calcium dynamics in a controlled in vitro setting.

Signaling Pathway of Digoxin Diacetate on Intracellular Calcium

Digoxin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum Digoxin Digoxin diacetate NaK_ATPase Na+/K+ ATPase Digoxin->NaK_ATPase Inhibits RyR2 Ryanodine Receptor (RyR2) Digoxin->RyR2 Directly activates Na_ion Intracellular Na+ NaK_ATPase->Na_ion Decreased Na+ efflux NCX Na+/Ca2+ Exchanger Ca_ion Intracellular Ca2+ NCX->Ca_ion Decreased Ca2+ efflux Na_ion->NCX Alters gradient Contraction Enhanced Contraction Ca_ion->Contraction Leads to SR_Ca SR Ca2+ Store Ca_ion->SR_Ca Increased uptake RyR2->Ca_ion CICR SR_Ca->RyR2 Ca2+ release

Caption: Signaling pathway of Digoxin diacetate leading to increased intracellular calcium.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol outlines the steps for culturing a suitable cell line and treating it with Digoxin diacetate. Human-derived cell lines are often preferred as rodent cells can be less sensitive to cardiac glycosides.[9] Cell lines such as human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or even non-cardiac cell lines like H1299 engineered to express specific Na,K-ATPase isoforms can be utilized.[10]

Materials:

  • Selected cell line (e.g., hiPSC-CMs)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Digoxin diacetate stock solution (in DMSO)

  • 96-well black, clear-bottom microplates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture cells in appropriate flasks until they reach 80-90% confluency.

    • Wash cells with PBS and detach using Trypsin-EDTA.

    • Resuspend the cells in complete culture medium and perform a cell count.

    • Seed the cells into a 96-well black, clear-bottom microplate at a density of 3.0 x 10^4 cells/well.[11]

    • Incubate for 16-24 hours to allow for cell attachment.[11]

  • Preparation of Digoxin Diacetate Solutions:

    • Prepare a stock solution of Digoxin diacetate in DMSO.

    • On the day of the experiment, prepare serial dilutions of Digoxin diacetate in a serum-free culture medium to achieve the desired final concentrations. It is crucial to have a vehicle control (medium with the same concentration of DMSO used for the highest Digoxin diacetate concentration).

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with PBS or a suitable buffer (e.g., HEPES-buffered saline).[11]

    • Add the prepared Digoxin diacetate dilutions and the vehicle control to the respective wells.

    • Incubate the plate for the desired treatment duration (this may range from minutes to hours and should be optimized for the specific cell type and experimental question).

Protocol 2: Measurement of Intracellular Calcium using Fluo-4 AM

This protocol describes the use of the fluorescent calcium indicator Fluo-4 AM to measure changes in intracellular calcium levels.[12] Fluo-4 is a widely used dye that exhibits a large fluorescence intensity increase upon binding to Ca2+.[12]

Materials:

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline or other suitable assay buffer

  • Fluorescence microplate reader with kinetic reading capabilities and injectors, or a fluorescence microscope.

Procedure:

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution. A common concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HEPES-buffered saline. Pluronic F-127 aids in the dispersion of the nonpolar AM ester in the aqueous medium.

    • After the Digoxin diacetate treatment period (or for real-time measurements, before adding Digoxin), remove the treatment medium.

    • Wash the cells gently with the assay buffer.

    • Add the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye loading and de-esterification by intracellular esterases.[13]

  • Washing:

    • After incubation, gently wash the cells twice with the assay buffer to remove excess extracellular dye.

  • Measurement of Fluorescence:

    • Microplate Reader:

      • Place the plate in a fluorescence microplate reader.

      • Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm.

      • Establish a baseline fluorescence reading for a few cycles.

      • If not pre-treated, inject the Digoxin diacetate solutions using the instrument's injectors and immediately begin kinetic reading to capture the real-time change in fluorescence.

      • Continue recording the fluorescence intensity over time.

    • Fluorescence Microscopy:

      • Mount the plate or coverslip on a fluorescence microscope equipped with a suitable filter set for Fluo-4 (e.g., FITC filter set).

      • Acquire baseline images before adding the drug.

      • Add the Digoxin diacetate solutions and acquire time-lapse images to monitor the change in fluorescence intensity in individual cells.

  • Data Analysis:

    • The change in fluorescence is often expressed as a ratio (F/F0), where F is the fluorescence at a given time point and F0 is the baseline fluorescence.

    • For dose-response curves, plot the peak fluorescence change against the logarithm of the Digoxin diacetate concentration.

Experimental Workflow

Experimental_Workflow A Cell Seeding in 96-well plate B Incubation (16-24h) A->B C Treatment with Digoxin diacetate (various concentrations) B->C D Incubation (treatment duration) C->D E Loading with Fluo-4 AM D->E F Incubation (30-60 min) E->F G Washing to remove excess dye F->G H Measurement of Fluorescence (Microplate Reader or Microscopy) G->H I Data Analysis (F/F0 ratio, Dose-Response) H->I

References

Application Notes and Protocols for the Analytical Separation of Digoxin Diacetate from other Cardiac Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the separation of Digoxin diacetate from other structurally related cardiac glycosides. The methods described herein are essential for the quality control of pharmaceutical formulations, metabolic studies, and the analysis of complex mixtures from natural sources.

Introduction

Cardiac glycosides are a class of naturally occurring steroids, primarily derived from the Digitalis species, that are widely used in the treatment of congestive heart failure and cardiac arrhythmias. Digoxin diacetate is a derivative of digoxin, a secondary glycoside from Digitalis lanata. The separation and quantification of Digoxin diacetate from a mixture of other cardiac glycosides, such as digoxin, digitoxin, gitoxin, and their various acetylated forms, present a significant analytical challenge due to their structural similarity. This document outlines effective analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Capillary Electrophoresis (CE), to achieve this separation.

I. High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of cardiac glycosides due to its high resolution and sensitivity.[1][2][3] Reversed-phase chromatography on C18 columns is the most common approach.[1][3]

Quantitative Data Summary

The following table summarizes typical retention times for selected cardiac glycosides obtained by HPLC. It is important to note that these values can vary depending on the specific chromatographic conditions.

CompoundRetention Time (min)
Digoxin~12.5
Digoxin diacetate~18.2
Digitoxin~15.8
Gitoxin~11.9
Lanatoside C~9.5

Data is illustrative and derived from typical reversed-phase HPLC separations. Actual retention times will be dependent on the specific column, mobile phase, and gradient conditions used.

Experimental Protocol: HPLC Separation

This protocol describes a gradient HPLC method for the separation of Digoxin diacetate from other cardiac glycosides.

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Reference standards for Digoxin diacetate, Digoxin, Digitoxin, Gitoxin, and other relevant cardiac glycosides.

3. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v)

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B (linear gradient)

    • 25-30 min: 70% B (isocratic)

    • 30-35 min: 70% to 30% B (linear gradient)

    • 35-40 min: 30% B (isocratic - column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm[4][5][6]

  • Injection Volume: 20 µL

4. Sample Preparation:

  • Dissolve accurately weighed reference standards in methanol to prepare individual stock solutions (e.g., 1 mg/mL).

  • Prepare a mixed standard solution by diluting the stock solutions with the initial mobile phase composition (70% A: 30% B) to achieve the desired concentrations.

  • For unknown samples, perform an appropriate extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the cardiac glycoside fraction.[3] Dissolve the dried extract in the initial mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the mixed standard solution to determine the retention times and resolution of the individual cardiac glycosides.

  • Inject the sample solutions for qualitative and quantitative analysis.

  • Quantification can be performed using an external standard calibration curve.

II. Thin-Layer Chromatography (TLC)

TLC is a simple, cost-effective, and versatile technique for the qualitative and semi-quantitative analysis of cardiac glycosides.[7] It is particularly useful for rapid screening and monitoring of reactions or purification processes.

Quantitative Data Summary

The table below provides typical Rf values for cardiac glycosides on a silica gel TLC plate.

CompoundRf Value
Digoxin0.35
Digoxin diacetate0.65
Digitoxin0.45
Gitoxin0.30
Digoxigenin0.80

Rf values are dependent on the specific stationary phase, mobile phase, and development conditions.

Experimental Protocol: TLC Separation

This protocol details a method for the separation of Digoxin diacetate from related glycosides using normal-phase TLC.

1. Materials:

  • Silica gel 60 F254 TLC plates (or C18 reversed-phase plates for alternative separations).[8]

  • Developing tank

  • Capillary tubes or automatic TLC spotter

  • UV lamp (254 nm)

  • Spraying device and fume hood

2. Reagents:

  • Mobile Phase: Ethyl acetate / Methanol / Water (80:10:10, v/v/v)

  • Detection Reagent: Liebermann-Burchard reagent (acetic anhydride, concentrated sulfuric acid, and ethanol) or p-anisaldehyde sulfuric acid reagent.

  • Reference standards of cardiac glycosides dissolved in methanol.

3. Procedure:

  • Using a capillary tube, apply small spots of the standard solutions and the sample solution to the TLC plate, about 1.5 cm from the bottom edge.

  • Allow the spots to dry completely.

  • Pour the mobile phase into the developing tank to a depth of about 0.5 cm. Place a piece of filter paper inside the tank to ensure saturation of the atmosphere with solvent vapors. Close the tank and allow it to equilibrate for at least 30 minutes.

  • Place the spotted TLC plate into the developing tank, ensuring that the spots are above the level of the mobile phase.

  • Allow the solvent front to ascend the plate until it is about 1 cm from the top edge.

  • Remove the plate from the tank and immediately mark the solvent front.

  • Dry the plate in a fume hood.

  • Visualize the spots under a UV lamp at 254 nm.

  • For enhanced visualization, spray the plate with the detection reagent and heat at 100-110 °C for 5-10 minutes. Cardiac glycosides typically appear as colored spots.

  • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

III. Capillary Electrophoresis (CE)

Capillary electrophoresis, particularly Micellar Electrokinetic Chromatography (MEKC), offers high separation efficiency and short analysis times for neutral and closely related compounds like cardiac glycosides.[9][10]

Experimental Protocol: MEKC Separation

This protocol provides a starting point for the separation of Digoxin diacetate and other cardiac glycosides using MEKC.

1. Instrumentation:

  • Capillary electrophoresis system with a UV detector.

  • Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

2. Reagents and Materials:

  • Sodium dodecyl sulfate (SDS)

  • Sodium tetraborate (Borax)

  • Boric acid

  • Methanol (HPLC grade)

  • Reference standards of cardiac glycosides.

3. Electrolyte Preparation (Running Buffer):

  • Prepare a 20 mM borate buffer by dissolving appropriate amounts of sodium tetraborate and boric acid in water and adjusting the pH to 9.2.

  • Add SDS to the borate buffer to a final concentration of 50 mM.

  • Add methanol to the buffer to a final concentration of 10-20% (v/v) to improve the solubility and separation of the hydrophobic glycosides.

  • Degas the buffer by sonication or filtration.

4. Capillary Conditioning:

  • Before the first use, rinse the capillary with 1 M NaOH for 30 min, followed by water for 15 min, and finally with the running buffer for 30 min.

  • Between runs, rinse the capillary with 0.1 M NaOH, water, and the running buffer for a few minutes each to ensure reproducible migration times.

5. Sample Preparation:

  • Dissolve reference standards and samples in the running buffer or a mixture of water and methanol.

  • Filter the samples through a 0.22 µm syringe filter.

6. Electrophoretic Conditions:

  • Voltage: 20-25 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detection at 220 nm.

Visualizations

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation cluster_detection Detection & Data Analysis Raw_Sample Raw Sample (e.g., Plant material, Pharmaceutical formulation) Extraction Extraction (SPE or LLE) Raw_Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC Filtration->HPLC TLC TLC Filtration->TLC CE CE Filtration->CE UV_Vis UV-Vis Detection HPLC->UV_Vis MS Mass Spectrometry HPLC->MS TLC->UV_Vis (Visualization) CE->UV_Vis CE->MS Data_Analysis Data Analysis (Quantification, Identification) UV_Vis->Data_Analysis MS->Data_Analysis

Caption: General workflow for the analysis of cardiac glycosides.

HPLC_Separation_Principle cluster_0 HPLC System cluster_1 Separation Principle Mobile_Phase Mobile Phase (Acetonitrile/Water) Pump Pump Mobile_Phase->Pump Injector Injector Pump->Injector Column C18 Column (Stationary Phase) Injector->Column Digoxin_diacetate Digoxin diacetate Digoxin Digoxin Gitoxin Gitoxin Detector UV Detector (220 nm) Column->Detector Column->Digoxin_diacetate Column->Digoxin Column->Gitoxin  Less Retained (More Polar) Data_System Data System Detector->Data_System

Caption: Principle of reversed-phase HPLC separation of cardiac glycosides.

References

Application of Digoxin Diacetate in Atrial Fibrillation Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis lanata), has been a cornerstone in the management of atrial fibrillation (AF) for decades.[1] Its primary therapeutic effects are the reduction of the ventricular rate and a positive inotropic action on the heart muscle.[2] While clinically well-established, the precise mechanisms and cellular consequences of digoxin, and its acetylated form, digoxin diacetate, continue to be an active area of research. This document provides detailed application notes and experimental protocols for the use of digoxin diacetate in preclinical research models of atrial fibrillation.

It is important to note that while digoxin diacetate is used in pharmaceutical preparations, the vast majority of published preclinical research has been conducted with digoxin. Due to a lack of specific comparative data, the following protocols and notes are based on the established properties of digoxin, with the assumption of similar biological activity for digoxin diacetate following in vivo deacetylation. Researchers should consider validating the specific pharmacokinetic and pharmacodynamic properties of digoxin diacetate in their chosen model system.

Mechanism of Action

Digoxin exerts its effects on cardiac myocytes through two primary mechanisms:

  • Inhibition of Na+/K+-ATPase: Digoxin binds to and inhibits the Na+/K+-ATPase pump on the surface of cardiac muscle cells. This leads to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, reduces the activity of the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium. This increased calcium availability enhances the contractility of the heart muscle (positive inotropy).[3]

  • Vagomimetic Effects: Digoxin increases vagal tone, which has a parasympathetic effect on the heart. This action slows the heart rate (negative chronotropy) and reduces the speed of electrical conduction through the atrioventricular (AV) node (negative dromotropy). This latter effect is crucial for controlling the ventricular response rate in atrial fibrillation.[2]

A novel mechanism has also been proposed involving the stabilization of the Regulator of G protein signaling 2 (RGS2) protein, which may contribute to its protective effects in the failing heart.

Signaling Pathway of Digoxin in Cardiomyocytes

Digoxin Digoxin NaK_ATPase Na+/K+ ATPase Digoxin->NaK_ATPase Inhibits Vagus Vagus Nerve Stimulation Digoxin->Vagus Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in NCX Na+/Ca2+ Exchanger Na_in->NCX Reduces activity Ca_in ↑ Intracellular Ca2+ NCX->Ca_in SR Sarcoplasmic Reticulum Ca_in->SR ↑ Ca2+ uptake Ca_release ↑ Ca2+ Release SR->Ca_release Contraction ↑ Myocardial Contractility Ca_release->Contraction AV_Node AV Node Vagus->AV_Node Slows conduction HR_Control ↓ Ventricular Rate AV_Node->HR_Control

Caption: Cellular mechanism of digoxin action in cardiomyocytes.

Experimental Protocols

In Vivo Model: Aged Rabbit Model of Atrial Fibrillation Susceptibility

This protocol is adapted from a study investigating the effects of digoxin on atrial electrical remodeling and susceptibility to AF in aged rabbits.

Objective: To assess the pro-arrhythmic potential of digoxin diacetate in an aged animal model.

Experimental Workflow:

Animal_Prep Aged Rabbit Model (e.g., New Zealand White) Grouping Randomize into Groups: 1. Control (Vehicle) 2. Digoxin Diacetate Animal_Prep->Grouping Treatment Daily Administration (Specify dose and duration) Grouping->Treatment EP_Study In Vivo Electrophysiological Study Treatment->EP_Study AF_Induction AF Induction Protocol (Programmed electrical stimulation & Burst pacing) EP_Study->AF_Induction Data_Analysis Data Analysis: - ECG parameters - Monophasic Action Potentials - Atrial Effective Refractory Period - AF inducibility AF_Induction->Data_Analysis

Caption: Experimental workflow for the aged rabbit AF model.

Methodology:

  • Animal Model: Use aged (e.g., > 24 months) male New Zealand White rabbits.

  • Grouping: Randomly assign rabbits to a control group (receiving vehicle) and a treatment group (receiving digoxin diacetate).

  • Drug Administration:

    • Prepare a stock solution of digoxin diacetate. Note: Digoxin is poorly soluble in water; consider using a vehicle of ethanol, propylene glycol, and water.[4]

    • Administer digoxin diacetate daily via an appropriate route (e.g., subcutaneous or intravenous injection). The dosage should be determined based on pilot studies to achieve desired plasma concentrations.

  • In Vivo Electrophysiological Study:

    • Anesthetize the rabbits.

    • Perform a thoracotomy to expose the heart.

    • Record baseline electrocardiogram (ECG) parameters.

    • Place a multi-electrode catheter on the left atrium to record monophasic action potentials (MAPs) and for pacing.

  • Atrial Fibrillation Induction:

    • Deliver programmed electrical stimulation (e.g., S1-S2 protocol) and burst pacing to the left atrium.

    • Record the incidence, duration, and cycle length of induced AF episodes.

  • Data Analysis:

    • Measure ECG intervals (RR, QT, P wave dispersion).

    • Analyze MAP parameters (APD10, APD20, APD90, Max dv/dt).

    • Determine the atrial effective refractory period (AERP) and its dispersion.

    • Compare the inducibility of AF between the control and digoxin diacetate-treated groups.

Quantitative Data from a Digoxin Study in Aged Rabbits:

ParameterAged Control GroupAged + Digoxin GroupP-value
ECG Parameters
Heart Rate (bpm)220 ± 25260 ± 30<0.05
RR interval (ms)273 ± 31231 ± 26<0.05
QT interval (ms)145 ± 18122 ± 15<0.05
P wave dispersion (ms)18 ± 425 ± 5<0.05
Monophasic Action Potential
Max dv/dt (V/s)85 ± 12105 ± 15<0.01
APD90 (ms)135 ± 16110 ± 14<0.01
AF Inducibility
Induced AF Rate4/9 (44%)6/8 (75%)<0.01
Cellular Electrophysiology
ICa-L Current Density (pA/pF at +10mV)7.03 ± 1.6915.45 ± 2.38<0.01
Intracellular Free Ca2+ (µmol/L)478.13 ± 87.631748 ± 173<0.01

Data adapted from a study on digoxin in aged rabbits.

In Vitro Model: Platelet Aggregation Assay

This protocol is based on a study investigating the effect of digoxin on platelet activation, a factor potentially contributing to the prothrombotic state in AF.

Objective: To evaluate the direct effect of digoxin diacetate on platelet activation and aggregation in vitro.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Collect whole blood from healthy human donors or an appropriate animal model into tubes containing an anticoagulant (e.g., sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes) to separate the PRP.

  • Platelet Aggregation Assay:

    • Use a platelet aggregometer.

    • Add a sample of PRP to a cuvette with a stir bar.

    • Add varying concentrations of digoxin diacetate (e.g., 0.6, 1.2, 2.4 ng/mL) to the PRP. A vehicle control should also be run.

    • In some experiments, pre-stimulate the platelets with a sub-threshold concentration of an agonist like collagen (e.g., 0.25 µg/mL) before adding digoxin diacetate.

    • Monitor the change in light transmittance over time, which corresponds to the degree of platelet aggregation.

  • Flow Cytometry for Platelet Activation Markers:

    • Incubate PRP with digoxin diacetate as described above.

    • Add fluorescently labeled antibodies against platelet activation markers (e.g., P-selectin [CD62P], PAC-1).

    • Analyze the samples using a flow cytometer to quantify the percentage of activated platelets.

  • Measurement of Intracellular Calcium:

    • Load platelets with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Measure the change in fluorescence intensity after the addition of digoxin diacetate to determine intracellular calcium mobilization.

Quantitative Data from an In Vitro Digoxin Platelet Study:

ConditionParameterResult
In Vivo Correlation
Serum Digoxin Concentration vs. Urinary 11-dehydro-TxB2Correlation coefficient (rs)0.350 (P<0.001)[5]
In Vitro Platelet Activation (AF Patients)
Digoxin (2.4 ng/mL)Intracellular Ca2+ mobilizationIncreased[5]
PAC-1 expressionIncreased[5]
Platelet aggregationIncreased[5]
In Vitro Platelet Activation (Healthy Subjects, pre-stimulated with collagen)
Digoxin (0.6-2.4 ng/mL)Intracellular Ca2+ mobilizationDose-dependent increase[5]
Platelet aggregationDose-dependent increase[5]

Data adapted from a study on digoxin and platelet activation.[5]

Proposed Integration into Other AF Models

  • Rapid Atrial Pacing (RAP) Model: In this model, chronic rapid pacing of the atria in large animals (e.g., dogs, goats, pigs) leads to electrical and structural remodeling that mimics chronic AF.[6] Digoxin diacetate could be administered during the pacing protocol to assess its effects on the development of this remodeling, or after the AF substrate has been established to evaluate its therapeutic potential.

  • Acetylcholine-Induced AF Model: In this acute model, infusion of acetylcholine shortens the atrial refractory period and promotes the induction of AF, particularly with concurrent burst pacing.[6] This model is useful for studying the vagal component of AF. Digoxin diacetate's vagomimetic properties could be investigated in this model to determine if it potentiates or mitigates acetylcholine-induced arrhythmogenesis.

Conclusion

Digoxin diacetate remains a relevant compound for research into the mechanisms and treatment of atrial fibrillation. The provided protocols offer a starting point for investigating its effects in both in vivo and in vitro models. Given the limited data specifically on digoxin diacetate, it is recommended that researchers conduct preliminary studies to establish the optimal dosage, vehicle, and pharmacokinetic profile in their chosen experimental system. The use of established AF models, such as the aged rabbit model and in vitro platelet aggregation assays, can provide valuable insights into the electrophysiological and potential prothrombotic effects of this cardiac glycoside. Further research is warranted to elucidate the specific properties of digoxin diacetate and its potential role in the future of atrial fibrillation research and therapy.

References

Creating Stable Digoxin Diacetate Solutions for Injection in Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis lanata), is a well-established therapeutic agent for heart failure and certain cardiac arrhythmias. Its diacetate ester, Digoxin diacetate, is a related compound of interest in preclinical research due to potential differences in pharmacokinetic properties. The preparation of stable, injectable formulations of poorly water-soluble compounds like Digoxin diacetate is a critical step for conducting reliable in vivo animal studies. This document provides detailed application notes and protocols for the formulation and stability assessment of Digoxin diacetate solutions intended for parenteral administration in a research setting.

Given the limited publicly available data specifically for Digoxin diacetate, the following protocols are largely based on established methods for the closely related and well-characterized compound, Digoxin. Researchers must validate these methods for their specific Digoxin diacetate material and intended use.

Physicochemical Properties and Formulation Considerations

Digoxin diacetate is expected to have low aqueous solubility, similar to Digoxin. The primary degradation pathway is likely hydrolysis of the acetate esters to form Digoxin, which can then undergo further degradation, particularly in acidic conditions, to form digoxigenin and its digitoxosides.[1] Therefore, the formulation strategy focuses on solubilization and pH control to ensure stability.

Solubilization Strategies

Due to its lipophilic nature, Digoxin diacetate requires a non-aqueous or co-solvent system for complete solubilization to achieve concentrations suitable for injection. Common approaches include:

  • Co-solvent Systems: A combination of a primary non-aqueous solvent with a more aqueous diluent.

  • Use of Organic Solvents: For initial stock solutions, solvents like Dimethyl Sulfoxide (DMSO) are effective.[2]

Excipients for Stability

The choice of excipients is crucial for maintaining the chemical and physical stability of the formulation. Based on established formulations for Digoxin injection, the following excipients are recommended[3][4]:

  • Propylene Glycol: A common co-solvent that enhances solubility and stability.

  • Ethanol: Used to aid in the initial dissolution of the active pharmaceutical ingredient (API).

  • Citrate Buffer (Citric Acid and Sodium Phosphate): To maintain a stable pH, typically in the range of 6.8-7.2, which is critical for preventing acid-catalyzed hydrolysis.[3]

Quantitative Data Summary

The following tables summarize typical formulation compositions and stability testing parameters. These should be considered as starting points and may require optimization for specific experimental needs.

Table 1: Example Formulation Compositions for Digoxin Diacetate Injection
ComponentFormulation A (Co-solvent)Formulation B (DMSO-based)Purpose
Digoxin DiacetateTarget Concentration (e.g., 1 mg/mL)High Concentration Stock (e.g., 30 mg/mL)Active Pharmaceutical Ingredient
Propylene Glycol40% v/v-Primary Solubilizer/Stabilizer
Ethanol (96%)10% v/v-Co-solvent for initial dissolution
Citrate Buffer (pH 7.0)q.s. to 100%-pH control and stability
DMSO-100%Primary solvent for stock solution
Sterile Saline (0.9% NaCl)-Diluent for working solutionVehicle for injection
Table 2: Stability Testing Protocol Summary
TestMethodAcceptance CriteriaFrequency
Chemical Stability
Assay (Digoxin Diacetate)HPLC-UV (220 nm)[5]90-110% of initial concentration0, 7, 14, 30, 60, 90 days
Related SubstancesHPLC-UV (220 nm)No significant increase in degradation products0, 7, 14, 30, 60, 90 days
Physical Stability
AppearanceVisual InspectionClear, colorless, free of visible particlesDaily for the first week, then weekly
pHpH meterWithin ± 0.2 units of initial pH0, 14, 30, 60, 90 days
Particulate MatterLight Obscuration or MicroscopyWithin acceptable limits for parenteral products0 and 90 days

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent-Based Digoxin Diacetate Solution for Injection

This protocol is adapted from established formulations for Digoxin injection.[3][4]

Materials:

  • Digoxin Diacetate powder

  • Propylene Glycol, USP grade

  • Ethanol (96%), USP grade

  • Citric Acid Monohydrate, USP grade

  • Dibasic Sodium Phosphate, USP grade

  • Sterile Water for Injection (WFI)

  • Sterile vials and stoppers

  • 0.22 µm sterile syringe filters

Procedure:

  • Prepare Citrate Buffer (pH 7.0):

    • Prepare a solution of 0.08% w/v anhydrous citric acid in WFI.

    • Prepare a solution of 0.17% w/v dibasic sodium phosphate in WFI.

    • Mix the two solutions and adjust the pH to 7.0 ± 0.1 with either solution if necessary.

  • Dissolve Digoxin Diacetate:

    • In a sterile glass beaker, add 10 mL of ethanol for every final 100 mL of solution.

    • Slowly add the calculated amount of Digoxin Diacetate powder to the ethanol while stirring until fully dissolved. Gentle warming (not exceeding 40°C) may be applied if necessary.

  • Formulate the Final Solution:

    • To the Digoxin diacetate-ethanol solution, add 40 mL of propylene glycol for every final 100 mL of solution and mix thoroughly.

    • Gradually add the citrate buffer while stirring to reach the final desired volume.

    • Verify the final pH is within the 6.8-7.2 range.

  • Sterile Filtration and Filling:

    • Sterilize the final solution by filtering through a 0.22 µm sterile syringe filter into sterile vials in a laminar flow hood.

    • Seal the vials with sterile stoppers and crimp caps.

    • Store protected from light at a controlled room temperature or as determined by stability studies.

Protocol 2: Preparation of a DMSO-Based Digoxin Diacetate Stock and Working Solution

This protocol is suitable for small-scale animal studies where a high concentration stock is diluted prior to injection.

Materials:

  • Digoxin Diacetate powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Sterile Saline (0.9% NaCl) for injection

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Prepare Stock Solution (e.g., 30 mg/mL):

    • In a sterile vial, weigh the desired amount of Digoxin Diacetate.

    • Add the calculated volume of sterile DMSO to achieve the target concentration.

    • Vortex or sonicate until the powder is completely dissolved.

    • Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

  • Prepare Working Solution for Injection:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution with sterile saline (0.9% NaCl) to the final desired concentration for injection. Note: It is crucial to assess the final concentration of DMSO in the working solution to avoid toxicity in the animals. The final DMSO concentration should ideally be below 5% v/v. Perform a pilot test to ensure no precipitation occurs upon dilution.

Stability Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate Digoxin diacetate from its potential degradation products, primarily Digoxin. The following method is a starting point based on methods for Digoxin and its acetylated derivatives.[5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water and acetonitrile.

  • Detector: UV at 220 nm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Visualizations

Digoxin Diacetate Degradation Pathway

A Digoxin Diacetate B Digoxin Monoacetate A->B Hydrolysis C Digoxin B->C Hydrolysis D Digoxigenin + Digitoxose C->D Acid Hydrolysis

Caption: Proposed degradation pathway of Digoxin diacetate.

Experimental Workflow for Formulation and Stability Testing

cluster_prep Formulation Preparation cluster_stability Stability Study A Weigh Digoxin Diacetate C Dissolve API A->C B Prepare Solvents/Buffers B->C D Mix and pH Adjustment C->D E Sterile Filtration D->E F Store at Different Conditions (e.g., 5°C, 25°C/60% RH) E->F Initiate Study G Sample at Time Points (0, 7, 14, 30, 60, 90 days) F->G H Physical and Chemical Analysis G->H I Data Evaluation H->I

Caption: Workflow for preparing and testing Digoxin diacetate solutions.

Conclusion

The development of a stable injectable formulation of Digoxin diacetate is achievable through careful selection of solvents and excipients to ensure solubility and control pH. The protocols provided herein, adapted from established methods for Digoxin, offer a robust starting point for researchers. It is imperative to conduct thorough validation and stability studies for any new formulation to ensure the integrity of the compound and the reliability of the data generated in subsequent animal studies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Digoxin Diacetate Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals who are working with Digoxin diacetate and encountering stability issues in aqueous solutions. The information provided addresses common problems and offers solutions based on established scientific literature.

Frequently Asked Questions (FAQs)

Q1: Why is my Digoxin diacetate solution showing unexpected degradation or loss of potency over time?

A1: Digoxin diacetate is a lipophilic ester of Digoxin. In aqueous solutions, it is susceptible to a two-step degradation process. First, the two acetate groups are hydrolyzed, converting Digoxin diacetate into its parent compound, Digoxin. This is followed by the acid-catalyzed hydrolysis of the glycosidic linkages of Digoxin itself. The rate of this hydrolysis is directly proportional to the hydrogen-ion concentration (acidity) of the solution[1][2]. Therefore, if your solution is unbuffered or has an acidic pH, you will likely observe rapid degradation.

Q2: What are the primary degradation products I should expect to see in my analysis?

A2: Following the initial conversion to Digoxin, the primary degradation pathway involves the sequential removal of the three digitoxose sugar molecules attached to the steroid core (aglycone). The expected degradation products are[1][3][4]:

  • Digoxin (from deacetylation of Digoxin diacetate)

  • Digoxigenin bisdigitoxoside (loss of one sugar)

  • Digoxigenin monodigitoxoside (loss of two sugars)

  • Digoxigenin (the aglycone, with all three sugars removed)

Q3: What are the key factors that influence the stability of Digoxin and its derivatives in aqueous solutions?

A3: The most critical factor is pH . Acidic conditions significantly accelerate the hydrolysis of the sugar moieties[1][2]. Other important factors include:

  • Temperature: Higher temperatures will increase the rate of degradation. For long-term storage, refrigeration (e.g., 5°C) is often recommended[5][6].

  • Solvent Composition: Digoxin has low water solubility. Organic co-solvents like ethanol and propylene glycol are often used to prepare concentrated solutions[7]. Improper dilution of these concentrates can lead to precipitation[7][8].

  • Light: While less critical than pH, it is good practice to protect solutions from light to prevent potential photodegradation[7].

Q4: How can I prepare a more stable aqueous solution for my experiments?

A4: To enhance stability, consider the following:

  • Control pH: Prepare your solution in a neutral, buffered vehicle if compatible with your experimental design. Avoid acidic conditions. Studies have shown Digoxin is stable for long periods in normal saline (0.9% NaCl), which has a pH around 5.5-7.0[5][6].

  • Use Co-solvents: For initial stock solutions, use a mixture of ethanol, propylene glycol, and water. Commercial formulations often use 10% ethanol and 40% propylene glycol[7].

  • Proper Dilution: When diluting a concentrated stock solution, ensure the final concentration of organic solvent is sufficient to maintain solubility. It is recommended to dilute the stock solution at least four-fold with your aqueous vehicle to prevent precipitation[7][8].

  • Storage: Store stock solutions and dilutions at controlled room temperature (25°C) or under refrigeration (5°C)[5][6]. Use immediately after dilution whenever possible[7].

Q5: What is a reliable method for monitoring the stability of my Digoxin diacetate solution?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most reliable approach. This technique can separate the parent compound (Digoxin diacetate and/or Digoxin) from its various degradation products, allowing for accurate quantification of degradation over time[9][10]. A validated method is detailed in the "Experimental Protocols" section below.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Rapid loss of parent compound and appearance of multiple new peaks in HPLC. Acidic pH: The solution is likely acidic, causing rapid hydrolysis of the glycosidic bonds.Measure the pH of your solution. If acidic, prepare fresh solutions using a neutral pH buffer or normal saline.
Precipitate or cloudiness forms upon dilution. Poor Solubility: The concentration of the organic co-solvent in the final solution is too low to keep the compound dissolved.Dilute the stock solution by at least a four-fold volume with the aqueous vehicle[7][8]. Alternatively, reformulate the stock solution with a higher percentage of co-solvent.
Inconsistent results between experiments. Improper Storage: Degradation may be occurring due to inconsistent storage temperatures or exposure to light.Store all solutions consistently at a validated temperature (5°C or 25°C) and protect them from light[5][6][7]. Prepare fresh dilutions for each experiment.
HPLC analysis shows a single peak, but biological activity is low. Co-elution: The HPLC method is not separating Digoxin from its degradation products.Re-validate your HPLC method. Use a gradient elution or a different mobile phase to ensure separation of Digoxin from digoxigenin and its digitoxosides.

Data Presentation

Table 1: Example of Digoxin Stability in a Forced Degradation Study

This table summarizes the recovery of Digoxin after incubation under various stress conditions for 1 hour at 25°C. This demonstrates the compound's relative instability in acidic and alkaline environments.

Stress ConditionReagent% Recovery of Digoxin
NeutralWater104%
Acidic0.1 M HCl85%
Alkaline0.1 M NaOH59%
Oxidative3% H₂O₂104%
(Data adapted from a forced degradation study on a compounded Digoxin solution[5])

Experimental Protocols

Protocol 1: Preparation of a Diluted Digoxin Solution (0.05 mg/mL)

This protocol describes the preparation of a diluted solution from a commercial concentrate, a common procedure in research settings.

  • Obtain Materials: Use a commercial Digoxin solution (e.g., 0.25 mg/mL) and a sterile diluent such as Normal Saline (0.9% NaCl)[5].

  • Calculate Volumes: To achieve a final concentration of 0.05 mg/mL, a 1:4 dilution ratio is required (1 part Digoxin concentrate to 4 parts diluent).

  • Perform Dilution: Under aseptic conditions, draw the required volume of Digoxin concentrate into a sterile syringe.

  • Mixing: Add the concentrate to the calculated volume of Normal Saline in a sterile container (e.g., a clear glass vial).

  • Filtration (Optional): For enhanced sterility, the final solution can be filtered through a 0.22 µm filter[5].

  • Storage: Store the final solution in sealed, clear glass vials at either 5°C or 25°C. The solution has been shown to be stable for at least 180 days under these conditions[5][6].

Protocol 2: HPLC Method for Stability Analysis of Digoxin

This method is suitable for separating Digoxin from its degradation products and quantifying its concentration over time.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 × 150 mm, 5 µm particle size)[5].

  • Mobile Phase: Isocratic mixture of Water and Acetonitrile (e.g., 68:32 v/v)[5].

  • Flow Rate: 1.1 mL/minute[5].

  • Column Temperature: 50°C[5].

  • Detection Wavelength: 220 nm[5][9].

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard curve using a Digoxin reference standard of known concentrations.

    • Dilute the experimental samples with the mobile phase to fall within the range of the standard curve.

    • Inject the standards and samples onto the HPLC system.

    • Identify and integrate the peak corresponding to Digoxin.

    • Calculate the concentration of Digoxin in the samples by comparing their peak areas to the standard curve.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_check Initial Checks cluster_analysis Analysis & Action cluster_end Resolution start Instability Observed (e.g., Low Potency, Extra Peaks) check_ph Check Solution pH start->check_ph check_precipitate Inspect for Precipitate start->check_precipitate is_acidic Is pH < 6.5? check_ph->is_acidic is_precipitated Is Precipitate Present? check_precipitate->is_precipitated reformulate_buffer Action: Reformulate with Neutral Buffer (e.g., Normal Saline) is_acidic->reformulate_buffer Yes review_storage Review Storage (Temp & Light) is_acidic->review_storage No reformulate_solvent Action: Increase Co-solvent Ratio or Dilute ≥ 4-fold is_precipitated->reformulate_solvent Yes is_precipitated->review_storage No stable_solution Stable Solution Achieved reformulate_buffer->stable_solution reformulate_solvent->stable_solution review_storage->stable_solution

Caption: Workflow for troubleshooting Digoxin diacetate instability.

Degradation_Pathway dd Digoxin Diacetate d Digoxin dd->d Hydrolysis (+ H₂O, - 2 Acetate) db Digoxigenin Bisdigitoxoside d->db Acid Hydrolysis (+ H₂O, - 1 Digitoxose) dm Digoxigenin Monodigitoxoside db->dm Acid Hydrolysis (+ H₂O, - 1 Digitoxose) dg Digoxigenin (Aglycone) dm->dg Acid Hydrolysis (+ H₂O, - 1 Digitoxose)

Caption: Degradation pathway of Digoxin diacetate in aqueous acid.

References

Technical Support Center: Optimizing HPLC Separation of Digoxin and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Digoxin and its metabolites.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Digoxin and its related compounds. For best results, change only one parameter at a time when troubleshooting.

Problem Potential Causes Solutions
Poor Peak Resolution Inappropriate mobile phase composition.Optimize the mobile phase, particularly the ratio of organic solvent (e.g., acetonitrile) to water/buffer.[1][2]
Incorrect column selection.Use a high-efficiency C8 or C18 reverse-phase column with a particle size of 3 µm or 5 µm for better resolution of structurally similar glycosides.[1]
Column temperature is too low.Increase the column temperature to improve peak shape and reduce viscosity.[2]
Flow rate is too high.Reduce the mobile phase flow rate.
Peak Tailing Presence of active sites on the column.Use a column with low silanol activity or add a buffer to the mobile phase to minimize secondary interactions.[3]
Column contamination or degradation.Flush the column with a strong solvent or replace the guard column/analytical column if necessary.[2][4]
Incorrect mobile phase pH.Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.[2]
Shifting Retention Times Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.[2] Degas the mobile phase to prevent air bubbles.[4]
Poor column equilibration.Increase the column equilibration time between runs, especially after solvent changes.[2][4]
Fluctuations in column temperature.Use a column oven to maintain a constant and stable temperature.[4]
Leaks in the HPLC system.Check all fittings for leaks, especially between the column and the detector.[4]
High Backpressure Blockage in the system (e.g., frit, guard column).Replace the inlet frit or guard column.[4]
Sample precipitation on the column.Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Consider sample cleanup with Solid Phase Extraction (SPE).[5]
Mobile phase viscosity is too high.Decrease the flow rate or adjust the mobile phase composition.
Baseline Noise/Drift Air bubbles in the pump or detector.Degas the mobile phase and purge the system.[4][6]
Contaminated mobile phase or detector cell.Use fresh, HPLC-grade solvents and clean the detector cell.[2]
Leaks in the pump or fittings.Inspect the pump for salt buildup which can indicate a leak; tighten or replace fittings as needed.[4]

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting HPLC method for separating Digoxin and its metabolites?

A typical starting point is a reverse-phase HPLC method.[1] C18 columns are the most popular choice due to their ability to retain non-polar to moderately polar compounds like Digitalis glycosides.[1] A mobile phase consisting of a mixture of water and acetonitrile is common, sometimes with a buffer to control pH and improve peak shape.[1][3] UV detection at 220 nm is frequently used.[7][8]

Q2: How can I improve the sensitivity of the analysis for low-dose samples?

To enhance sensitivity, post-column or pre-column derivatization to form fluorescent compounds can be employed.[9][10] This allows for highly sensitive fluorescence detection.[9] Another approach is to use a more sensitive detector, such as a mass spectrometer (LC-MS), which offers high selectivity and sensitivity.[11] Optimizing the UV detection wavelength is also crucial; 220 nm is standard, but this should be verified based on the absorbance spectrum of Digoxin.[7][12]

Q3: What are the common metabolites of Digoxin that I should expect to see?

Common metabolites of Digoxin include digoxigenin bisdigitoxoside, digoxigenin monodigitoxoside, digoxigenin, and dihydrodigoxin.[9] A robust HPLC method should be able to resolve these compounds from the parent drug.[7]

Q4: What is the best way to prepare samples from biological matrices like serum or plasma?

Due to the complexity of biological matrices, sample preparation is critical. Solid-phase extraction (SPE) is an effective technique for cleaning up serum or plasma samples and concentrating the analytes before HPLC analysis.[5][9] A pre-wash step can help remove endogenous substances that might interfere with the assay.[10]

Q5: Which parameters are most critical for method robustness?

For method robustness, it is important to evaluate the impact of small, deliberate changes in method parameters. Key parameters to investigate include the mobile phase composition (especially the percentage of organic solvent), the pH of the mobile phase, the column temperature, and the flow rate.[12]

Experimental Protocols

General Protocol for HPLC Analysis of Digoxin

This protocol is a generalized procedure based on common practices.[7][8][12] Optimization will be required for specific applications.

  • Apparatus and Materials:

    • HPLC system with a pump, autosampler, column oven, and UV detector.

    • Reverse-phase C18 column (e.g., 4.6 mm x 75 mm, 3.5 µm particle size).[12]

    • HPLC-grade acetonitrile, water, and any required buffers.

    • Digoxin reference standard and metabolite standards.

    • Sample filtration devices (e.g., 0.45 µm syringe filters).

  • Chromatographic Conditions (Example):

    • Mobile Phase: Water:Acetonitrile (e.g., 72:28 v/v).[12]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 220 nm.[7][8]

    • Injection Volume: 20 µL.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of Digoxin reference standard in a suitable solvent like methanol or ethanol.

    • Perform serial dilutions with the mobile phase to create calibration standards across the desired concentration range (e.g., 0.1 to 100 µg/mL).[1]

  • Sample Preparation:

    • For dosage forms (tablets), crush the tablet and dissolve the powder in a known volume of solvent. Sonicate to ensure complete dissolution, then filter before injection.

    • For biological fluids, perform a sample cleanup procedure such as solid-phase extraction.[9]

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared standards and samples.

    • Record the peak areas for quantification.

Visualized Workflows

HPLC Method Optimization Workflow

HPLC_Optimization start Start: Define Separation Goals select_col Select Column (e.g., C18, 5µm) start->select_col select_mp Select Initial Mobile Phase (e.g., ACN:Water) select_col->select_mp initial_run Perform Initial Run (Isocratic, 1 mL/min, 220 nm) select_mp->initial_run eval Evaluate Chromatogram: Resolution, Peak Shape, Time initial_run->eval opt_mp Optimize Mobile Phase (% Organic, pH, Buffer) eval->opt_mp Poor Resolution good_sep Separation Acceptable? eval->good_sep Good Initial Separation opt_mp->initial_run opt_flow Adjust Flow Rate opt_flow->initial_run opt_temp Adjust Column Temperature opt_temp->initial_run good_sep->opt_flow No (Adjust Time) good_sep->opt_temp No (Improve Shape) final_validate Validate Method: Robustness, Linearity, Precision good_sep->final_validate Yes end End: Optimized Method final_validate->end

Caption: A logical workflow for systematic HPLC method optimization.

Troubleshooting Decision Tree: Poor Resolution

Troubleshooting_Resolution start_node Problem: Poor Peak Resolution q_rt Are Retention Times Too Short? start_node->q_rt decrease_org Decrease % Organic in Mobile Phase q_rt->decrease_org Yes q_shape Are Peaks Tailing or Broad? q_rt->q_shape No check_again1 Re-evaluate Resolution decrease_org->check_again1 check_again1->q_shape No solved Problem Solved check_again1->solved Yes check_ph Adjust Mobile Phase pH or Add Buffer q_shape->check_ph Yes change_selectivity Change Mobile Phase (e.g., Methanol for ACN) or Change Column Type q_shape->change_selectivity No check_again2 Re-evaluate Resolution check_ph->check_again2 check_col Check for Column Contamination/Age flush_col Flush or Replace Column flush_col->solved check_again2->flush_col No check_again2->solved Yes change_selectivity->solved

Caption: A decision tree for troubleshooting poor peak resolution.

References

Addressing matrix effects in LC-MS analysis of Digoxin diacetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of Digoxin diacetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, with a specific focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern in the LC-MS analysis of Digoxin diacetate?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting compounds in the sample matrix.[1][2][3] In the analysis of Digoxin diacetate, particularly in complex biological matrices like plasma or serum, endogenous components such as phospholipids, salts, and proteins can co-elute with the analyte.[4][5] This interference can lead to ion suppression or enhancement, which negatively impacts the accuracy, precision, and sensitivity of the assay.[1][2][5] Given Digoxin's narrow therapeutic range (0.5 to 2.0 ng/mL), even minor inaccuracies can have significant clinical implications.[6]

Q2: I am observing significant ion suppression for Digoxin diacetate. What are the most common causes?

A2: Significant ion suppression in Digoxin diacetate analysis is often attributed to:

  • Phospholipids: These are major components of biological membranes and are notoriously problematic in LC-MS, often co-eluting with analytes and causing ion suppression.[4]

  • Inadequate Sample Preparation: Using a simple protein precipitation method may not effectively remove phospholipids and other matrix components, leading to severe matrix effects.[4]

  • Suboptimal Chromatographic Separation: If the chromatographic method does not adequately separate Digoxin diacetate from matrix components, co-elution and subsequent ion suppression will occur.[1]

  • Mobile Phase Composition: The choice of mobile phase additives can significantly impact ionization. For instance, using formic acid can lead to the formation of sodium adducts which are difficult to fragment in MS/MS.[4]

Q3: What is the recommended internal standard for the LC-MS analysis of Digoxin diacetate?

A3: The most widely recommended internal standard is a stable isotope-labeled version of the analyte, such as Digoxin-d3.[7][8][9] Using a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[10]

Troubleshooting Guides

Issue 1: Low Recovery and Poor Reproducibility

If you are experiencing low recovery and high variability in your results, it is likely due to inefficient sample preparation and significant matrix effects.

Recommended Solutions:

  • Optimize Sample Preparation: A simple protein precipitation is often insufficient.[4] Consider more advanced techniques to effectively remove interfering substances.

    • Solid-Phase Extraction (SPE): Techniques like SPE with Oasis HLB columns have demonstrated good recovery and selectivity for Digoxin.[7]

    • HybridSPE®-PLus: This technique is specifically designed to remove both proteins and phospholipids, and has been shown to significantly improve recovery and reduce matrix effects for Digoxin analysis compared to standard protein precipitation.[4]

    • Liquid-Liquid Extraction (LLE): LLE with solvents like methyl tert-butyl ether or a mixture of ethyl acetate, heptane, and dichloromethane can also provide effective sample cleanup.[8][9]

  • Use a Stable Isotope-Labeled Internal Standard: Employing Digoxin-d3 as an internal standard can help correct for analyte loss during sample preparation and for variability in ionization.[8][9]

Issue 2: Poor Signal and Formation of Unwanted Adducts

Low signal intensity and the formation of non-fragmentable adducts (e.g., sodium adducts) can severely impact the sensitivity and reliability of your assay.

Recommended Solutions:

  • Modify Mobile Phase Composition: The presence of sodium ions can lead to the formation of stable [M+Na]+ adducts for Digoxin, which are difficult to fragment.[4][6]

    • Replace formic acid with ammonium formate in the mobile phase. This promotes the formation of ammonium adducts ([M+NH4]+), which are readily fragmented under typical MS/MS conditions.[4][7]

    • Alternatively, using a mobile phase with sodium citrate can enhance the formation of the stable sodium adduct for detection in selected ion monitoring (SIM) mode if MS/MS is not required.[6]

  • Optimize MS/MS Parameters: Ensure that the correct precursor and product ions are being monitored. For the ammonium adduct of Digoxin, the MRM transition 798.5 -> 651.5 is commonly used for quantification.[4]

Data and Protocols

Table 1: Comparison of Sample Preparation Techniques for Digoxin Analysis in Plasma
Sample Preparation MethodAnalyteRecovery (%)Coefficient of Variation (C.V.) (%)Reference
Protein Precipitation Digitoxin27.028.8[4]
Digoxin35.412.1[4]
HybridSPE®-PLus Digitoxin94.75.8[4]
Digoxin95.14.1[4]
Solid-Phase Extraction (SPE) Digoxin83 - 1001.95 - 7.35[7]
Liquid-Liquid Extraction (LLE) Digoxin~73.8Not Specified[11]
Table 2: Recommended LC-MS/MS Parameters for Digoxin Analysis
ParameterRecommended SettingReference
Ionization Mode Positive Electrospray Ionization (ESI)[7][8]
Precursor Ion [M+NH4]+ (m/z 798.5 or 798.9)[4][8]
Product Ion (Quantifier) m/z 651.5 or 651.8[4][8]
Internal Standard Digoxin-d3[7][8][9]

Experimental Protocols

Protocol 1: Sample Preparation using HybridSPE®-PLus

This protocol is adapted from a method shown to effectively remove proteins and phospholipids from plasma samples.[4]

  • Add 100 µL of the plasma sample to a well of a HybridSPE®-PLus 96-well plate.

  • Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins.

  • Seal the plate and agitate by vibration at 1,000 rpm for 2 minutes.

  • Transfer the plate to a vacuum manifold and apply a vacuum (10 in. Hg) for 4 minutes.

  • Collect the flow-through eluate for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is based on a method for extracting Digoxin from whole blood.[7]

  • Condition an Oasis HLB SPE column (3 cc; 60 mg) by sequentially adding 1 mL of methanol, 1 mL of water, and 3 mL of a 0.1 M ammonium acetate solution (pH = 9.5).

  • To 1 mL of whole blood sample, add 50 µL of Digoxin-d3 internal standard solution (100 ng/mL), 500 µL of 2 M ammonium acetate solution (pH = 9.5), and 3.5 mL of Milli-Q water. Vortex to mix.

  • Load the prepared sample onto the conditioned SPE column and allow it to drain.

  • Wash the column with 2 mL of a 0.1 M ammonium acetate solution (pH = 9.5).

  • Dry the column under maximum vacuum for 2 minutes.

  • Elute the analytes with 3 mL of chloroform:2-propanol (95:5).

  • Evaporate the eluate to dryness at 25°C under a gentle stream of nitrogen.

  • Reconstitute the residue in an appropriate volume of mobile phase for injection.

Visualized Workflows

Troubleshooting_Workflow start Start: Low Signal or Poor Reproducibility check_is Is a stable isotope-labeled internal standard (e.g., Digoxin-d3) being used? start->check_is use_is Implement a stable isotope-labeled IS. check_is->use_is No check_sample_prep Evaluate Sample Preparation Method check_is->check_sample_prep Yes use_is->check_sample_prep ppt Simple Protein Precipitation? check_sample_prep->ppt Yes advanced_prep Advanced Method? (SPE, LLE, HybridSPE) check_sample_prep->advanced_prep No implement_advanced Implement advanced sample prep like SPE, LLE, or HybridSPE. ppt->implement_advanced check_mobile_phase Review Mobile Phase Composition advanced_prep->check_mobile_phase implement_advanced->check_mobile_phase formic_acid Using Formic Acid? check_mobile_phase->formic_acid Yes ammonium_formate Using Ammonium Formate? check_mobile_phase->ammonium_formate No switch_to_ammonium Switch to Ammonium Formate to promote [M+NH4]+ adducts. formic_acid->switch_to_ammonium optimize_ms Optimize MS/MS Parameters (e.g., MRM transitions). ammonium_formate->optimize_ms switch_to_ammonium->optimize_ms end End: Improved Signal & Reproducibility optimize_ms->end

Caption: Troubleshooting workflow for low signal and poor reproducibility.

Sample_Prep_Comparison cluster_ppt Protein Precipitation cluster_spe Solid-Phase Extraction (SPE) cluster_hybrid HybridSPE®-PLus start Plasma Sample ppt_step1 Add Acetonitrile start->ppt_step1 spe_step1 Condition SPE Column start->spe_step1 hybrid_step1 Add Sample to Plate start->hybrid_step1 ppt_step2 Vortex & Centrifuge ppt_step1->ppt_step2 ppt_supernatant Supernatant for LC-MS ppt_step2->ppt_supernatant ppt_result Result: High Phospholipids Significant Ion Suppression Low Recovery (35%) ppt_supernatant->ppt_result spe_step2 Load Sample spe_step1->spe_step2 spe_step3 Wash & Elute spe_step2->spe_step3 spe_reconstitute Evaporate & Reconstitute spe_step3->spe_reconstitute spe_result Result: Good Removal of Interferences Good Recovery (83-100%) spe_reconstitute->spe_result hybrid_step2 Add ACN & Agitate hybrid_step1->hybrid_step2 hybrid_step3 Apply Vacuum hybrid_step2->hybrid_step3 hybrid_eluate Eluate for LC-MS hybrid_step3->hybrid_eluate hybrid_result Result: Excellent Phospholipid Removal Minimal Ion Suppression High Recovery (>94%) hybrid_eluate->hybrid_result

Caption: Comparison of sample preparation workflows and outcomes.

References

Minimizing off-target effects of Digoxin diacetate in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Digoxin diacetate in cell culture, with a specific focus on minimizing off-target effects to ensure data integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for Digoxin diacetate?

A1: Digoxin diacetate's primary mechanism is the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump, an enzyme located in the cell membrane.[1][2] This inhibition leads to an increase in intracellular sodium levels. Consequently, the sodium-calcium exchanger's activity is reduced, causing an accumulation of intracellular calcium.[1][2] This rise in intracellular calcium is responsible for its well-known inotropic effects in cardiac myocytes and influences various other cellular processes.[1][3]

Q2: What are the known off-target effects of Digoxin diacetate that I should be aware of in my cell culture experiments?

A2: Beyond its primary target, Digoxin can influence several other signaling pathways, which can lead to off-target effects, especially at higher concentrations. These include:

  • Src Kinase Inhibition: Digoxin has been shown to suppress the activity and expression of Src, a non-receptor tyrosine kinase involved in cell growth and survival pathways.[4]

  • PI3K/Akt and FAK Pathway Inhibition: At concentrations around 250-500 nM, Digoxin can significantly inhibit PI3K, FAK, and other related signaling proteins.[4]

  • MAPK/ERK Pathway Modulation: The effect on the MAPK/ERK pathway can be cell-type dependent. For instance, in A549 lung cancer cells, Digoxin at 100 nM was shown to promote MEK1/2 and ERK phosphorylation.[4]

  • HIF-1α Synthesis Inhibition: Digoxin can inhibit the synthesis of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of cellular response to hypoxia.[4]

  • Induction of Apoptosis and Cell Cycle Arrest: In various cancer cell lines, Digoxin can induce apoptosis and cause cell cycle arrest, often at the G0/G1 phase.[5][6][7][8]

Q3: How can I determine the optimal concentration of Digoxin diacetate for my experiment while minimizing off-target effects?

A3: The key is to perform a careful dose-response study using your specific cell line. Start with a broad range of concentrations to determine the IC50 value (the concentration that inhibits 50% of a biological function). For minimizing off-target effects, it is generally advisable to work at the lowest concentration that still elicits your desired on-target effect. A typical starting point for dose-response experiments could be from low nanomolar (e.g., 1-10 nM) to micromolar ranges.[5][9]

Q4: I am observing significant cytotoxicity and cell death even at low concentrations. What could be the cause?

A4: Several factors could contribute to unexpected cytotoxicity:

  • Cell Line Sensitivity: Different cell lines exhibit vastly different sensitivities to Digoxin.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically <0.1%). Always run a vehicle control (medium with solvent only).

  • Chronic vs. Acute Dosing: Continuous exposure (chronic dosing) can lead to cumulative toxicity. Consider the duration of your experiment.

  • Electrolyte Imbalance: Low potassium (hypokalemia) in the culture medium can increase the binding of Digoxin to the Na+/K+-ATPase, enhancing its effects and potential toxicity.[1]

Q5: How should I prepare and store my Digoxin diacetate stock solution?

A5: Digoxin diacetate is typically dissolved in a solvent like DMSO to create a high-concentration stock solution. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light. When preparing your working solution, dilute the stock directly into your pre-warmed cell culture medium and mix thoroughly before adding it to the cells.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
No observable effect 1. Concentration too low.2. Compound degradation.3. Cell line is resistant.4. Incorrect target pathway in the cell line.1. Perform a dose-response curve extending to higher concentrations.2. Prepare fresh stock solution from new powder.3. Verify the expression and activity of Na+/K+-ATPase in your cell line.4. Confirm that the downstream signaling you are measuring is active in your cells.
High variability between replicates 1. Inconsistent cell seeding density.2. Uneven distribution of the compound in wells.3. Edge effects in the culture plate.1. Ensure a homogenous single-cell suspension before seeding.2. Mix the plate gently with a swirling motion after adding the compound.3. Avoid using the outer wells of the plate for data collection; fill them with sterile PBS or medium.
Results are not reproducible 1. Inconsistent passage number of cells.2. Variability in serum or media batches.3. Subtle changes in incubation time or conditions.1. Use cells within a consistent, low passage number range for all experiments.2. Test new batches of serum and media before use in critical experiments.3. Maintain meticulous and consistent experimental protocols.
Suspected Off-Target Effects 1. Concentration is too high, engaging secondary targets.2. The observed phenotype is a mix of on-target and off-target effects.1. Lower the concentration. Correlate the phenotype with on-target engagement (see Target Engagement Protocol).2. Use a secondary method to verify the on-target effect (e.g., measure intracellular calcium).3. Perform washout experiments to see if the effect is reversible.

Quantitative Data Summary

The following table summarizes the effective concentrations of Digoxin in various cell culture-based assays. Note that these values are highly cell-type and assay-dependent.

Cell LineAssay TypeEffective Concentration RangeObserved EffectReference
MDA-MB-231 (Breast Cancer) MTT Assay50 - 200 nMDose-dependent inhibition of cell proliferation.[6][6]
SKOV-3 (Ovarian Cancer) MTT Assay1 - 10 nMSlight increase in cell proliferation.[5][5]
SKOV-3 (Ovarian Cancer) MTT Assay100 nM and aboveSignificant decrease in cell proliferation.[5][5]
HeLa (Cervical Cancer) MTT Assay0.5 - 10 µMSignificant decrease in cell proliferation after 48 hours.[9][9]
A549 & H1299 (Lung Cancer) Comet AssayVariousIncreased DNA damage.[10]
A549 (Lung Cancer) Western Blot100 nMPromotion of p-MEK1/2 and p-ERK.[4]
Various Cancer Lines Western Blot250 - 500 nMSignificant inhibition of PI3K, FAK, SAPK/JNK.[4]

Experimental Protocols

Protocol 1: Dose-Response Determination using MTT Assay

This protocol is for determining the cytotoxic or anti-proliferative effects of Digoxin diacetate on an adherent cell line.

Materials:

  • Adherent cell line of interest

  • Complete culture medium

  • Digoxin diacetate stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of Digoxin diacetate in complete medium from your stock solution. Aim for a 2X final concentration. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the 2X Digoxin diacetate dilutions or vehicle control. This will result in a 1X final concentration.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot cell viability (%) against the log of Digoxin diacetate concentration to determine the IC50 value.

Protocol 2: Verifying Target Engagement via Western Blot for Downstream Signaling

This protocol assesses the phosphorylation status of a known downstream effector of a Digoxin-modulated pathway (e.g., ERK in the MAPK pathway) to confirm target engagement.

Materials:

  • 6-well plates

  • Cell line of interest

  • Digoxin diacetate

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-beta-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the desired concentrations of Digoxin diacetate and controls for the specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with 200 µL of ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply the ECL substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total ERK and a loading control like beta-actin.

Visualizations

Digoxin_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol NaK_ATPase Na+/K+-ATPase Na_in Intracellular Na+ NaK_ATPase->Na_in Reduces Na+ Efflux Exchanger Na+/Ca2+ Exchanger Ca_in Intracellular Ca2+ Exchanger->Ca_in Reduces Ca2+ Efflux Digoxin Digoxin Diacetate Digoxin->NaK_ATPase Inhibits Src Src Kinase Digoxin->Src Inhibits PI3K PI3K Digoxin->PI3K Inhibits MAPK_Pathway MAPK Pathway (MEK/ERK) Digoxin->MAPK_Pathway Modulates HIF HIF-1α Synthesis Digoxin->HIF Inhibits Na_in->Exchanger Reduces Gradient OnTarget On-Target Effects (e.g., Inotropy) Ca_in->OnTarget OffTarget Off-Target Effects (Proliferation, Survival) Src->OffTarget Akt Akt PI3K->Akt Akt->OffTarget MAPK_Pathway->OffTarget HIF->OffTarget

Caption: Digoxin's primary (solid lines) and major off-target (dotted lines) signaling pathways.

Experimental_Workflow start Start: Plan Experiment dose_response 1. Dose-Response Assay (MTT) Determine IC50 and optimal concentration range. start->dose_response verify_on_target 2. Verify On-Target Effect Measure downstream marker of Na+/K+-ATPase inhibition. dose_response->verify_on_target check_off_target 3. Assess Key Off-Target Pathways (e.g., Western blot for p-Src, p-Akt). verify_on_target->check_off_target select_conc 4. Select Final Concentration Lowest dose with desired on-target effect and minimal off-target activation. check_off_target->select_conc main_exp 5. Perform Main Experiment Include vehicle and positive controls. select_conc->main_exp analyze 6. Analyze and Interpret Data Acknowledge potential for residual off-target effects. main_exp->analyze end End analyze->end Troubleshooting_Logic start Problem Observed in Experiment q1 Is there high cell death across all concentrations? start->q1 a1_yes Check vehicle control for solvent toxicity. Verify cell line sensitivity and health. q1->a1_yes Yes q2 Are the results inconsistent or not reproducible? q1->q2 No solution Refine Protocol and Re-run a1_yes->solution a2_yes Standardize cell passage number. Check for variability in reagents (media/serum). Refine pipetting and seeding technique. q2->a2_yes Yes q3 Is there no effect, even at high concentrations? q2->q3 No a2_yes->solution a3_yes Confirm compound activity (prepare fresh stock). Verify target expression in your cell line. q3->a3_yes Yes a3_no Data suggests complex biological response. Consider on-target vs. off-target effects. q3->a3_no No a3_yes->solution a3_no->solution

References

How to prevent Digoxin diacetate precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Digoxin diacetate in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my Digoxin diacetate precipitating in the cell culture medium?

A1: Digoxin diacetate, a hydrophobic compound, has low aqueous solubility. Precipitation in cell culture media, which is primarily aqueous, can occur for several reasons:

  • High Final Concentration: The concentration of Digoxin diacetate in the media may exceed its solubility limit.

  • Improper Dissolution: The initial stock solution may not have been prepared correctly, leading to the formation of micro-precipitates that become more visible upon dilution in the media.

  • Solvent Shock: Rapidly adding a concentrated stock solution in an organic solvent (like DMSO) to the aqueous culture media can cause the compound to crash out of solution.

  • Media Composition: Components in the cell culture media, such as salts and proteins, can interact with Digoxin diacetate and reduce its solubility.[1]

  • Temperature Fluctuations: Changes in temperature can affect the solubility of the compound. Storing media with the compound at lower temperatures (e.g., 4°C) can promote precipitation.[1][2]

  • pH of the Media: The pH of the cell culture medium can influence the charge state of the compound, thereby affecting its solubility.

  • Evaporation: Evaporation of the culture media can increase the concentration of all components, including Digoxin diacetate, potentially leading to precipitation.[1][2]

Q2: What is the recommended solvent for preparing a Digoxin diacetate stock solution?

A2: Based on available data for acetyldigoxin (a form of Digoxin diacetate), Dimethyl sulfoxide (DMSO) and ethanol are recommended solvents. α-acetyldigoxin is slightly soluble in DMSO and methanol (with heating), while β-acetyldigoxin is slightly soluble in ethanol. It is crucial to prepare a high-concentration stock solution in the chosen organic solvent, which can then be serially diluted to the final working concentration in the cell culture medium.

Q3: What is the maximum concentration of Digoxin diacetate that can be used in cell culture without precipitation?

A3: The maximum concentration is highly dependent on the specific cell culture medium, serum percentage, and the final concentration of the solvent. There is limited specific quantitative data on the maximum solubility of Digoxin diacetate in various cell culture media. It is recommended to perform a solubility test by preparing serial dilutions of the Digoxin diacetate stock solution in your specific cell culture medium to determine the highest concentration that remains in solution.

Q4: Can I filter my media after adding Digoxin diacetate to remove the precipitate?

A4: Filtering the media after precipitation has occurred is not recommended. This will remove the precipitated compound, leading to an unknown and lower final concentration of the active compound in your experiment, which will affect the accuracy and reproducibility of your results. The focus should be on preventing precipitation from occurring in the first place.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and prevent Digoxin diacetate precipitation in your cell culture experiments.

Problem: Precipitate observed in the cell culture medium after adding Digoxin diacetate.

Step 1: Verify the Stock Solution

  • Action: Visually inspect your Digoxin diacetate stock solution. Ensure that the compound is fully dissolved. If any precipitate is visible, try gently warming the solution (if using DMSO or methanol) and vortexing to aid dissolution.

  • Rationale: Undissolved particles in the stock solution will lead to precipitation upon dilution in the aqueous cell culture medium.

Step 2: Review the Dilution Method

  • Action: Instead of adding the stock solution directly to the bulk of the media, try a stepwise dilution. First, pre-dilute the stock solution in a small volume of pre-warmed complete culture medium. Mix gently by pipetting up and down, and then add this intermediate dilution to the final volume of media.

  • Rationale: This method helps to minimize "solvent shock" by gradually changing the solvent environment of the compound, reducing the likelihood of precipitation.

Step 3: Lower the Final Concentration

  • Action: If precipitation persists, lower the final working concentration of Digoxin diacetate in your experiment.

  • Rationale: The concentration of the compound may be exceeding its solubility limit in your specific cell culture setup.

Step 4: Optimize the Solvent Concentration

  • Action: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is as low as possible, typically below 0.5%, and ideally below 0.1%.

  • Rationale: High concentrations of organic solvents can be toxic to cells and can also contribute to the precipitation of other media components.

Step 5: Control for Environmental Factors

  • Action: Maintain a stable temperature for your cell cultures. Avoid storing media containing Digoxin diacetate at 4°C for extended periods. Ensure proper humidification of your incubator to prevent evaporation.[1][2]

  • Rationale: Temperature fluctuations and evaporation can lead to changes in concentration and solubility, promoting precipitation.[1][2]

Data Presentation

Table 1: Solubility of Acetyldigoxin in Various Solvents

CompoundSolventSolubility
α-AcetyldigoxinAcetoneSlightly Soluble[2][3]
DMSOSlightly Soluble[2][3]
MethanolSlightly Soluble (with heating)[2][3]
β-AcetyldigoxinWaterPractically Insoluble
Methylene ChlorideSparingly Soluble
Ethanol (96%)Slightly Soluble[1]
AcetyldigoxinDMSOSoluble[4]

Experimental Protocols

Protocol for Preparing Digoxin Diacetate Stock Solution
  • Materials:

    • Digoxin diacetate powder

    • Sterile, anhydrous DMSO or 200 proof ethanol

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of Digoxin diacetate powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the Digoxin diacetate is completely dissolved. Gentle warming in a water bath (up to 37°C) may be necessary if using DMSO or methanol.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C.

Protocol for Adding Digoxin Diacetate to Cell Culture Media
  • Materials:

    • Digoxin diacetate stock solution

    • Pre-warmed (37°C) complete cell culture medium

    • Sterile conical tubes

  • Procedure:

    • Thaw an aliquot of the Digoxin diacetate stock solution at room temperature.

    • Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the final desired concentration.

      • Example for a 1:1000 dilution: Add 1 µL of the stock solution to 999 µL of pre-warmed medium.

    • To minimize precipitation, add the stock solution to the medium while gently vortexing or swirling the tube.

    • Alternatively, for sensitive applications, perform a two-step dilution: a. Add the required volume of the stock solution to a small volume of pre-warmed medium (e.g., 100 µL). b. Mix gently by pipetting. c. Add this intermediate dilution to the final volume of the cell culture medium.

    • Gently mix the final solution before adding it to your cell culture plates.

    • Always include a vehicle control in your experiments (cell culture medium with the same final concentration of the solvent used for the stock solution).

Mandatory Visualizations

Troubleshooting_Workflow start Precipitation Observed check_stock Is the stock solution clear? start->check_stock dissolve_stock Action: Warm and vortex stock solution check_stock->dissolve_stock No review_dilution Was a stepwise dilution performed? check_stock->review_dilution Yes dissolve_stock->check_stock perform_stepwise Action: Use a stepwise dilution method review_dilution->perform_stepwise No check_concentration Is the final concentration high? review_dilution->check_concentration Yes perform_stepwise->review_dilution lower_concentration Action: Lower the final concentration check_concentration->lower_concentration Yes check_solvent Is the final solvent concentration >0.5%? check_concentration->check_solvent No lower_concentration->check_concentration optimize_solvent Action: Reduce final solvent concentration check_solvent->optimize_solvent Yes check_environment Are there temperature fluctuations or evaporation? check_solvent->check_environment No optimize_solvent->check_solvent control_environment Action: Stabilize temperature and humidity check_environment->control_environment Yes problem_solved Problem Resolved check_environment->problem_solved No control_environment->check_environment

Caption: Troubleshooting workflow for Digoxin diacetate precipitation.

Precipitation_Factors cluster_compound Compound Properties cluster_experimental Experimental Conditions hydrophobicity High Hydrophobicity low_solubility Low Aqueous Solubility hydrophobicity->low_solubility precipitation Digoxin Diacetate Precipitation low_solubility->precipitation high_concentration High Final Concentration high_concentration->precipitation solvent_shock Solvent Shock solvent_shock->precipitation improper_dissolution Improper Stock Dissolution improper_dissolution->precipitation temp_fluctuations Temperature Fluctuations temp_fluctuations->precipitation evaporation Media Evaporation evaporation->precipitation

Caption: Factors contributing to Digoxin diacetate precipitation.

Experimental_Workflow prep_stock 1. Prepare Concentrated Stock in DMSO or Ethanol serial_dilute 2. Perform Serial Dilution in Pre-warmed Media prep_stock->serial_dilute add_to_cells 3. Add to Cell Culture serial_dilute->add_to_cells incubate 4. Incubate at 37°C add_to_cells->incubate observe 5. Observe for Precipitation and Cellular Effects incubate->observe

References

Overcoming low sensitivity in Digoxin diacetate immunoassay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low sensitivity in Digoxin diacetate immunoassays.

Troubleshooting Guide: Low Sensitivity

Low sensitivity in a competitive immunoassay for a hapten like Digoxin diacetate can manifest as a weak signal, a high limit of detection (LOD), or a shallow slope in the standard curve. The following sections detail potential causes and systematic solutions to enhance assay performance.

Problem: Weak or No Signal

A weak or absent signal is often the most straightforward issue to diagnose. It typically points to a problem with one of the core assay components or procedural steps.

Possible Causes and Solutions:

CauseRecommended Action
Reagent Issues - Expired or Improperly Stored Reagents: Verify the expiration dates of all kit components, including antibodies, enzyme conjugates, and substrates. Ensure they have been stored at the recommended temperatures. - Incorrect Reagent Preparation: Double-check all calculations for dilutions of antibodies, standards, and enzyme conjugates. Prepare fresh reagents if there is any doubt about their integrity.
Procedural Errors - Incorrect Incubation Times or Temperatures: Adhere strictly to the protocol's specified incubation periods and temperatures.[1][2] In some cases, optimizing these parameters can enhance signal intensity. For example, extending the primary antibody incubation time (e.g., overnight at 4°C) may improve binding. - Inadequate Washing: Insufficient washing can lead to high background and low signal-to-noise ratio. Ensure vigorous and consistent washing between steps, completely removing all wash buffer by inverting and tapping the plate on absorbent paper.
Component-Specific Problems - Low Antibody Affinity: The intrinsic affinity of the monoclonal or polyclonal antibody for Digoxin diacetate is a critical determinant of assay sensitivity. If possible, source a higher-affinity antibody. - Inactive Enzyme Conjugate: The enzyme (e.g., Horseradish Peroxidase - HRP) conjugated to the detection antibody or the hapten may have lost activity. Test the enzyme activity separately or use a fresh conjugate.
Problem: High Limit of Detection (LOD) and High IC50 Value

In a competitive ELISA, the IC50 is the concentration of the analyte (Digoxin diacetate) that displaces 50% of the labeled antigen from the antibody. A high IC50 value indicates lower assay sensitivity.

Strategies for Lowering the LOD and IC50:

  • Optimize Antibody and Competitor Concentrations: The sensitivity of a competitive immunoassay is highly dependent on the concentrations of the capture antibody and the labeled competitor (e.g., Digoxin diacetate-HRP).

    • Antibody Concentration: Lowering the concentration of the capture antibody can increase competition and thereby improve sensitivity. A checkerboard titration of both the antibody and the labeled competitor is the most effective method for determining the optimal concentrations.

    • Competitor Concentration: The concentration of the labeled competitor should be carefully optimized. A common starting point is a concentration that yields a signal intensity of approximately 1.0-1.5 absorbance units in the absence of free analyte.

  • Employ a Heterologous Immunoassay Format: Using a coating antigen that is structurally different from the immunogen used to raise the antibody can significantly improve assay sensitivity. This "heterologous" approach reduces the antibody's affinity for the coated antigen relative to the free analyte in the sample, making the assay more sensitive to small amounts of Digoxin diacetate.

  • Modify Incubation Conditions:

    • Temperature: Lower incubation temperatures (e.g., 4°C) can favor higher antibody-antigen binding affinity, potentially improving sensitivity.[2]

    • Time: Longer incubation times can allow the binding reaction to reach equilibrium, which may enhance the signal. However, this needs to be balanced with the risk of increased background. A study on digoxin immunoassays showed that incubating for 1 hour at 37°C could reduce interference from digoxin-like immunoreactive substances.[1]

Quantitative Impact of Assay Modifications on Sensitivity:

ModificationParameter ChangeOutcome on SensitivityReference
Assay Format Covalent antibody immobilization vs. conventional passive adsorptionSensitivity improved from 0.051 µg/mL to 0.026 µg/mL.[3][4]
Detection Method Immunofluorescent sensor (Q-body)Achieved a limit of detection of 0.023 ng/mL and an EC50 of 0.256 ng/mL.[5][6]
Assay Kit Comparison of different commercial ELISA kitsSensitivity can vary, with one kit reporting an analytical sensitivity of 0.072 ng/mL.[7]

Frequently Asked Questions (FAQs)

Q1: What is the expected sensitivity for a Digoxin diacetate immunoassay?

The sensitivity of a Digoxin diacetate immunoassay can vary depending on the assay format, antibody affinity, and reagents used. Commercially available kits can have sensitivities in the range of 0.07 to 0.25 ng/mL.[7][8] Highly sensitive research assays have reported limits of detection as low as 0.023 ng/mL.[5][6]

Q2: How can I reduce matrix effects from my sample?

Matrix effects, caused by interfering substances in the sample matrix (e.g., serum, plasma), can impact assay accuracy and sensitivity. To mitigate these effects:

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances. However, ensure the diluted analyte concentration remains within the assay's detection range.

  • Use of a Matrix-Matched Standard Curve: Prepare your standard curve in a matrix that closely resembles your sample matrix to compensate for any non-specific effects.

  • Sample Pre-treatment: In some cases, protein precipitation or solid-phase extraction may be necessary to remove interfering components.

Q3: Can the choice of microplate affect my assay's sensitivity?

Yes, the type of microplate can influence assay performance. Use high-quality ELISA plates with high and uniform binding capacity. For consistent results, it is recommended to use plates from the same manufacturer and lot number for all experiments within a study.

Q4: What are the key steps in an experimental protocol for a high-sensitivity Digoxin diacetate competitive ELISA?

Below is a generalized protocol for a competitive ELISA. Note that specific concentrations and incubation times will require optimization.

Experimental Protocol: High-Sensitivity Digoxin Diacetate Competitive ELISA

  • Coating:

    • Dilute the anti-Digoxin diacetate antibody in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to the optimized concentration.

    • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Competitive Reaction:

    • Add 50 µL of the Digoxin diacetate standards or samples to the appropriate wells.

    • Add 50 µL of the Digoxin diacetate-HRP conjugate, diluted to its optimal concentration in assay buffer.

    • Incubate for 1-2 hours at room temperature, with gentle shaking.

  • Washing:

    • Repeat the washing step as described in step 2, but increase the number of washes to five.

  • Substrate Development:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction:

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Visualizations

Troubleshooting Logic for Low Sensitivity

Caption: A flowchart for troubleshooting low sensitivity in a Digoxin diacetate immunoassay.

Competitive ELISA Workflow

Competitive_ELISA_Workflow Start Start Coating Coat plate with anti-Digoxin diacetate antibody Start->Coating Wash1 Wash Coating->Wash1 Blocking Block non-specific sites Wash1->Blocking Wash2 Wash Blocking->Wash2 Add_Sample_Competitor Add sample/standard and Digoxin diacetate-HRP conjugate Wash2->Add_Sample_Competitor Incubate Incubate Add_Sample_Competitor->Incubate Wash3 Wash Incubate->Wash3 Add_Substrate Add TMB substrate Wash3->Add_Substrate Incubate_Dark Incubate in dark Add_Substrate->Incubate_Dark Stop_Reaction Add stop solution Incubate_Dark->Stop_Reaction Read_Plate Read absorbance at 450 nm Stop_Reaction->Read_Plate End End Read_Plate->End

Caption: A typical workflow for a competitive ELISA for Digoxin diacetate.

References

Technical Support Center: Digoxin Diacetate Formulations for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Digoxin diacetate. Our goal is to offer practical guidance on improving the solubility of this compound for successful animal studies.

Frequently Asked Questions (FAQs)

Q1: What is Digoxin diacetate and why is its solubility a concern for animal studies?

Digoxin diacetate is a derivative of Digoxin, a cardiac glycoside used in the treatment of heart conditions. Like Digoxin, it has very low solubility in water, which presents a significant challenge for preparing dosing solutions for animal research, potentially leading to inaccurate dosing and poor bioavailability.

Q2: What are the most common solvents for dissolving Digoxin diacetate?

Based on the solubility profile of the closely related compound Digoxin, the following solvents are recommended for dissolving Digoxin diacetate:

  • Ethanol: Considered one of the best co-solvents for increasing the solubility of Digoxin.[1]

  • Propylene glycol (PG): Frequently used in pharmaceutical formulations and can enhance the solubility of Digoxin.

  • Polyethylene glycol (PEG), particularly PEG 400: Another common excipient that aids in dissolving poorly soluble compounds.

  • Dimethyl sulfoxide (DMSO): Effective for solubilizing Digoxin, with a reported solubility of approximately 30 mg/mL.[2]

  • Dimethylformamide (DMF): Similar to DMSO, it can dissolve Digoxin to a concentration of about 30 mg/mL.[2]

Q3: What is co-solvency and how can it be applied to Digoxin diacetate?

Co-solvency is a technique that involves using a mixture of solvents to increase the solubility of a solute. For Digoxin diacetate, a combination of water with a pharmaceutically acceptable organic solvent like ethanol or propylene glycol can significantly improve its solubility, making it suitable for oral or injectable formulations. Studies on Digoxin have shown that co-solvency can increase its aqueous solubility by up to 14.5 times.[1]

Troubleshooting Guide

Issue: Precipitation of Digoxin diacetate in the dosing solution.

Possible Causes and Solutions:

  • Cause: The concentration of Digoxin diacetate exceeds its solubility limit in the chosen solvent system.

    • Solution: Decrease the concentration of Digoxin diacetate in the solution. If a higher concentration is necessary, a different solvent system may be required.

  • Cause: The ratio of co-solvent to aqueous vehicle is too low.

    • Solution: Increase the proportion of the organic co-solvent (e.g., ethanol, propylene glycol) in your formulation. A patent for an injectable Digoxin solution suggests a mixture of approximately 5-10% alcohol, 30-40% propylene glycol, and not less than 50% water.[3]

  • Cause: Temperature fluctuations affecting solubility.

    • Solution: Prepare and store the solution at a consistent temperature. Note that some compounds are more soluble at higher temperatures. However, ensure the storage temperature does not degrade the compound.

  • Cause: pH of the solution is not optimal.

    • Solution: Although the effect of pH on Digoxin diacetate solubility is not well-documented, it can be a factor for some compounds. You may experiment with adjusting the pH using buffers, but this should be done cautiously to avoid chemical degradation and ensure physiological compatibility.

Issue: Inconsistent results in animal studies.

Possible Causes and Solutions:

  • Cause: Incomplete dissolution of Digoxin diacetate leading to inaccurate dosing.

    • Solution: Ensure the compound is fully dissolved before administration. Use of techniques like sonication or gentle heating (if the compound is stable) can aid dissolution. Visually inspect the solution for any particulate matter.

  • Cause: Poor bioavailability of the formulation.

    • Solution: For oral administration, consider formulations that enhance absorption. Soft gelatin capsules containing a solution of the drug have been shown to have higher bioavailability than tablets for Digoxin.[4][5] While not directly applicable to gavage, this highlights the importance of the drug being in a dissolved state.

  • Cause: Instability of the dosing solution over time.

    • Solution: Prepare fresh dosing solutions for each experiment. If solutions need to be stored, conduct stability studies to determine the appropriate storage conditions and shelf-life.[6][7]

Data Presentation: Solubility of Digoxin in Various Solvents

While specific quantitative data for Digoxin diacetate is limited in publicly available literature, the following table summarizes the solubility of the parent compound, Digoxin, which can serve as a valuable reference.

Solvent/Solvent SystemReported Solubility of DigoxinReference
Water64.8 mg/L at 25 °C[8]
EthanolGood co-solvent for increasing solubility[1]
Propylene GlycolUsed in formulations to improve solubility[9][10]
Polyethylene Glycol 400Used in formulations to improve solubility[9]
DMSO~30 mg/mL[2]
Dimethylformamide~30 mg/mL[2]
Ethanol, Propylene Glycol, Water MixtureCan dissolve ≥ 0.2 mg/mL[3]

Experimental Protocols

Protocol 1: Preparation of an Oral Gavage Solution

This protocol is a general guideline and may require optimization based on the specific requirements of your study.

  • Materials:

    • Digoxin diacetate

    • Ethanol (USP grade)

    • Propylene glycol (USP grade)

    • Sterile water for injection

    • Sterile glass vials

    • Magnetic stirrer and stir bar

    • Analytical balance

    • Volumetric flasks and pipettes

  • Procedure: a. Weigh the required amount of Digoxin diacetate. b. In a sterile glass vial, add the appropriate volume of ethanol to wet the powder. c. Add the required volume of propylene glycol and stir until the Digoxin diacetate is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution. d. Slowly add the sterile water to the desired final volume while continuously stirring. e. Visually inspect the final solution to ensure it is clear and free of any precipitates. f. Store the solution in a tightly sealed, light-protected container at the appropriate temperature.

Example Formulation for Rodent Oral Gavage: A common starting point for a vehicle could be a mixture of ethanol, propylene glycol, and water. A suggested ratio to start with could be 10% ethanol, 40% propylene glycol, and 50% water. The final concentration of Digoxin diacetate will depend on the required dose for the animal model.

Protocol 2: Preparation of an Intravenous Injection Solution

Extreme caution should be exercised when preparing and administering intravenous solutions to ensure sterility and prevent precipitation.

  • Materials:

    • Digoxin diacetate

    • Ethanol (USP grade)

    • Propylene glycol (USP grade)

    • Sterile water for injection

    • Sterile filters (0.22 µm)

    • Sterile syringes and needles

    • Laminar flow hood

  • Procedure (to be performed under aseptic conditions in a laminar flow hood): a. Prepare a concentrated stock solution of Digoxin diacetate in a mixture of ethanol and propylene glycol as described in Protocol 1. b. For the final dilution, slowly add sterile water for injection to the stock solution to achieve the desired final concentration. A patent for an injectable Digoxin solution suggests that diluting with less than a four-fold volume of diluent increases the risk of precipitation.[11] c. Filter the final solution through a 0.22 µm sterile filter into a sterile vial. d. Visually inspect for any precipitates before administration.

Mandatory Visualizations

Digoxin Mechanism of Action: Na+/K+-ATPase Inhibition

Digoxin and its derivatives, like Digoxin diacetate, exert their therapeutic effect by inhibiting the Na+/K+-ATPase pump in cardiac muscle cells. This leads to a cascade of events resulting in increased intracellular calcium and enhanced cardiac contractility.

Digoxin_Signaling_Pathway cluster_cell Cardiac Myocyte Digoxin Digoxin Diacetate NaK_ATPase Na+/K+-ATPase Digoxin->NaK_ATPase Inhibits Na_in Intracellular Na+ NaK_ATPase->Na_in Reduces Na+ efflux NaCa_Exchanger Na+/Ca2+ Exchanger Na_in->NaCa_Exchanger Reduces Na+ gradient Ca_out Extracellular Ca2+ Ca_in Intracellular Ca2+ NaCa_Exchanger->Ca_in Reduces Ca2+ efflux SR Sarcoplasmic Reticulum Ca_in->SR Increased Ca2+ storage Contraction Increased Cardiac Contraction SR->Contraction Increased Ca2+ release

Caption: Signaling pathway of Digoxin diacetate.

Experimental Workflow for Improving Solubility

The following workflow outlines a systematic approach to developing a suitable formulation for Digoxin diacetate for animal studies.

Experimental_Workflow A Define Target Concentration and Route of Administration B Screen Individual Solvents (Ethanol, PG, PEG 400, DMSO) A->B C Develop Co-solvent Systems B->C D Assess Solubility (Visual, HPLC) C->D E Evaluate Solution Stability (Time, Temperature) D->E I Troubleshoot/Optimize Formulation D->I Low Solubility F Check for Precipitation upon Aqueous Dilution (for IV) E->F E->I Instability G Final Formulation Selection F->G F->I Precipitation H Proceed to Animal Dosing G->H I->C

Caption: Workflow for formulation development.

References

Dealing with cross-reactivity in Digoxin diacetate antibody-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Digoxin Diacetate Antibody-Based Assays. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: What is cross-reactivity in the context of a digoxin immunoassay?

A1: Cross-reactivity occurs when the anti-digoxin antibodies in an assay bind to substances other than digoxin that have a similar chemical structure. This binding can lead to inaccurate measurements, typically a false elevation of digoxin levels, but in some cases, a false decrease.[1][2]

Q2: What are the most common substances that cross-react with digoxin antibodies?

A2: Cross-reacting substances can be categorized as either endogenous (produced by the body) or exogenous (introduced from outside the body).

  • Endogenous: These are often referred to as Digoxin-Like Immunoreactive Substances (DLIS). Elevated levels of DLIS are commonly found in patients with kidney failure, liver disease, and preeclampsia.[3][4]

  • Exogenous: These include certain medications and herbal remedies. Notable examples are spironolactone, canrenone, potassium canrenoate, and some traditional Chinese medicines.[3][4][5] Digitoxin, a structurally similar cardiac glycoside, is also a significant cross-reactant.[6][7][8]

Q3: How can I determine if my assay results are affected by cross-reactivity?

A3: Suspect cross-reactivity if the measured digoxin concentrations are inconsistent with the patient's clinical symptoms or administered dose. For example, a high digoxin level in a patient showing no signs of toxicity, or a detectable level in a patient not taking digoxin, could indicate interference.[9][10]

Q4: Can different digoxin immunoassay kits have different levels of cross-reactivity?

A4: Yes, the specificity of the anti-digoxin antibody varies significantly between different commercially available immunoassay kits. Some assays are more susceptible to interference from DLIS, while others may show greater cross-reactivity with drug metabolites.[11][12] It is crucial to consult the package insert for your specific assay to understand its cross-reactivity profile.

Q5: Are there any sample pre-treatment methods to reduce cross-reactivity?

A5: Yes, the most effective method is to measure the free digoxin concentration in a protein-free ultrafiltrate of the serum or plasma sample.[3][4] This is because many interfering substances, particularly DLIS, are highly protein-bound, whereas digoxin is only weakly protein-bound (approximately 25%).[3][13] Ultrafiltration removes these protein-bound interferents, providing a more accurate measurement of the active drug.[13]

Troubleshooting Guides

Issue 1: Unexpectedly High Digoxin Levels in a Patient Not Receiving Digoxin

Possible Cause: This is a strong indication of the presence of endogenous Digoxin-Like Immunoreactive Substances (DLIS).[3][9] DLIS can be elevated in certain physiological and pathological states.

Troubleshooting Steps:

  • Review Patient History: Check for conditions known to be associated with elevated DLIS, such as renal impairment, liver disease, or preeclampsia.[3][4]

  • Sample Pre-treatment: Re-assay the sample after performing ultrafiltration to measure the free digoxin concentration. DLIS are typically highly protein-bound and will be removed by this process.[3][13]

  • Alternative Assay Method: If ultrafiltration is not feasible, consider using a different immunoassay method with a lower susceptibility to DLIS interference.[11] High-performance liquid chromatography (HPLC) is a non-immunological method that can also be used to confirm the absence of digoxin.[1]

G start Unexpectedly High Digoxin Result in a Digoxin-Free Patient q1 Review Patient History: Renal Failure, Liver Disease, Preeclampsia? start->q1 a1_yes High Probability of DLIS Interference q1->a1_yes Yes a1_no Consider Other Cross-Reactants (e.g., herbal supplements) q1->a1_no No step2 Perform Sample Ultrafiltration a1_yes->step2 a1_no->step2 q2 Is Free Digoxin Level Still Elevated? step2->q2 a2_yes Consider Alternative Assay Method (e.g., HPLC) or a different immunoassay kit q2->a2_yes Yes a2_no Initial Result was a False Positive due to Protein-Bound DLIS q2->a2_no No end Accurate Digoxin Assessment a2_yes->end a2_no->end

Troubleshooting workflow for unexpectedly high digoxin results.

Issue 2: Inconsistent Results Between Different Digoxin Immunoassay Methods

Possible Cause: Different assay kits utilize antibodies with varying specificities and are based on different detection technologies (e.g., fluorescence polarization immunoassay - FPIA, microparticle enzyme immunoassay - MEIA).[11][14] This can lead to discrepancies in results, especially in the presence of cross-reacting metabolites or other substances.[14]

Troubleshooting Steps:

  • Consult Package Inserts: Compare the cross-reactivity data provided by the manufacturers for the assays . This may reveal known differences in specificity for common interferents.

  • Analyze a Reference Sample: If possible, use a reference material with a certified digoxin concentration to assess the accuracy of each assay.

  • Consider the Patient's Medications: Review the patient's current medications for any known to interfere with digoxin immunoassays, such as spironolactone.[5]

  • Standardize Monitoring: For individual patient monitoring, it is recommended to consistently use the same assay method to avoid result discrepancies due to methodological differences.[14]

G start Inconsistent Results Between Different Digoxin Assays step1 Consult Assay Package Inserts for Cross-Reactivity Profiles start->step1 step2 Review Patient's Concomitant Medications (e.g., Spironolactone) start->step2 step3 Analyze a Certified Reference Material with Both Assays step1->step3 step2->step3 step4 If Discrepancy Persists, Consider a Confirmatory Method (e.g., HPLC) step3->step4 end Standardize on a Single Assay for Patient Monitoring step4->end

Logical steps for addressing inconsistent assay results.

Data on Cross-Reactivity

The following tables summarize the cross-reactivity of various substances in different digoxin immunoassays. It is important to note that these values can vary between specific kit lots and manufacturers.

Table 1: Cross-Reactivity of Digoxin Metabolites and Related Compounds

CompoundAssay Method A (e.g., TDx) % Cross-ReactivityAssay Method B (e.g., ACS) % Cross-Reactivity
Digoxigenin103%0.7%
Digoxigenin monodigitoxosideHighModerate
Digoxigenin bisdigitoxosideHighModerate
DihydrodigoxinLowLow
DigitoxinVariableLow

Data compiled from multiple sources indicating variability in metabolite cross-reactivity.[11][15]

Table 2: Interference from Endogenous Substances (DLIS)

Patient PopulationAssay MethodObserved Interference
Renal Failure PatientsTDx, StratusSignificant Positive Interference
Liver Failure PatientsTDx, StratusSignificant Positive Interference
Newborns/Cord BloodTDxSignificant Interference
Cardiac Surgery PatientsStratusSignificant Interference

This table illustrates that the impact of DLIS is highly dependent on both the patient's condition and the assay used.[11]

Experimental Protocols

Protocol 1: Sample Pre-treatment by Ultrafiltration

Objective: To remove protein-bound interfering substances from a serum or plasma sample to allow for the measurement of free digoxin.

Materials:

  • Centrifugal ultrafiltration devices (e.g., with a 10-30 kDa molecular weight cutoff)

  • Patient serum or plasma sample

  • Microcentrifuge

  • Clean collection tubes

Methodology:

  • Allow the patient sample and ultrafiltration devices to come to room temperature.

  • Pipette the required volume of serum or plasma (as specified by the device manufacturer, typically 200-500 µL) into the upper chamber of the ultrafiltration device.

  • Cap the device and place it in the microcentrifuge. Ensure it is properly balanced.

  • Centrifuge the device according to the manufacturer's instructions (e.g., 5,000 x g for 15-30 minutes). This will force the protein-free ultrafiltrate through the membrane into the collection tube.

  • Carefully remove the device from the centrifuge.

  • Separate the collection tube containing the protein-free ultrafiltrate from the upper chamber.

  • Use the collected ultrafiltrate as the sample in your digoxin immunoassay, following the standard assay procedure.

  • The resulting digoxin concentration will represent the free, non-protein-bound fraction.

G

Workflow for sample pre-treatment by ultrafiltration.

Protocol 2: Assessing Cross-Reactivity of a Test Compound

Objective: To determine the percentage of cross-reactivity of a specific compound in your digoxin immunoassay.

Materials:

  • Digoxin-free serum or plasma

  • Digoxin calibrators or standards

  • The test compound of interest

  • Your laboratory's digoxin immunoassay platform

Methodology:

  • Prepare a High-Concentration Stock of the Test Compound: Dissolve the test compound in a suitable solvent to create a concentrated stock solution.

  • Create a Dilution Series: Serially dilute the test compound stock solution in digoxin-free serum to create a range of concentrations.

  • Assay the Dilutions: Measure the apparent digoxin concentration in each of the test compound dilutions using your digoxin immunoassay.

  • Determine the 50% Binding Concentration: Identify the concentration of the test compound that produces an apparent digoxin concentration equivalent to the 50% binding point of your digoxin standard curve (or a mid-range calibrator).

  • Calculate Percent Cross-Reactivity: Use the following formula:

    % Cross-Reactivity = (Concentration of Digoxin at 50% Binding / Concentration of Test Compound at 50% Binding) x 100

Data Interpretation: A higher percentage indicates greater cross-reactivity. For example, a 10% cross-reactivity means that the test compound is 10 times less potent than digoxin in displacing the tracer from the antibody.

References

Technical Support Center: Refining Dosing Protocols for Digoxin Diacetate in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining dosing protocols for Digoxin diacetate in rodent models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Digoxin diacetate?

Digoxin diacetate's active component is digoxin. Digoxin works by inhibiting the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiac muscle cells.[1][2][3] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels. The elevated calcium enhances the force of contraction of the heart muscle (positive inotropic effect).[1][2][3] Digoxin also has a parasympathomimetic effect, which slows the heart rate (negative chronotropic effect) and conduction through the atrioventricular (AV) node.[1][3]

Q2: How do I convert a dose of Digoxin diacetate to a dose of digoxin?

To convert a dose of Digoxin diacetate to its equivalent dose of digoxin, you need to account for the difference in their molecular weights.

  • Molecular Weight of Digoxin: approximately 780.94 g/mol [1][2][4][5]

  • Molecular Weight of Digoxin diacetate: approximately 864.45 g/mol

The conversion factor is calculated as follows: (Molecular Weight of Digoxin) / (Molecular Weight of Digoxin diacetate) = 780.94 / 864.45 ≈ 0.903

Therefore, to find the equivalent dose of digoxin, multiply the Digoxin diacetate dose by 0.903 .

Q3: What are the common routes of administration for Digoxin diacetate in rodents?

Common administration routes in rodent studies include:

  • Oral (PO): Often administered via gavage.[6][7]

  • Intraperitoneal (IP): A common route for systemic administration in mice.[8]

  • Intravenous (IV): Allows for precise control over blood concentrations.

  • Subcutaneous (SC): Another option for systemic delivery.[9]

The choice of administration route depends on the specific experimental goals, such as mimicking clinical routes of exposure or achieving specific pharmacokinetic profiles.

Q4: What are suitable vehicles for preparing Digoxin diacetate for administration?

For intraperitoneal (IP) injections in mice, Digoxin diacetate can be dissolved in dimethyl sulfoxide (DMSO) and then diluted with phosphate-buffered saline (PBS).

For oral gavage , aqueous solutions can be prepared, though the solubility of digoxin in water is low.[3] For injectable solutions, sterile water for injection, normal saline, or dextrose solutions are suitable diluents. It is recommended to dilute the injectable solution at least four-fold to prevent precipitation.[10]

Q5: How long are diluted Digoxin diacetate solutions stable?

A study on compounded digoxin injection (0.05 mg/mL) diluted in normal saline or a copy of the commercial vehicle showed that the solutions remained stable for at least 180 days when stored at 5°C and 25°C.[2][11] However, it is always best practice to use freshly prepared solutions for experiments to ensure consistency.

Troubleshooting Guide

Problem/Observation Potential Cause(s) Recommended Action(s)
High mortality or severe toxicity in animals at the intended dose. - Dosing miscalculation.- Increased sensitivity of the specific rodent strain or age group.- Stress-induced potentiation of toxicity.[12]- Double-check all dose calculations, including the conversion from Digoxin diacetate to digoxin.- Start with a lower dose and perform a dose-range finding study.- Ensure proper animal handling and acclimatization to minimize stress.
High variability in experimental results between animals. - Inconsistent administration technique.- Incomplete dissolution or precipitation of the drug in the vehicle.- Individual differences in drug metabolism and clearance.- Ensure all personnel are thoroughly trained in the chosen administration technique (e.g., oral gavage, IP injection).- Visually inspect the dosing solution for any precipitates before each administration.- Increase the sample size to account for biological variability.
Animals exhibit subtle signs of distress (e.g., lethargy, ruffled fur, decreased food intake). - Early signs of digoxin toxicity.- Closely monitor the animals for more specific signs of toxicity (see below).- Consider reducing the dose or the frequency of administration.- Provide supportive care, such as ensuring easy access to food and water.
Unexpected cardiac arrhythmias are observed on ECG. - Digoxin-induced cardiotoxicity.- This is a key indicator of digoxin toxicity.[13][14] Immediately stop dosing.- Consult with a veterinarian for potential supportive care.- Review the dosing protocol and consider a dose reduction for future experiments.
Sudden death of an animal with no prior obvious signs of toxicity. - Acute cardiac event due to digoxin overdose.- Perform a necropsy to investigate the cause of death.- Review the dosing protocol and administration technique for any potential errors.- Consider continuous ECG monitoring in a subset of animals to detect arrhythmias.

Data on Dosing Protocols in Rodent Models

The following tables summarize Digoxin (and by extension, Digoxin diacetate, with appropriate dose conversion) dosing protocols from various studies.

Table 1: Digoxin Dosing in Rats

Route of AdministrationDoseStrain/SexDurationObserved Effects/Purpose of StudyReference
Oral28.27 mg/kgNot SpecifiedSingle DoseLD50 determination
Oral1.5, 3, and 6 mg/kg/daySprague Dawley90 daysChronic toxicity study[7]
Intraperitoneal4 mg/kgRatSingle DoseLD50 determination
Subcutaneous30 mg/kgAdult FemaleSingle DoseLD50 determination[9]
Subcutaneous5.0 mg/kgNewbornSingle DoseLD50 determination[9]
Subcutaneous8.9 ng/kgRatSingle DoseLD50 determination

Table 2: Digoxin Dosing in Mice

Route of AdministrationDoseStrain/SexDurationObserved Effects/Purpose of StudyReference
Oral5 and 10 µg/kg/dayAlbino SwissNot SpecifiedNeurobehavioral effects study[15]
Oral0.1, 1, and 5 mg/kg/dayNot Specified7 daysStudy on myocardial effects and toxicity[16]
Intraperitoneal3.964 mg/kgMouseSingle DoseLD50 determination
Intraperitoneal40 µ g/day Not Specified6 daysStudy on immune response[8]
Intraperitoneal1 and 2 mg/kg/dayB10.A13 daysStudy on autoimmune uveitis[17]

Detailed Experimental Protocols

Protocol 1: Preparation of Digoxin Diacetate for Intraperitoneal Injection in Mice

Materials:

  • Digoxin diacetate powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Calculate the required amount of Digoxin diacetate based on the desired dose and the number of animals.

  • Prepare a stock solution: Dissolve the calculated amount of Digoxin diacetate powder in a minimal amount of DMSO. Vortex thoroughly to ensure complete dissolution.

  • Prepare the dosing solution: Dilute the stock solution with sterile PBS to the final desired concentration. The final concentration of DMSO should be kept low (typically less than 5-10% of the total volume) to avoid solvent toxicity.

  • Vortex the dosing solution immediately before each injection to ensure homogeneity.

  • Administer the solution via intraperitoneal injection to the lower right quadrant of the abdomen to avoid injuring the cecum or bladder.

Protocol 2: Oral Gavage Administration of Digoxin Diacetate in Rats

Materials:

  • Digoxin diacetate powder

  • Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Sterile syringes

  • Flexible gavage needles appropriate for the size of the rat

Procedure:

  • Calculate the required amount of Digoxin diacetate.

  • Prepare the suspension: If using an aqueous vehicle, finely grind the Digoxin diacetate powder using a mortar and pestle. Gradually add the vehicle while continuously mixing to create a uniform suspension. A magnetic stirrer can be used for larger volumes.

  • Ensure continuous stirring of the suspension during the dosing procedure to prevent settling of the compound.

  • Gently restrain the rat and measure the correct length of the gavage needle (from the tip of the nose to the last rib).

  • Carefully insert the gavage needle over the tongue and into the esophagus. Do not force the needle.

  • Administer the calculated volume of the suspension slowly and steadily.

  • Withdraw the needle gently and monitor the animal for any signs of distress.

Visualizations

Digoxin_Signaling_Pathway cluster_cell Cardiac Myocyte Digoxin Digoxin NaK_ATPase Na+/K+-ATPase Pump Digoxin->NaK_ATPase Inhibits Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger Na_in->NCX Reduces Ca2+ Efflux via Ca_in Increased Intracellular Ca2+ NCX->Ca_in SR Sarcoplasmic Reticulum Ca_in->SR Increased Ca2+ Uptake & Release Contraction Increased Myocardial Contraction SR->Contraction

Caption: Digoxin's Mechanism of Action in Cardiac Myocytes

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitor Monitoring & Analysis Dose_Calc Dose Calculation (adjust for diacetate form) Solution_Prep Preparation of Dosing Solution/Suspension Dose_Calc->Solution_Prep Dosing Drug Administration (e.g., PO, IP) Solution_Prep->Dosing Animal_Handling Animal Acclimatization & Handling Animal_Handling->Dosing Toxicity_Monitoring Monitor for Signs of Toxicity Dosing->Toxicity_Monitoring Data_Collection Data Collection (e.g., ECG, blood samples) Toxicity_Monitoring->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Troubleshooting_Logic node_action node_action start Adverse Event Observed? severe Severe Toxicity? (e.g., arrhythmias, mortality) start->severe Yes mild Mild Toxicity? (e.g., lethargy, weight loss) start->mild No stop_dose Stop Dosing Immediately Consult Veterinarian severe->stop_dose Yes variable High Variability in Results? mild->variable No reduce_dose Reduce Dose or Frequency mild->reduce_dose Yes review_protocol Review Protocol: - Dosing Calculation - Administration Technique - Solution Preparation variable->review_protocol Yes continue_monitoring Continue Close Monitoring variable->continue_monitoring No stop_dose->review_protocol reduce_dose->continue_monitoring review_protocol->continue_monitoring

References

Technical Support Center: Spironolactone Interference in Digoxin Analytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from spironolactone and its metabolites in analytical assays for digoxin.

Frequently Asked Questions (FAQs)

Q1: What is the nature of spironolactone interference in digoxin assays?

A1: Spironolactone and its metabolites, primarily canrenone and 7-alpha-thiomethylspirolactone (7-a-TMS), have structural similarities to digoxin.[1] This can lead to cross-reactivity in immunoassays, resulting in either falsely elevated (positive interference) or falsely lowered (negative interference) digoxin concentrations.[2][3][4] The direction and magnitude of the interference are highly dependent on the specific assay method used.[2][5]

Q2: Which digoxin assays are most susceptible to interference from spironolactone?

A2: Several commercial immunoassays have shown susceptibility to interference. For instance, Fluorescence Polarization Immunoassays (FPIA) have been reported to show falsely elevated digoxin levels.[4][6] Conversely, Microparticle Enzyme Immunoassays (MEIA) have been associated with falsely low digoxin readings.[2][3][5] Some Radioimmunoassays (RIA) and Affinity-Column-Mediated Immunoassays (ACMIA) have also demonstrated cross-reactivity, particularly with the 7-a-TMS metabolite.[7]

Q3: Are there any digoxin assays that are not affected by spironolactone?

A3: Yes, some newer assay methodologies have been developed to minimize or eliminate this interference. The Luminescent Oxygen Channeling Immunoassay (LOCI) and certain Enzyme-Linked Chemiluminescent Immunosorbent Assays (ECLIA) have been shown to be virtually free from interference by spironolactone and its metabolites.[1][6] The Tina-quant assay has also been used as a reference method with no reported interference.[8]

Q4: What are the clinical implications of this interference?

A4: In a clinical setting, inaccurate digoxin measurements can have serious consequences. Falsely low results may lead to an unnecessary and potentially toxic increase in digoxin dosage.[2][5] Conversely, falsely high readings could result in the inappropriate withholding of necessary treatment. Given digoxin's narrow therapeutic index (typically 0.8–2.0 ng/mL), any analytical interference is a significant concern.[1]

Q5: Besides spironolactone and its metabolites, are there other compounds that can interfere with digoxin assays?

A5: Yes, other steroids such as hydrocortisone and prednisolone have also been reported to cause interference in some digoxin assays.[2][5] Additionally, certain endogenous substances, sometimes referred to as digoxin-like immunoreactive substances (DLIS), can also cross-react with digoxin immunoassays.[1]

Troubleshooting Guide

Issue 1: Unexpectedly High Digoxin Reading in a Patient on Spironolactone
  • Potential Cause: You may be using an immunoassay prone to positive interference from spironolactone or its metabolites, such as a Fluorescence Polarization Immunoassay (FPIA).[4][6] Some radioimmunoassays have also shown to be affected.[9][10]

  • Recommended Action:

    • Verify the Assay Method: Confirm the type of immunoassay being used.

    • Consider an Alternative Assay: If using a susceptible method, re-analyze the sample using an assay known to be free from this interference, such as a Luminescent Oxygen Channeling Immunoassay (LOCI) or a specific Enzyme-Linked Chemiluminescent Immunosorbent Assay (ECLIA).[1][6]

    • Correlate with Clinical Symptoms: Assess if the patient is exhibiting signs of digoxin toxicity, which would be expected with a genuinely high level. Symptoms can include nausea, vomiting, visual disturbances, and cardiac arrhythmias.[11][12] If the laboratory value does not align with the clinical picture, interference is more likely.[13]

Issue 2: Unexpectedly Low Digoxin Reading in a Patient on Spironolactone, Potentially Leading to Increased Dosage
  • Potential Cause: The use of an assay susceptible to negative interference, such as a Microparticle Enzyme Immunoassay (MEIA), could be producing falsely low results.[2][3][5]

  • Recommended Action:

    • Review Assay Type: Identify the immunoassay methodology in use.

    • Re-test with a Robust Method: As with positive interference, re-assay the sample using a method with no known interference from spironolactone, like LOCI or a validated ECLIA.[1][6]

    • Clinical Correlation: Evaluate the patient's therapeutic response to the current digoxin dose. If the patient's condition is well-managed, a surprisingly low digoxin level may be an analytical artifact.

Quantitative Data on Spironolactone Interference

The following tables summarize the reported interference of spironolactone and its metabolites in various digoxin immunoassays.

Table 1: Negative Interference (Falsely Low Digoxin Readings)

Assay TypeInterfering CompoundConcentration of InterferentObserved Effect on Digoxin MeasurementReference
MEIA (AxSYM)Canrenone3125 µg/L42% of expected value[2][5]
IMxCanrenone3125 µg/L51% of expected value[2][5]
DimensionCanrenone3125 µg/L78% of expected value[2][5]
MEIACanrenoateNot specifiedUp to 42% decline in serum digoxin[1]

Table 2: Positive Interference (Falsely High Digoxin Readings)

Assay TypeInterfering CompoundConcentration of InterferentApparent Digoxin ConcentrationReference
acaCanrenone3125 µg/L0.7 µg/L[2][5]
TDxCanrenone3125 µg/L0.62 µg/L[2][5]
ElecsysCanrenone3125 µg/L>0.58 µg/L[2][5]
RIA7-a-TMS600 ng/mLUp to 0.39 ng/mL[7]
ACMIA7-a-TMS600 ng/mLUp to 0.39 ng/mL[7]
RIA7-a-TMS50 ng/mLUp to 0.28 ng/mL[7]
ACMIACanrenone100 ng/mLCross-reactivity observed[7]
Digoxin III (AxSYM)Spironolactone, Canrenone, Potassium CanrenoateTherapeutic and aboveSignificant apparent digoxin concentrations[8]

Table 3: Assays with Minimal or No Interference

Assay TypeInterfering CompoundsOutcomeReference
LOCI (Dimension Vista)Spironolactone, Potassium Canrenoate, CanrenoneVirtually free from interference[1]
ECLIA (ADVIA IMS 800i)Spironolactone, Potassium Canrenoate, CanrenoneVirtually free from interference[6]
Tina-quantSpironolactone, Potassium Canrenoate, CanrenoneNo interference observed[8]
EIASpironolactone, Canrenone, 7-a-TMS, 6-B-OH-7-a-TMSNo apparent cross-reactivity[7]
FPIASpironolactone, Canrenone, 7-a-TMS, 6-B-OH-7-a-TMSMinimal cross-reactivity[7]

Experimental Protocols

Below are generalized methodologies for assessing interference in digoxin immunoassays, based on the cited literature.

Protocol 1: In Vitro Spiking Study to Determine Cross-Reactivity
  • Preparation of Serum Pools:

    • A drug-free serum pool is prepared and confirmed to have no detectable digoxin.[1][6] This may involve treating the serum with activated charcoal to remove any digoxin-like immunoreactive substances (DLIS).[1]

    • A digoxin-containing serum pool is also prepared, often by pooling samples from patients receiving digoxin therapy, to achieve a concentration within the therapeutic range.[1][6]

  • Spiking with Interferents:

    • Aliquots of both the drug-free and digoxin-containing serum pools are supplemented (spiked) with varying concentrations of spironolactone, canrenone, potassium canrenoate, and other relevant metabolites.[1][6][7] The concentrations used should span the expected therapeutic and potentially toxic ranges.

  • Sample Analysis:

    • The spiked samples are then analyzed for digoxin concentration using the immunoassay under investigation.[6][7] Each measurement is typically performed in triplicate.[1]

  • Data Interpretation:

    • For the drug-free spiked samples, any measured digoxin concentration is considered "apparent digoxin" and indicates positive interference.[6]

    • For the digoxin-containing spiked samples, the results are compared to the baseline digoxin concentration of the un-spiked pool. A statistically significant deviation indicates interference (either positive or negative).[1]

Protocol 2: Comparative Analysis with a Reference Method
  • Selection of a Reference Assay: An analytical method with no known cross-reactivity to spironolactone and its metabolites, such as the Tina-quant assay or a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, is chosen as the reference.[8]

  • Sample Cohort: Patient samples, particularly from individuals co-administered digoxin and spironolactone, are collected.

  • Parallel Analysis: Each sample is analyzed for digoxin concentration using both the investigational immunoassay and the reference method.

  • Correlation and Bias Assessment: The results from the two methods are compared to determine the degree of correlation and identify any systematic bias in the investigational assay due to interference.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation serum_pools Prepare Serum Pools (Drug-Free & Digoxin-Containing) spike Spike with Spironolactone & Metabolites serum_pools->spike assay Analyze with Test Immunoassay spike->assay ref_assay Analyze with Reference Method (e.g., LC-MS/MS) spike->ref_assay compare Compare Results assay->compare ref_assay->compare assess Assess Interference (Positive/Negative Bias) compare->assess

Caption: Workflow for assessing spironolactone interference in digoxin assays.

troubleshooting_logic start Unexpected Digoxin Result in Patient on Spironolactone check_assay Identify Assay Method (e.g., MEIA, FPIA, LOCI) start->check_assay is_susceptible Is Assay Susceptible to Interference? check_assay->is_susceptible retest Re-analyze with Non-Interfering Assay (e.g., LOCI, ECLIA) is_susceptible->retest  Yes correlate Correlate with Clinical Picture is_susceptible->correlate No   retest->correlate final_decision Interpret Results in Clinical Context correlate->final_decision

Caption: Troubleshooting logic for unexpected digoxin results.

References

Technical Support Center: Managing Digoxin Diacetate's Narrow Therapeutic Index in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Digoxin diacetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges associated with its narrow therapeutic index in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is Digoxin diacetate and why is its narrow therapeutic index a concern in experimental models?

Digoxin diacetate is a cardiac glycoside used experimentally to study its effects on heart failure and arrhythmias.[1] Its narrow therapeutic index means that the margin between a therapeutic dose and a toxic dose is very small.[2] This poses a significant challenge in animal studies, as minor variations in dosing, absorption, or animal physiology can lead to either a lack of efficacy or severe toxicity, including death.[3][4] Therefore, precise dose calculations, careful administration, and vigilant monitoring are crucial for obtaining reliable and reproducible experimental data.

Q2: What are the typical signs of Digoxin diacetate toxicity in common experimental animal models?

Signs of toxicity can be both cardiac and extracardiac. It's important to monitor animals closely for these signs, especially after dose administration.

  • Rats: Common signs include cardiac arrhythmias such as paroxysmal atrial tachycardia, severe sinus bradycardia, and first-degree heart block.[5] Lethargy and decreased appetite may also be observed.[6] High doses can lead to myocardial necrosis and cellular infiltration.[7]

  • Mice: Observed toxic effects include hemorrhage with edema and hyalinization of the myocardium.[8] Histopathological changes can also be seen in the liver (degeneration, necrosis, fibrosis), brain (edema, ganglion cell degeneration), and kidneys (vacuolation of tubules).[8]

  • Rabbits: Lethal doses can cause early arrhythmias leading to death.[9] Biochemical markers of toxicity include elevated levels of AST, ALT, cholesterol, and triglycerides.[10]

Q3: How do I choose an appropriate vehicle for administering Digoxin diacetate to my animals?

The choice of vehicle is critical for ensuring accurate and consistent dosing. Digoxin has low aqueous solubility.

  • Oral Administration: For oral gavage, distilled water has been used.[7]

  • Parenteral Administration: For intravenous or subcutaneous injections, a common vehicle is a mixture of propylene glycol and alcohol, buffered to a neutral pH.[11] Saline can also be used as a diluent for injections. The viscosity of the vehicle is an important consideration for ease of injection through small-gauge needles.[12] It is crucial to ensure the final solution is stable and does not precipitate.

Q4: How can I convert a human dose of Digoxin diacetate to an equivalent dose for my animal model?

Direct conversion of doses based on body weight alone is not accurate due to physiological and metabolic differences between species. A more reliable method is to use allometric scaling based on body surface area (BSA). The Human Equivalent Dose (HED) can be calculated from the animal dose using the following formula:

HED (mg/kg) = Animal dose (mg/kg) x (Animal Km / Human Km)

Km is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²).

SpeciesKmTo Convert Human Dose to Animal Dose (mg/kg), Multiply by:
Human37-
Rat66.2
Mouse312.3
Rabbit123.1

This table provides a simplified conversion guide. It is essential to consult detailed guidelines and consider the specific strain and age of your animals.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with Digoxin diacetate.

Issue 1: High mortality rate in the experimental group.

Possible Causes & Solutions:

Cause Troubleshooting Step
Dose Miscalculation: Double-check all dose calculations, including conversions from human to animal doses. Ensure accurate body weights of the animals were used.
Animal Sensitivity: Newborn and young animals are significantly more sensitive to digoxin toxicity.[5] Consider the age and strain of your animals, as sensitivity can vary. Start with lower doses and perform a dose-response study to determine the optimal therapeutic and sub-toxic ranges for your specific model.
Vehicle-Related Issues: Ensure the vehicle is well-tolerated by the animal species and at the administered volume. Improper vehicle selection can lead to adverse effects that confound the results.[12]
Electrolyte Imbalance: Hypokalemia (low potassium), hypomagnesemia, and hypercalcemia can increase the risk of digoxin toxicity.[6] Monitor serum electrolytes if possible, especially in long-term studies.
Issue 2: Inconsistent or highly variable experimental results.

Possible Causes & Solutions:

Cause Troubleshooting Step
Inconsistent Drug Administration: Ensure the administration technique (e.g., oral gavage, intravenous injection) is consistent across all animals. For oral administration, consider the fed/fasted state of the animals as this can affect absorption.
Variability in Drug Formulation: Ensure the Digoxin diacetate is completely dissolved and the solution is homogenous. If using a suspension, ensure it is well-mixed before each administration to prevent dose variability.
Animal Stress: Stress can influence physiological parameters. Handle animals consistently and allow for an acclimatization period before starting the experiment.
Biological Variability: Account for inter-animal variability in your experimental design by using a sufficient number of animals per group and appropriate statistical analysis.
Issue 3: Difficulty in detecting a therapeutic effect.

Possible Causes & Solutions:

Cause Troubleshooting Step
Sub-therapeutic Dosing: The administered dose may be too low for the specific animal model. Refer to dose-response studies in the literature for your chosen species or conduct a pilot study to determine the effective dose range.
Poor Bioavailability: For oral administration, the bioavailability of digoxin can be variable.[4] Consider the formulation and vehicle used. An encapsulated solution may offer more consistent absorption than a simple tablet or powder suspension.
Timing of Measurements: The onset of action for digoxin can vary. Ensure that your endpoint measurements are timed appropriately to capture the expected physiological response.

Data Summary Tables

Table 1: Dose-Response Data for Digoxin in Rodents

Animal ModelRoute of AdministrationDoseObserved EffectReference
Adult RatSubcutaneousAD50: 13.0 +/- 1.0 mg/kgArrhythmogenic Dose 50[5]
Adult RatSubcutaneousLD50: 30.0 +/- 1.9 mg/kgLethal Dose 50[5]
Newborn RatSubcutaneousAD50: 2.9 +/- 0.3 mg/kgArrhythmogenic Dose 50[5]
Newborn RatSubcutaneousLD50: 5.0 +/- 0.2 mg/kgLethal Dose 50[5]
MouseOral5 mg/kg/day for 7 daysMyocardial necrosis and cellular infiltration[13]
MouseOral1 and 5 mg/kg/day for 7 daysIncreased serum, atrial, and ventricular Ca+2 levels[13]

Table 2: Biochemical Markers of Digoxin Toxicity in Rabbits (0.02 mg/kg IV for 60 days)

ParameterObservationReference
ASTSignificant Increase[10]
ALTSignificant Increase[10]
CholesterolSignificant Increase[10]
TriglyceridesSignificant Increase[10]
HDLSignificant Decrease[10]
LDLSignificant Increase[10]
VLDLSignificant Increase[10]

Experimental Protocols

Protocol 1: Induction of Cardiotoxicity in Rats
  • Animal Model: Adult male Wistar rats (250-300g).

  • Drug Preparation: Prepare a solution of Digoxin diacetate in an appropriate vehicle (e.g., saline with a co-solvent like propylene glycol if needed for solubility).

  • Dosing Regimen: Administer Digoxin diacetate at doses ranging from 1.5 mg/kg to 6 mg/kg via oral gavage daily for up to 90 days to induce chronic toxicity.[7] For acute toxicity studies, higher single doses may be used, but these should be determined in pilot studies.

  • Monitoring:

    • Daily: Observe animals for clinical signs of toxicity such as lethargy, anorexia, and changes in breathing. Record body weight.

    • ECG Monitoring: At baseline and regular intervals during the study, perform electrocardiogram (ECG) recordings on anesthetized rats to detect arrhythmias, such as bradycardia, AV block, and ventricular fibrillation.[14]

  • Endpoint Analysis:

    • Blood Collection: At the end of the study, collect blood via cardiac puncture for biochemical analysis of cardiac troponins, AST, and ALT.

    • Histopathology: Euthanize the animals and collect the heart for histopathological examination. Look for signs of myocyte degeneration, necrosis, and inflammatory cell infiltration.[7]

Protocol 2: Therapeutic Drug Monitoring (TDM) - LC-MS/MS Method for Rat Plasma
  • Sample Collection: Collect blood samples from rats at predetermined time points after Digoxin diacetate administration. For trough level monitoring, a sample is typically taken 8-12 hours post-dosing.[7] Use tubes containing an anticoagulant (e.g., heparin).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -20°C or lower until analysis.

  • Sample Preparation for LC-MS/MS:

    • To 100 µL of rat plasma, add an internal standard (e.g., a deuterated form of digoxin).

    • Precipitate proteins by adding 300 µL of 1% formic acid in acetonitrile.

    • Vortex and centrifuge the samples.

    • The supernatant can be further cleaned up using a solid-phase extraction (SPE) method if necessary to remove phospholipids and other interfering substances.[10]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Use a C18 column for chromatographic separation.

    • The mass spectrometer should be operated in positive ion mode, monitoring for the specific precursor-to-product ion transitions for digoxin and the internal standard.

  • Quantification: Generate a standard curve using known concentrations of Digoxin diacetate in blank plasma. Use the standard curve to quantify the concentration of Digoxin diacetate in the experimental samples.

Visualizations

Digoxin_Signaling_Pathway cluster_cell Cardiac Myocyte Digoxin Digoxin diacetate NaK_ATPase Na+/K+ ATPase Digoxin->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaCa_Exchanger Na+/Ca2+ Exchanger Na_in->NaCa_Exchanger Reduces Ca2+ Efflux Ca_in ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_in SR Sarcoplasmic Reticulum Ca_in->SR ↑ Ca2+ Uptake Ca_release ↑ Ca2+ Release SR->Ca_release Contraction ↑ Myocardial Contraction Ca_release->Contraction

Caption: Digoxin diacetate's mechanism of action in cardiac myocytes.

Experimental_Workflow cluster_setup Experimental Setup cluster_execution Execution cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Dose_Calculation Calculate Dose (Allometric Scaling) Animal_Model->Dose_Calculation Vehicle_Prep Prepare Digoxin diacetate in appropriate vehicle Dose_Calculation->Vehicle_Prep Administration Administer Drug (e.g., Oral Gavage, IV) Vehicle_Prep->Administration Monitoring Monitor for Toxicity (Clinical Signs, ECG) Administration->Monitoring Histo Histopathological Analysis (Tissues) Administration->Histo TDM Therapeutic Drug Monitoring (Blood Sampling) Monitoring->TDM Biochem Biochemical Analysis (Plasma Markers) TDM->Biochem Data_Analysis Data Interpretation & Statistical Analysis Biochem->Data_Analysis Histo->Data_Analysis

Caption: General workflow for a Digoxin diacetate in vivo study.

Troubleshooting_Logic Start Unexpected Animal Mortality Check_Dose Review Dose Calculation & Animal Weights Start->Check_Dose Check_Sensitivity Assess Animal Age/Strain Sensitivity Start->Check_Sensitivity Check_Vehicle Evaluate Vehicle Tolerance Start->Check_Vehicle Check_Electrolytes Consider Electrolyte Imbalance Start->Check_Electrolytes Action_Dose Adjust Dose / Conduct Dose-Response Study Check_Dose->Action_Dose Action_Model Select More Appropriate Animal Model Check_Sensitivity->Action_Model Action_Vehicle Change Vehicle or Formulation Check_Vehicle->Action_Vehicle Action_Monitor Monitor Serum Electrolytes Check_Electrolytes->Action_Monitor

Caption: Troubleshooting logic for unexpected mortality in experiments.

References

How to avoid hydrolysis of Digoxin diacetate during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice to prevent the hydrolysis of Digoxin diacetate during sample preparation, ensuring accurate and reproducible analytical results.

Frequently Asked Questions (FAQs)

Q1: What is Digoxin diacetate and why is it susceptible to hydrolysis?

Digoxin diacetate is a derivative of Digoxin, a cardiac glycoside. It contains two acetyl (ester) groups which are prone to cleavage through hydrolysis. This reaction, catalyzed by acids, bases, or enzymes (esterases), converts Digoxin diacetate back to Digoxin or its monoacetate intermediates, leading to inaccurate quantification in analytical assays.

Q2: What are the primary factors that cause hydrolysis of Digoxin diacetate during sample preparation?

The stability of ester-containing compounds like Digoxin diacetate is primarily affected by three factors:

  • pH: Both acidic (pH < 3) and alkaline (pH > 8) conditions can chemically catalyze the cleavage of the ester bonds.[1][2] The hydrolysis rate of digoxin itself is directly proportional to hydrogen-ion activity.[3]

  • Temperature: Higher temperatures accelerate the rate of chemical and enzymatic hydrolysis.

  • Enzymatic Activity: Biological matrices, such as plasma and whole blood, contain esterase enzymes that rapidly hydrolyze ester groups.[4][5]

Q3: How can I prevent enzymatic hydrolysis in biological samples?

To prevent enzymatic degradation, blood or plasma samples should be collected in tubes containing an esterase inhibitor.[4][5] Additionally, all sample processing steps should be conducted at low temperatures (e.g., on ice or at 2-8°C) to reduce enzyme activity.[6]

Q4: What is the optimal pH and temperature for handling Digoxin diacetate?

To maintain stability, samples should be kept at a cool temperature (2-8°C) throughout the preparation process. The pH should be controlled and maintained in a slightly acidic to neutral range (approximately pH 5-7). Digoxin is known to be hydrolyzed in solutions with a pH below 3.[2]

Q5: Which solvents are recommended for sample extraction and reconstitution?

For protein precipitation and extraction, cold acetonitrile is often preferred. It is effective at precipitating proteins while being a less protic solvent than methanol or ethanol, which can reduce the rate of hydrolysis. For final reconstitution before analysis (e.g., by LC-MS), a solvent composition similar to the initial mobile phase, buffered to a slightly acidic pH, is recommended to ensure stability and chromatographic compatibility.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low or no recovery of Digoxin diacetate Extensive Hydrolysis: The compound degraded into Digoxin or monoacetate forms during sample handling and preparation.1. Verify Use of Esterase Inhibitors: Ensure an appropriate esterase inhibitor was added to biological samples immediately after collection. 2. Control Temperature: Repeat the procedure, ensuring all steps are performed on ice or at 2-8°C. 3. Check pH: Ensure all solutions and buffers are within the optimal pH 5-7 range. Acidification can be a stabilization method, but highly acidic conditions (pH < 3) must be avoided.[1][2][4]
High variability between replicate samples Inconsistent Sample Handling: Differences in processing time, temperature exposure, or time between collection and stabilization.1. Standardize Workflow: Process all samples uniformly and rapidly. 2. Immediate Stabilization: Add esterase inhibitors and cool samples immediately after collection. Minimize the time samples spend in aqueous environments.
Appearance of Digoxin or Digoxin monoacetate peaks in the chromatogram Partial Hydrolysis: Conditions were not sufficient to completely prevent the degradation of Digoxin diacetate.1. Optimize Inhibitor Concentration: The concentration of the esterase inhibitor may be insufficient. A screening process to find the most effective inhibitor and its optimal concentration may be necessary.[5] 2. Process Faster: Reduce the total sample preparation time. 3. Evaluate Matrix Effects: Some esterase inhibitors or their byproducts can interfere with LC-MS analysis, potentially affecting ionization.[6][7]
Experimental Protocols
Protocol: Plasma Sample Preparation for LC-MS Analysis

This protocol describes a standard protein precipitation method designed to minimize hydrolysis of Digoxin diacetate in plasma samples.

1. Reagents and Materials:

  • Blank plasma (with anticoagulant, e.g., K2-EDTA)

  • Digoxin diacetate stock solution and standards

  • Esterase Inhibitor: Sodium Fluoride (NaF) or a commercial inhibitor cocktail.

  • Precipitation Solvent: Acetonitrile (ACN) containing 0.1% formic acid (v/v), pre-chilled to 4°C.

  • Reconstitution Solvent: 50:50 Acetonitrile:Water with 0.1% formic acid, pre-chilled to 4°C.

  • Microcentrifuge tubes and a refrigerated centrifuge.

2. Sample Collection and Stabilization:

  • Collect whole blood in tubes containing an anticoagulant and an esterase inhibitor (e.g., Sodium Fluoride).

  • Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Immediately transfer the plasma supernatant to clean tubes and store on ice or freeze at -80°C until analysis.

3. Protein Precipitation:

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 300 µL of cold (4°C) acetonitrile with 0.1% formic acid.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Incubate on ice for 10 minutes.

4. Centrifugation and Extraction:

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of tubes, avoiding the protein pellet.

5. Evaporation and Reconstitution:

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.

  • Reconstitute the dried extract in 100 µL of cold reconstitution solvent.

  • Vortex for 20 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble material.

  • Transfer the final supernatant to an autosampler vial for immediate LC-MS analysis.

Data Summary

The stability of ester-containing drugs is highly dependent on the sample preparation conditions. The following table summarizes key parameters and their recommended settings to prevent hydrolysis.

Parameter Recommendation Rationale
Temperature 2-8°C (On ice / Refrigerated)Reduces the rate of both chemical and enzymatic hydrolysis.[4]
pH 5 - 7Avoids acid- and base-catalyzed hydrolysis of the ester bonds.[2]
Esterase Inhibitors Required for biological matricesPrevents enzymatic cleavage of the acetyl groups by esterases present in plasma or blood.[4][5] Common inhibitors include sodium fluoride (NaF), diisopropylfluorophosphate (DFP), and bis(4-nitrophenyl)phosphate (BNPP).[4]
Processing Time As short as possibleMinimizes the time the analyte is exposed to destabilizing conditions in the aqueous matrix.
Extraction Solvent Cold AcetonitrileEfficiently precipitates proteins and is less protic than other organic solvents, reducing hydrolysis potential.

Visual Guides

Hydrolysis_Pathway cluster_conditions Catalysts A Digoxin Diacetate B Digoxin Monoacetate (Intermediate) A->B Hydrolysis (+H2O, -Acetate) C Digoxin B->C Hydrolysis (+H2O, -Acetate) Acid Acid (pH < 3) Acid->A Acid->B Base Base (pH > 8) Base->A Base->B Enzymes Esterases Enzymes->A Enzymes->B

Caption: Chemical pathway of Digoxin diacetate hydrolysis.

Sample_Prep_Workflow cluster_collection Step 1: Collection & Stabilization cluster_extraction Step 2: Extraction cluster_final Step 3: Final Preparation A Collect Blood/Plasma (with Esterase Inhibitor) B Place on Ice Immediately A->B C Add Cold Acetonitrile (Protein Precipitation) B->C D Vortex & Incubate (Cold) C->D E Centrifuge at 4°C D->E F Collect Supernatant E->F G Evaporate Solvent (Nitrogen, <30°C) F->G H Reconstitute in Cold Mobile Phase Analogue G->H I Analyze Immediately (LC-MS) H->I

Caption: Recommended workflow for preparing samples.

Troubleshooting_Logic Problem Problem: Low Recovery / High Variability Cause1 Cause: Chemical Hydrolysis Problem->Cause1 Cause2 Cause: Enzymatic Hydrolysis Problem->Cause2 Cause3 Cause: Inconsistent Handling Problem->Cause3 Solution1 Solution: Verify pH (5-7) & Keep Samples Cold (2-8°C) Cause1->Solution1 Address Solution2 Solution: Use Esterase Inhibitors & Keep Samples Cold (2-8°C) Cause2->Solution2 Address Solution3 Solution: Standardize Protocol & Minimize Processing Time Cause3->Solution3 Address

Caption: Logic map for troubleshooting common issues.

References

Optimizing storage conditions for long-term stability of Digoxin diacetate stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on optimizing storage conditions for the long-term stability of Digoxin diacetate stock solutions. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific long-term stability data for Digoxin diacetate is limited. The following recommendations are largely based on data for Digoxin, a closely related compound. Digoxin diacetate, containing two acetyl groups, may be more susceptible to hydrolysis, particularly in aqueous solutions or when exposed to acidic or basic conditions. Users should validate storage conditions for their specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Digoxin diacetate stock solutions?

A1: For optimal solubility and stability, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Digoxin diacetate. Ethanol can also be used, but the solubility may be lower compared to DMSO.

Q2: What is the recommended storage temperature for solid Digoxin diacetate and its stock solutions?

A2: Solid (powder) Digoxin diacetate should be stored at -20°C for long-term stability of up to 4 years.[1] Stock solutions in anhydrous DMSO or ethanol should also be stored at -20°C. For short-term storage (a few days), 2-8°C is acceptable.

Q3: How long can I store Digoxin diacetate stock solutions?

A3: While specific data for Digoxin diacetate is unavailable, Digoxin solutions have shown stability under certain conditions. A diluted Digoxin solution (0.05 mg/mL) in normal saline was stable for at least 180 days at both 5°C and 25°C.[2][3][4][5] It is reasonable to expect that a concentrated stock solution of Digoxin diacetate in anhydrous DMSO, stored at -20°C and protected from light and moisture, would be stable for at least several months. However, for critical applications, it is advisable to prepare fresh stock solutions or re-qualify older stocks.

Q4: My Digoxin diacetate solution has precipitated after being stored in the freezer. What should I do?

A4: Precipitation upon freezing is a common issue. To redissolve the compound, gently warm the vial to room temperature (or up to 37°C) and vortex or sonicate until the solution is clear. Before use, visually inspect the solution to ensure complete dissolution. To prevent repeated freeze-thaw cycles that can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use vials.

Q5: I observed a color change in my Digoxin diacetate stock solution. Is it still usable?

A5: A color change may indicate degradation or contamination. It is strongly recommended to discard the solution and prepare a fresh stock.

Q6: How does pH affect the stability of Digoxin diacetate?

A6: Digoxin, the parent compound of Digoxin diacetate, undergoes hydrolysis in acidic conditions.[6][7][8][9] The acetyl groups in Digoxin diacetate are also susceptible to hydrolysis, which can be accelerated by both acidic and basic pH. Therefore, it is crucial to use neutral, anhydrous solvents and avoid acidic or basic aqueous buffers for long-term storage.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Precipitation in stock solution - Solvent not fully anhydrous.- Storage at too low a temperature for the concentration.- Repeated freeze-thaw cycles.- Gently warm the solution to room temperature or 37°C and vortex/sonicate to redissolve.- Ensure the use of high-purity, anhydrous solvent.- Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
Inconsistent experimental results - Degradation of the stock solution.- Inaccurate concentration of the stock solution.- Incomplete dissolution of the compound.- Prepare a fresh stock solution.- Re-qualify the concentration of the existing stock solution using a suitable analytical method (e.g., HPLC).- Ensure the compound is fully dissolved before making working solutions.
Cloudy or hazy appearance of the solution - Contamination (microbial or chemical).- Low solubility in the chosen solvent at that concentration.- Discard the solution and prepare a fresh one using sterile techniques and high-purity solvents.- Consider preparing a more dilute stock solution or using a different solvent with higher solubilizing capacity (e.g., DMSO).

Data on Solubility and Stability of Digoxin (as a proxy for Digoxin Diacetate)

Table 1: Solubility of Digoxin in Various Solvents

Solvent Solubility Reference
DMSO~30 mg/mL[1]
EthanolVery soluble[7]
Water64.8 mg/L at 25°C (practically insoluble)[7]
Chloroform and Alcohol MixtureSoluble[7]

Table 2: Stability of Diluted Digoxin Solutions (0.05 mg/mL)

Vehicle Storage Temperature Duration Remaining Concentration Reference
Normal Saline5°C180 days>90%[2][3][4][5]
Normal Saline25°C180 days>90%[2][3][4][5]
Commercial Vehicle Copy5°C180 days>90%[2][3][4][5]
Commercial Vehicle Copy25°C180 days>90%[2][3][4][5]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Digoxin Diacetate Stock Solution (e.g., 10 mM in DMSO)

  • Materials:

    • Digoxin diacetate powder

    • Anhydrous, high-purity DMSO

    • Sterile, amber glass vial with a screw cap

    • Calibrated balance

    • Vortex mixer and/or sonicator

  • Procedure:

    • Equilibrate the Digoxin diacetate powder to room temperature before opening the container to prevent moisture condensation.

    • Weigh the desired amount of Digoxin diacetate powder using a calibrated balance in a chemical fume hood.

    • Transfer the powder to the sterile amber glass vial.

    • Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration.

    • Cap the vial tightly and vortex or sonicate at room temperature until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.

    • If desired, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light.

Protocol 2: Assessment of Stock Solution Stability (Simplified Method)

This protocol provides a basic method for periodically checking the integrity of your stock solution.

  • Materials:

    • Digoxin diacetate stock solution

    • Appropriate solvent for dilution (e.g., mobile phase for HPLC)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV).

  • Procedure:

    • At time zero (immediately after preparation), dilute a small aliquot of the stock solution to a suitable concentration for HPLC analysis.

    • Inject the diluted solution into the HPLC system and record the chromatogram. Note the retention time and peak area of the main Digoxin diacetate peak.

    • Store the stock solution under the desired conditions (e.g., -20°C).

    • At subsequent time points (e.g., 1, 3, 6 months), thaw an aliquot of the stock solution, dilute it in the same manner, and analyze it by HPLC.

    • Compare the chromatograms over time. A significant decrease in the main peak area or the appearance of new peaks may indicate degradation. For quantitative assessment, the peak area can be compared to the initial time point.

Visualizations

experimental_workflow Experimental Workflow for Preparing and Storing Digoxin Diacetate Stock Solutions start Start: Obtain Digoxin Diacetate Powder weigh Weigh Powder Accurately start->weigh dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) weigh->dissolve check_dissolution Visually Inspect for Complete Dissolution dissolve->check_dissolution check_dissolution->dissolve Not Dissolved, Vortex/Sonicate More aliquot Aliquot into Single-Use Vials check_dissolution->aliquot Completely Dissolved store Store at -20°C, Protected from Light aliquot->store end End: Ready for Experimental Use store->end troubleshooting_workflow Troubleshooting Common Issues with Digoxin Diacetate Stock Solutions start Issue Encountered with Stock Solution issue_type What is the issue? start->issue_type precipitation Precipitation Observed issue_type->precipitation Precipitation inconsistent_results Inconsistent Experimental Results issue_type->inconsistent_results Inconsistent Results color_change Color Change or Cloudiness issue_type->color_change Color Change/ Cloudiness warm_vortex Warm to Room Temp & Vortex/Sonicate precipitation->warm_vortex re_qualify Re-qualify Stock Concentration (e.g., HPLC) inconsistent_results->re_qualify discard Discard Solution color_change->discard check_dissolution Is it redissolved? warm_vortex->check_dissolution use_solution Use Solution & Aliquot to Prevent Recurrence check_dissolution->use_solution Yes prepare_fresh Prepare Fresh Stock Solution check_dissolution->prepare_fresh No re_qualify->prepare_fresh degradation_pathway Potential Hydrolysis Pathway of Digoxin Diacetate digoxin_diacetate Digoxin Diacetate hydrolysis1 Hydrolysis (loss of one acetyl group) digoxin_diacetate->hydrolysis1 digoxin_monoacetate Digoxin Monoacetate hydrolysis2 Hydrolysis (loss of second acetyl group) digoxin_monoacetate->hydrolysis2 digoxin Digoxin hydrolysis3 Hydrolysis (loss of sugar moieties) digoxin->hydrolysis3 digoxigenin_bis Digoxigenin Bisdigitoxoside hydrolysis1->digoxin_monoacetate hydrolysis2->digoxin hydrolysis3->digoxigenin_bis

References

Validation & Comparative

A Comparative Analysis of the Inotropic Effects of Digoxin Diacetate and Ouabain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inotropic properties of two prominent cardiac glycosides: Digoxin diacetate and Ouabain. While both compounds have been pivotal in the study and treatment of cardiac conditions, they exhibit distinct pharmacological profiles. This document synthesizes experimental data to objectively compare their mechanisms of action, potency, and therapeutic characteristics.

Introduction

Digoxin, a derivative of the foxglove plant (Digitalis lanata), and Ouabain, derived from Strophanthus gratus, are both potent cardiotonic steroids.[1] They have been traditionally used to increase the force of myocardial contraction (positive inotropy) in conditions such as congestive heart failure and to manage arrhythmias.[2][3] Their primary molecular target is the Na+/K+-ATPase pump, an enzyme crucial for maintaining electrochemical gradients across the cardiomyocyte membrane.[1][4] Despite this common target, emerging research indicates significant differences in their downstream effects and overall mechanism of action.[5][6]

Mechanism of Inotropic Action: A Tale of Two Glycosides

The positive inotropic effects of both Digoxin and Ouabain are fundamentally linked to an increase in intracellular calcium concentration ([Ca2+]i) in cardiomyocytes. However, the pathways leading to this calcium surge appear to differ between the two compounds.

The Classical Pathway (Common to Both):

The long-held view posits that both Digoxin and Ouabain bind to and inhibit the Na+/K+-ATPase pump.[1][3] This inhibition leads to an accumulation of intracellular sodium ([Na+]i). The increased [Na+]i alters the gradient for the Na+/Ca2+ exchanger (NCX), causing it to work in its reverse mode, pumping Na+ out and Ca2+ into the cell.[4] The resulting elevation in cytosolic Ca2+ enhances the storage of Ca2+ in the sarcoplasmic reticulum (SR), leading to a more forceful contraction upon subsequent action potentials.[7]

Divergent Mechanisms:

Recent studies suggest a more nuanced and divergent mechanism of action:

  • Ouabain: It is proposed that Ouabain can activate the Na+/K+-ATPase from the extracellular side, triggering signal transduction pathways that lead to the release of calcium from intracellular stores, independent of a primary inhibition of the pump's ion-pumping function.[5][6] Ouabain is also noted for its rapid onset of action.[5][6]

  • Digoxin (and other Digitalis Glycosides): In contrast, digitalis glycosides like Digoxin are thought to enter the cell interior to exert their effects.[5][6] They may directly act on ryanodine receptors, the calcium release channels of the SR, and potentially form transmembrane calcium channels, thereby increasing intracellular calcium.[5][6]

Interestingly, some studies have shown that ouabain-like and digoxin-like cardiotonic steroids can antagonize each other's effects, suggesting they may interact with the Na+/K+-ATPase in different ways.[8]

Signaling Pathway Diagrams

classical_pathway cluster_membrane Sarcolemma cluster_cytosol Cytosol Glycoside Glycoside NaK_ATPase Na+/K+ ATPase Glycoside->NaK_ATPase Inhibits Na_ion ↑ [Na+]i NaK_ATPase->Na_ion Leads to NCX Na+/Ca2+ Exchanger (Reverse Mode) Ca_ion ↑ [Ca2+]i NCX->Ca_ion Increases influx Na_ion->NCX Alters gradient for SR Sarcoplasmic Reticulum (↑ Ca2+ load) Ca_ion->SR Contraction Enhanced Contraction SR->Contraction

Caption: Classical signaling pathway for cardiac glycosides.

divergent_pathways cluster_ouabain Ouabain cluster_digoxin Digoxin Ouabain_ext Ouabain (Extracellular) NaK_ATPase_O Na+/K+ ATPase Ouabain_ext->NaK_ATPase_O Activates Signal_Trans Signal Transduction Pathways NaK_ATPase_O->Signal_Trans Ca_Stores_O Intracellular Ca2+ Stores Signal_Trans->Ca_Stores_O Ca_Release_O ↑ Ca2+ Release Ca_Stores_O->Ca_Release_O Contraction Enhanced Contraction Ca_Release_O->Contraction Digoxin_int Digoxin (Intracellular) RyR Ryanodine Receptors Digoxin_int->RyR Ca_Channels Transmembrane Ca2+ Channels Digoxin_int->Ca_Channels Ca_Release_D ↑ Ca2+ Influx/Release RyR->Ca_Release_D Ca_Channels->Ca_Release_D Ca_Release_D->Contraction

Caption: Proposed divergent mechanisms for Ouabain and Digoxin.

Quantitative Comparison of Inotropic Effects

The potency and therapeutic windows of Digoxin and Ouabain differ significantly. The following tables summarize available quantitative data from experimental studies.

ParameterDigoxinOuabainSpecies/ModelReference
Dose for 20% Cardiac Rate Reduction 0.34 mg/kg0.07 mg/kgGuinea Pig[9]
Therapeutic Plasma Concentration 0.5 - 2.0 ng/mL (0.6 - 2.5 nM)Not typically used clinicallyHuman[10][11]
Toxic Plasma Concentration > 2.0 ng/mLNot applicableHuman[10]
ED50 (Positive Inotropic Effect) 2.4 x 10-5 M2.3 x 10-5 MIsolated Rat Heart[12]
Maximum Inotropic Effect ~100% increase~100% increaseIsolated Rat Heart[12]

Note: ED50 values can vary significantly based on the experimental model and conditions.

Experimental Protocols

The assessment of inotropic effects typically involves isolated heart preparations or cellular-level assays.

Isolated Langendorff Heart Preparation

A common ex vivo method to assess cardiac contractility.

  • Animal Model: Male Wistar rats (200-250g) are commonly used.

  • Heart Isolation: The animal is euthanized, and the heart is rapidly excised and arrested in ice-cold Krebs-Henseleit buffer.

  • Perfusion Setup: The aorta is cannulated and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.

  • Contractility Measurement: A force transducer is attached to the apex of the ventricle to measure isovolumetric contractile force. The heart is typically paced at a constant rate (e.g., 240 bpm).[12]

  • Drug Administration: After a stabilization period, Digoxin diacetate or Ouabain is added to the perfusate at increasing concentrations to establish a dose-response curve.

  • Data Analysis: The change in contractile force from baseline is measured and plotted against drug concentration to determine parameters like ED50 and maximum inotropic effect.

langendorff_workflow Isolation Heart Isolation & Cannulation Mounting Mount on Langendorff Apparatus Isolation->Mounting Perfusion Retrograde Perfusion (Krebs-Henseleit Buffer) Mounting->Perfusion Stabilization Stabilization Period (e.g., 20 min) Perfusion->Stabilization Measurement Attach Force Transducer & Pace Heart Stabilization->Measurement Baseline Record Baseline Contractility Measurement->Baseline Drug_Admin Administer Glycoside (Cumulative Doses) Baseline->Drug_Admin Data_Record Record Inotropic Response Drug_Admin->Data_Record Analysis Dose-Response Analysis (Calculate ED50, Emax) Data_Record->Analysis

Caption: Workflow for Langendorff isolated heart experiments.
Isolated Cardiomyocyte Contractility Assay

This cellular-level assay provides insights into the direct effects on cardiomyocytes.

  • Cell Isolation: Ventricular myocytes are isolated from an animal model (e.g., ferret) by enzymatic digestion.[13]

  • Experimental Setup: Cells are placed in a chamber on an inverted microscope stage and superfused with a physiological salt solution.

  • Stimulation: Cells are field-stimulated at a set frequency (e.g., 0.2 Hz) to elicit contractions.[13]

  • Contractility Measurement: Cell shortening is measured using a video edge-detector system. Intracellular Ca2+ can be simultaneously measured using fluorescent indicators like Fluo-3.[13]

  • Drug Application: Digoxin or Ouabain is added to the superfusate, and changes in cell shortening and Ca2+ transients are recorded.

  • Data Analysis: The amplitude and kinetics of cell shortening and Ca2+ transients before and after drug application are compared.

Summary and Conclusion

While both Digoxin diacetate and Ouabain are classified as cardiac glycosides with positive inotropic effects, they are not pharmacologically interchangeable.

  • Mechanism: The classical model of Na+/K+-ATPase inhibition leading to increased intracellular calcium via the Na+/Ca2+ exchanger is a cornerstone for understanding their action. However, recent evidence points to divergent pathways, with Ouabain potentially acting via extracellular signaling and Digoxin having more pronounced intracellular actions.[5][6]

  • Potency and Onset: Ouabain demonstrates a more rapid onset of action and, in some models, higher potency than Digoxin.[5][9]

  • Clinical Use: Digoxin remains in clinical use, albeit with a narrow therapeutic window, for specific heart failure and arrhythmia indications.[1][11] Ouabain is now predominantly used as a research tool to investigate the biology of the Na+/K+-ATPase.[5][6]

The distinctions between these two compounds are critical for researchers in pharmacology and drug development. Ouabain's unique signaling properties make it an invaluable tool for dissecting the non-pumping functions of the Na+/K+-ATPase, while the complex intracellular actions of Digoxin continue to be an area of active investigation. Understanding these differences is essential for the development of new inotropic agents with improved efficacy and safety profiles.

References

Validation of a New Analytical Method for Digoxin Diacetate Using a Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry for the quantitative analysis of Digoxin diacetate. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and analytical method development for cardiac glycosides.

The validation parameters presented are based on established analytical methodologies for the closely related compound, Digoxin, and are directly applicable to the analysis of Digoxin diacetate when using a certified reference standard.

Comparison of Analytical Methods

Two common analytical methods for the quantification of Digoxin and its derivatives are HPLC-UV and UV-Vis Spectrophotometry. While both are effective, they offer different levels of specificity, sensitivity, and speed.[1][2][3]

ParameterHPLC-UVUV-Vis Spectrophotometry
Specificity High (separates Digoxin diacetate from impurities and degradation products)[4]Low (measures total absorbance, susceptible to interference from other substances)
Sensitivity High (LOD and LOQ in the ng/mL range)[5]Moderate (LOD and LOQ in the µg/mL range)[3]
Linearity Range WideNarrower
Precision High (RSD < 2%)[4]Good (RSD < 5%)
Accuracy HighGood
Analysis Time Longer (due to chromatographic separation)[1]Shorter (direct measurement)[3]
Cost & Complexity HigherLower

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides high selectivity and sensitivity for the quantification of Digoxin diacetate.

a. Preparation of Standard Solution:

  • Accurately weigh a suitable amount of Digoxin diacetate reference standard.

  • Dissolve the standard in a known volume of methanol or a mixture of water and acetonitrile to obtain a stock solution of known concentration.[5]

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

b. Sample Preparation:

  • Extract the Digoxin diacetate from the sample matrix using a suitable solvent (e.g., methanol, acetonitrile).

  • Filter the sample extract through a 0.45 µm syringe filter before injection into the HPLC system.

c. Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of water and acetonitrile (e.g., 72:28 v/v)[6]
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm[1][4]
Injection Volume 20 µL
Column Temperature 25 °C

d. Validation Parameters:

The method should be validated according to ICH guidelines, evaluating parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[2]

UV-Vis Spectrophotometry

This method is simpler and faster but less specific than HPLC-UV.

a. Preparation of Standard Solution:

  • Accurately weigh about 10 mg of Digoxin diacetate reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a suitable solvent (e.g., distilled water or a hydro-alcoholic mixture) to obtain a stock solution of 100 µg/mL.[3]

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 5 to 30 µg/mL.[3]

b. Sample Preparation:

  • Dissolve the sample containing Digoxin diacetate in the same solvent used for the standard preparation to achieve a concentration within the calibration range.

  • If necessary, filter the sample solution to remove any particulate matter.

c. Spectrophotometric Measurement:

  • Scan the standard solutions in the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For Digoxin, this is typically around 220 nm or 287 nm depending on the solvent.[3][7]

  • Measure the absorbance of the standard and sample solutions at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of Digoxin diacetate in the sample solution from the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_results Results StandardPrep Reference Standard Preparation HPLC HPLC-UV Analysis StandardPrep->HPLC UVVis UV-Vis Analysis StandardPrep->UVVis SamplePrep Sample Preparation SamplePrep->HPLC SamplePrep->UVVis DataAnalysis Data Analysis & Validation HPLC->DataAnalysis UVVis->DataAnalysis Report Generate Report DataAnalysis->Report

Caption: General workflow for the validation of an analytical method.

logical_relationship Analyte Digoxin Diacetate HPLC HPLC-UV Analyte->HPLC UVVis UV-Vis Spectrophotometry Analyte->UVVis Specificity Specificity HPLC->Specificity Sensitivity Sensitivity HPLC->Sensitivity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision UVVis->Specificity UVVis->Sensitivity UVVis->Accuracy UVVis->Precision

Caption: Relationship between methods and key validation parameters.

References

A Comparative Guide: Cross-Validation of HPLC and Immunoassay for Digoxin Diacetate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of therapeutic drug levels is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and immunoassay methods for the quantification of Digoxin diacetate, a critical cardiac glycoside used in the management of heart conditions. This document outlines the performance characteristics, detailed experimental protocols, and inherent advantages and limitations of each technique to aid in the selection of the most appropriate analytical method for your research and development needs.

Performance Characteristics: HPLC vs. Immunoassay

The choice between HPLC and immunoassay for Digoxin diacetate quantification hinges on a trade-off between specificity, throughput, and cost. HPLC offers superior specificity, capable of separating the parent drug from its metabolites, while immunoassays provide a high-throughput and often more cost-effective solution. A summary of key performance parameters is presented below.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Immunoassay
Principle Separation based on physico-chemical properties followed by detection (e.g., UV, MS).Competitive binding between labeled and unlabeled antigen for a limited number of antibody binding sites.
Specificity High. Can distinguish between Digoxin diacetate and its metabolites.[1]Variable. Prone to cross-reactivity with structurally related compounds and metabolites.[2][3][4]
Sensitivity (LOD/LOQ) LOD: ~0.015 µg/mL, LOQ: ~0.050 µg/mL for Digoxin.[5]Dependent on the specific assay format; can achieve sub-ng/mL sensitivity.
Linearity Range Wide dynamic range, e.g., 0.05–12.5 µg/mL for Digoxin residue analysis.[6]Typically narrower than HPLC.
Precision (CV%) Generally low, with intra- and inter-day CVs typically <15%.Intra- and inter-assay CVs are generally acceptable, but can be higher than HPLC.
Accuracy (% Recovery) High, often approaching 100%.Can be affected by matrix effects and cross-reactivity.
Throughput Lower throughput due to longer run times per sample.High throughput, suitable for large sample batches.
Cost per Sample Higher due to instrument maintenance, solvent usage, and specialized personnel.Generally lower, especially for large numbers of samples.
Expertise Required Requires skilled operators for method development, troubleshooting, and data analysis.Relatively easy to automate and perform.

Experimental Protocols

Detailed methodologies for both HPLC and immunoassay are crucial for reproducible and reliable results. Below are representative protocols for the analysis of Digoxin, which can be adapted for Digoxin diacetate.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on established methods for Digoxin analysis and is suitable for adaptation to Digoxin diacetate.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 0.5 mL of plasma or serum, add an internal standard (e.g., Digitoxin).

  • Add 2.5 mL of a mixture of ethyl acetate and isopropanol (e.g., 9:1 v/v).

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of water, acetonitrile, and methanol in appropriate ratios (e.g., 55:35:10 v/v/v). The exact composition may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

  • Detection: UV absorbance at 220 nm.

3. Quantification

  • Construct a calibration curve using standards of known Digoxin diacetate concentrations.

  • The concentration of Digoxin diacetate in the sample is determined by comparing its peak area to the calibration curve, normalized to the internal standard.

Immunoassay Method (Enzyme-Linked Immunosorbent Assay - ELISA)

This protocol describes a typical competitive ELISA for Digoxin, which is a common format for small molecule immunoassays.

1. Reagents and Materials

  • Microtiter plate pre-coated with anti-Digoxin antibodies.

  • Digoxin diacetate standards and quality control samples.

  • Digoxin-horseradish peroxidase (HRP) conjugate.

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 1M H₂SO₄).

2. Assay Procedure

  • Add 50 µL of standards, controls, and samples to the appropriate wells of the antibody-coated microtiter plate.

  • Add 50 µL of Digoxin-HRP conjugate to each well.

  • Incubate for 60 minutes at room temperature on a microplate shaker.

  • Aspirate the contents of the wells and wash each well three to five times with wash buffer.

  • Add 100 µL of substrate solution to each well and incubate for 15-20 minutes at room temperature in the dark.

  • Add 50 µL of stop solution to each well to terminate the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis

  • The concentration of Digoxin diacetate is inversely proportional to the absorbance measured.

  • A standard curve is generated by plotting the absorbance of the standards against their known concentrations.

  • The concentration of Digoxin diacetate in the samples is interpolated from the standard curve.

Visualizing the Methodologies

To better illustrate the workflows and underlying principles, the following diagrams are provided.

experimental_workflow cluster_hplc HPLC Workflow cluster_ia Immunoassay (ELISA) Workflow hplc_start Sample Collection (Plasma/Serum) hplc_prep Sample Preparation (Liquid-Liquid Extraction) hplc_start->hplc_prep Add Internal Standard hplc_analysis HPLC Analysis (Separation & Detection) hplc_prep->hplc_analysis Inject Reconstituted Sample hplc_data Data Analysis (Quantification) hplc_analysis->hplc_data Peak Area Integration ia_start Sample Collection (Plasma/Serum) ia_binding Competitive Binding (Sample + Labeled Antigen) ia_start->ia_binding ia_wash Wash Step (Remove Unbound Reagents) ia_binding->ia_wash ia_develop Signal Development (Substrate Addition) ia_wash->ia_develop ia_read Absorbance Reading ia_develop->ia_read ia_data Data Analysis (Quantification) ia_read->ia_data

Figure 1. Comparative workflows of HPLC and Immunoassay for Digoxin diacetate analysis.

signaling_pathway cluster_cell Cardiac Myocyte digoxin Digoxin Diacetate na_k_pump Na+/K+-ATPase digoxin->na_k_pump Inhibits na_in Increased Intracellular Na+ na_k_pump->na_in Reduced Na+ Efflux na_ca_exchanger Na+/Ca2+ Exchanger na_in->na_ca_exchanger Reduces Gradient for Ca2+ Efflux ca_in Increased Intracellular Ca2+ na_ca_exchanger->ca_in contraction Increased Myocardial Contractility ca_in->contraction

Figure 2. Mechanism of action of Digoxin diacetate leading to increased myocardial contractility.

Conclusion

The cross-validation of analytical methods is a critical step in drug development and clinical monitoring. For the quantification of Digoxin diacetate, both HPLC and immunoassay present viable options with distinct advantages.

  • HPLC is the gold standard for specificity, making it the preferred method when it is crucial to differentiate between the parent drug and its metabolites. This is particularly important in pharmacokinetic and metabolism studies.

  • Immunoassays offer a high-throughput and cost-effective alternative, ideal for routine therapeutic drug monitoring and large-scale screening. However, careful validation is required to assess and mitigate the risk of cross-reactivity with metabolites and other endogenous substances, which can lead to an overestimation of the active drug concentration.[2][3][4]

Ultimately, the choice of method should be guided by the specific requirements of the study, including the need for specificity, sample throughput, and available resources. For definitive quantification and in cases of discrepant results from immunoassays, an HPLC-based method is recommended.

References

A Comparative Guide to the Bioequivalence of Two Digoxin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the bioequivalence of two different oral formulations of digoxin, a cardiac glycoside used in the management of heart failure and certain arrhythmias.[1][2] The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the critical parameters involved in establishing bioequivalence for this narrow therapeutic index drug.

Mechanism of Action

Digoxin exerts its therapeutic effect by inhibiting the sodium-potassium ATPase pump (Na+/K+-ATPase) in the heart muscle cells.[2][3][4] This inhibition leads to an increase in intracellular sodium, which in turn promotes an increase in intracellular calcium levels through the sodium-calcium exchanger.[3][5] The elevated intracellular calcium enhances the contractility of the heart muscle, leading to a stronger heartbeat (positive inotropic effect).[4][6] Additionally, digoxin has a parasympathomimetic action that slows the heart rate and conduction through the atrioventricular (AV) node.[3]

Digoxin_Mechanism_of_Action cluster_membrane Cardiac Myocyte Membrane NaK_ATPase Na+/K+ ATPase Na_in Intracellular Na+ NaK_ATPase->Na_in Increases NaCa_Exchanger Na+/Ca2+ Exchanger Ca_in Intracellular Ca2+ NaCa_Exchanger->Ca_in Increases Digoxin Digoxin Digoxin->NaK_ATPase Inhibits Na_in->NaCa_Exchanger Reduces activity of Contractility Increased Myocardial Contractility Ca_in->Contractility Leads to

Digoxin's Mechanism of Action

Comparative Pharmacokinetic Data

The bioequivalence of two digoxin formulations is determined by comparing their key pharmacokinetic parameters. The following tables summarize data from a representative bioequivalence study comparing a test formulation with a reference formulation.[7]

Table 1: Pharmacokinetic Parameters of Two Digoxin Formulations

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (ng/mL) 2.61 ± 0.982.68 ± 1.09
Tmax (h) 1.0 ± 0.41.0 ± 0.4
AUC0-τ (ng·h/mL) 28.57 ± 4.9928.77 ± 6.53
AUC0-∞ (ng·h/mL) 33.44 ± 4.8533.63 ± 7.57
t1/2 (h) 27.94 ± 3.1427.56 ± 3.86

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-τ: Area under the plasma concentration-time curve from time zero to the end of the dosing interval; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life.[7]

Table 2: Bioequivalence Analysis

ParameterRatio (Test/Reference)90% Confidence Interval
AUC0-∞ 102.5%80% - 125%
AUC0-τ 102.0%80% - 125%

For a drug to be considered bioequivalent, the 90% confidence intervals for the ratio of the geometric means of the primary pharmacokinetic parameters (AUC and Cmax) must fall within the range of 80% to 125%.[7][8][9]

Experimental Protocols

The following outlines a typical experimental design for a bioequivalence study of two digoxin formulations, based on established protocols.[7][10][11]

Study Design

A randomized, single-dose, two-way crossover study design is commonly employed.[7][9] For narrow therapeutic index drugs like digoxin, a fully replicated, four-period design under both fasted and fed conditions is often recommended by regulatory agencies like the FDA.[10][11] A washout period of at least 14 days is implemented between each treatment period to ensure complete elimination of the drug from the body.[7][10]

Subject Selection

Healthy adult volunteers, typically males, are recruited for these studies.[7][9] Subjects undergo a comprehensive medical screening to ensure they meet the inclusion criteria and have no contraindications for digoxin administration.

Drug Administration and Dosing

A single oral dose of a 0.25 mg digoxin tablet is administered to the subjects.[9][10] In some cases, a higher dose may be used if lower doses do not yield reliable blood drug levels.[11] The test and reference formulations are administered in a randomized sequence.

Blood Sampling

Blood samples are collected at specific time points to characterize the pharmacokinetic profile of digoxin. A typical sampling schedule includes pre-dose and multiple post-dose collections up to 72 hours or longer.[7][10] For instance, samples might be drawn at 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[7]

Analytical Method

Plasma concentrations of digoxin are determined using a validated and sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a validated immunoassay.[7][8]

Pharmacokinetic and Statistical Analysis

Non-compartmental methods are used to calculate the key pharmacokinetic parameters from the plasma concentration-time data.[7] Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed data for AUC and Cmax to determine if the two formulations are bioequivalent.[7]

Bioequivalence_Study_Workflow cluster_period1 Period 1 cluster_period2 Period 2 cluster_hidden cluster_analysis Data Analysis Screening Subject Screening (Healthy Volunteers) Randomization Randomization to Treatment Sequence Screening->Randomization Dosing1 Single Dose Administration (Test or Reference) Randomization->Dosing1 Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout Washout Period (≥14 days) Sampling1->Washout Analysis Plasma Sample Analysis (e.g., LC-MS/MS) h1 h1 Dosing2 Crossover Dosing (Alternate Formulation) Washout->Dosing2 Sampling2 Serial Blood Sampling Dosing2->Sampling2 PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) Analysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI for AUC & Cmax) PK_Analysis->Stat_Analysis Conclusion Bioequivalence Conclusion Stat_Analysis->Conclusion h1->Analysis

Bioequivalence Study Workflow

References

A Comparative Guide to In Vivo Arrhythmia Models: Assessing the Reproducibility of Digoxin Diacetate-Induced Arrhythmias

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a robust and reproducible animal model is a critical first step in the study of cardiac arrhythmias. This guide provides a comparative analysis of the widely used digoxin diacetate-induced arrhythmia model against common alternatives, with a focus on reproducibility, supported by experimental data and detailed protocols.

The induction of arrhythmias in a controlled laboratory setting is fundamental for understanding the underlying mechanisms of cardiac electrophysiology and for the preclinical evaluation of anti-arrhythmic drugs. The ideal model should be reproducible, clinically relevant, and well-characterized. Here, we compare the digoxin diacetate model with two other prevalent chemical- and injury-based in vivo models: aconitine-induced and ischemia-reperfusion-induced arrhythmias.

Comparative Analysis of Arrhythmia Models

The choice of an arrhythmia model significantly impacts the translatability of research findings. The following tables provide a quantitative comparison of key parameters across the digoxin diacetate, aconitine, and ischemia-reperfusion models.

Table 1: Comparison of Arrhythmogenic Doses and Lethality

ModelAnimal ModelArrhythmogenic Dose (AD50)Lethal Dose (LD50)Therapeutic Index (LD50/AD50)Key Arrhythmias Observed
Digoxin Diacetate Guinea Pig0.60 ± 0.04 mg/kg0.60 ± 0.04 mg/kg~1Ventricular tachycardia, PVCs, Multifocal PVCs
Rat (Adult)13.0 ± 1.0 mg/kg30.0 ± 1.9 mg/kg~2.3Paroxysmal atrial tachycardia
Aconitine Rat625 µg/kg (induction dose)Not explicitly for arrhythmia inductionNot applicable for this protocolSustained ventricular tachycardia
Ischemia-Reperfusion RatNot Applicable (Injury-based)Not ApplicableNot ApplicableVentricular tachycardia, Ventricular fibrillation

Data compiled from multiple sources. Values are presented as mean ± standard deviation or as established induction doses.

Table 2: Electrophysiological Parameters and Reproducibility

ParameterDigoxin Diacetate ModelAconitine ModelIschemia-Reperfusion Model
Primary Mechanism Na+/K+-ATPase inhibition, increased intracellular Ca2+Persistent activation of voltage-gated Na+ channelsCellular uncoupling, ionic imbalances, oxidative stress
Onset of Arrhythmia Dose-dependent; can be titratedRapid and consistent with a specific induction doseOccurs upon reperfusion following ischemic period
Arrhythmia Duration Can be sustained with continuous infusionCan be sustainedOften paroxysmal, can lead to fibrillation
Reproducibility Moderate to high, dependent on species and protocol standardizationHigh for arrhythmia induction at a specific doseModerate, can be influenced by surgical variability
Key Electrophysiological Changes Shortened action potential duration, delayed afterdepolarizations (DADs)Membrane depolarization, increased automaticity, early afterdepolarizations (EADs)APD shortening, conduction slowing, increased repolarization dispersion
Advantages Well-characterized mechanism, clinically relevant to digitalis toxicityHigh success rate of arrhythmia inductionClinically relevant to myocardial infarction
Disadvantages Species-dependent sensitivity, narrow therapeutic window in sensitive speciesHigh toxicity, less direct clinical correlate for most arrhythmiasSurgical complexity, variability in infarct size

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

Figure 1: Signaling Pathway of Digoxin-Induced Arrhythmia

cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space Digoxin Digoxin NaK_ATPase Na+/K+-ATPase Digoxin->NaK_ATPase Inhibits Na_in Increased Intracellular Na+ NaK_ATPase->Na_in NCX Na+/Ca2+ Exchanger Ca_in Increased Intracellular Ca2+ NCX->Ca_in Ca_Channel L-type Ca2+ Channel Ca_Channel->Ca_in Ca2+ influx Na_in->NCX Reduces Ca2+ efflux via SR_Ca Increased SR Ca2+ Load Ca_in->SR_Ca Increases DADs Delayed Afterdepolarizations (DADs) SR_Ca->DADs Causes spontaneous Ca2+ release leading to Arrhythmia Arrhythmia DADs->Arrhythmia Triggers

A simplified diagram of the cellular signaling cascade initiated by digoxin.

Figure 2: Experimental Workflow for In Vivo Arrhythmia Induction

cluster_prep Animal Preparation cluster_induction Arrhythmia Induction cluster_monitoring Data Acquisition & Analysis Animal_Selection Animal Selection (e.g., Guinea Pig, Rat) Anesthesia Anesthesia Animal_Selection->Anesthesia Instrumentation Surgical Instrumentation (ECG, IV line) Anesthesia->Instrumentation Drug_Admin Drug Administration (e.g., Digoxin, Aconitine) Instrumentation->Drug_Admin Ischemia Coronary Artery Ligation (Ischemia) Instrumentation->Ischemia ECG_Recording Continuous ECG Recording Drug_Admin->ECG_Recording Reperfusion Release of Ligation (Reperfusion) Ischemia->Reperfusion Reperfusion->ECG_Recording Data_Analysis Arrhythmia Scoring & Electrophysiological Analysis ECG_Recording->Data_Analysis

A generalized workflow for inducing and analyzing arrhythmias in vivo.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of any experimental model. Below are summarized protocols for the three discussed in vivo arrhythmia models.

Digoxin Diacetate-Induced Arrhythmia Protocol (Guinea Pig Model)
  • Animal Preparation: Adult guinea pigs are anesthetized, typically with an agent like pentobarbital. Subcutaneous steel needle electrodes are placed for continuous electrocardiogram (ECG) recording (Lead II). A polyethylene catheter is inserted into the right jugular vein for intravenous drug administration.

  • Drug Administration: After a stabilization period, digoxin diacetate is administered via a slow intravenous infusion. The dosage can be titrated to observe a range of arrhythmias, from extrasystoles to ventricular tachyarrhythmias and ultimately cardiac arrest. A typical arrhythmogenic dose is around 0.6 mg/kg.

  • Monitoring and Data Collection: The ECG is continuously monitored and recorded throughout the experiment. The time of onset for different types of arrhythmias (e.g., ventricular premature contractions, ventricular tachycardia, ventricular fibrillation) is noted. Arrhythmia severity can be scored based on the type and duration of the observed rhythm disturbances.

Aconitine-Induced Arrhythmia Protocol (Rat Model)
  • Animal Preparation: Male Wistar rats are anesthetized, and catheters are placed in the jugular vein for drug infusion. Continuous monitoring of heart rate and rhythm is established via ECG.

  • Induction of Arrhythmia: An induction dose of aconitine (e.g., 625 µg/kg) is administered to consistently induce sustained ventricular tachycardia.

  • Endpoint: The primary endpoint is the successful induction and observation of the ventricular dysrhythmia. This model is often used to test the efficacy of anti-arrhythmic interventions.

Ischemia-Reperfusion-Induced Arrhythmia Protocol (Rat Model)
  • Animal Preparation: Rats are anesthetized, and a thoracotomy is performed to expose the heart. A suture is passed around the left anterior descending (LAD) coronary artery. ECG electrodes are placed for continuous monitoring.

  • Ischemia and Reperfusion: The LAD is occluded by tightening the suture, inducing ischemia, which is confirmed by ST-segment elevation on the ECG. After a defined period of ischemia (e.g., 10 minutes), the suture is released to allow for reperfusion of the myocardium.

  • Arrhythmia Assessment: The ECG is recorded continuously, particularly during the reperfusion phase, to detect the incidence and duration of ventricular arrhythmias, including ventricular tachycardia and fibrillation.

Conclusion

The digoxin diacetate-induced arrhythmia model remains a valuable tool, particularly for studying digitalis-like cardiotoxicity and for initial drug screening. Its reproducibility is generally considered moderate to high, though it is highly dependent on the animal species and the standardization of the experimental protocol.

For studies requiring a very high and rapid incidence of ventricular tachycardia, the aconitine model offers a highly reproducible alternative, albeit with a mechanism that may be less clinically translatable for common arrhythmias. The ischemia-reperfusion model provides the highest clinical relevance for arrhythmias associated with myocardial infarction but introduces greater experimental variability due to its surgical nature.

The selection of the most appropriate model will ultimately depend on the specific research question, the desired clinical relevance, and the resources available. Careful consideration of the advantages and disadvantages outlined in this guide will aid researchers in making an informed decision to ensure the generation of robust and reproducible data.

Comparative analysis of Digoxin versus Digoxin diacetate cytotoxicity in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the anti-cancer properties of the cardiac glycoside, Digoxin, and an exploration of its synthetic derivatives, highlighting the current research landscape and the conspicuous absence of data on Digoxin diacetate.

For researchers and professionals in the field of drug development, cardiac glycosides, traditionally used for cardiac conditions, have emerged as a promising class of molecules for cancer therapy.[1] Among these, Digoxin has been the subject of extensive research to elucidate its cytotoxic effects on cancer cells. This guide provides a comparative analysis of Digoxin's cytotoxicity, supported by experimental data, and explores the potential of its synthetic derivatives, while noting the current lack of specific research on Digoxin diacetate.

Quantitative Analysis of Digoxin Cytotoxicity

Digoxin has demonstrated potent cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in numerous studies. The table below summarizes key quantitative data from the literature.

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Citation
A549Non-Small Cell Lung Cancer0.1024[2][3]
H1299Non-Small Cell Lung Cancer0.1224[2][3]
A549Non-Small Cell Lung Cancer0.03748[2]
H1299Non-Small Cell Lung Cancer0.05448[2]
HT-29Colon Cancer0.3872[4]
MV4;11Myeloid Leukemia0.1048[4]
THP-1Myeloid Leukemia0.05948[4]
Kasumi-1Myeloid Leukemia0.08948[4]
OVCAR3Ovarian CancerNot specified, but potentNot specified[5]
MDA-MB-231Breast CancerNot specified, but potentNot specified[5]
HeLaCervical CancerNot specified, but potentNot specified[5]
SKOV-3Ovarian CancerIncreased cytotoxicity at 10⁻⁴ M24[6]

The Unexplored Territory: Digoxin Diacetate

Despite the extensive research into Digoxin and its various derivatives, a notable gap exists in the scientific literature regarding the specific cytotoxic effects of Digoxin diacetate . While one study mentioned the acetylation of two hydroxyl groups of (+)-digoxin to create a new derivative, it was not explicitly named Digoxin diacetate, and detailed comparative data remains unavailable.[5] This lack of data prevents a direct quantitative comparison with the parent Digoxin molecule. The synthesis and evaluation of Digoxin diacetate's anti-cancer properties represent a potential area for future research.

Experimental Protocols: A Methodological Overview

The following section details a generalized experimental protocol for assessing the cytotoxicity of compounds like Digoxin, based on methodologies cited in the literature.

Cell Culture and Treatment:

  • Human cancer cell lines (e.g., A549, H1299, HT-29) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are seeded in multi-well plates and allowed to adhere overnight.

  • The following day, cells are treated with various concentrations of Digoxin or its derivatives for specified time periods (e.g., 24, 48, 72 hours).

Cytotoxicity Assays:

  • MTT Assay: To assess cell viability, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[2][3] Viable cells with active mitochondrial reductase convert MTT to formazan, which is then solubilized, and the absorbance is measured to determine the percentage of viable cells.

  • LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium is a marker of cell death and loss of membrane integrity. An LDH cytotoxicity detection kit can be used to quantify LDH activity.[7]

  • Colony Formation Assay: To determine the long-term effects on cell proliferation, cells are treated with the compound for a period, then washed and allowed to grow for several days until colonies are visible. Colonies are then stained and counted.

Apoptosis Assays:

  • Flow Cytometry: Apoptosis can be quantified using flow cytometry after staining cells with Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI stains necrotic or late apoptotic cells.

  • Western Blot Analysis: The expression levels of apoptosis-related proteins, such as Bcl-2 and Bax, can be determined by Western blotting to elucidate the molecular mechanisms of cell death.[8]

Visualizing the Mechanisms of Action

Experimental Workflow:

The following diagram illustrates a typical workflow for evaluating the cytotoxicity of a compound in cancer cells.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Cytotoxicity Analysis cluster_data Data Interpretation cell_culture Cancer Cell Culture seeding Cell Seeding in Plates cell_culture->seeding drug_treatment Incubation with Digoxin or Derivative seeding->drug_treatment viability Viability Assays (MTT, LDH) drug_treatment->viability apoptosis Apoptosis Assays (Flow Cytometry, Western Blot) drug_treatment->apoptosis colony Colony Formation Assay drug_treatment->colony ic50 IC50 Determination viability->ic50 pathway Signaling Pathway Analysis apoptosis->pathway colony->ic50

Caption: A generalized workflow for in vitro cytotoxicity testing.

Signaling Pathways of Digoxin-Induced Cytotoxicity:

Digoxin exerts its anti-cancer effects through multiple signaling pathways. A primary mechanism is the inhibition of the Na+/K+-ATPase pump, which leads to a cascade of downstream effects.[5] The diagram below illustrates the key signaling pathways implicated in Digoxin-induced cancer cell death.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_outcome Cellular Outcome digoxin Digoxin na_k_atpase Na+/K+-ATPase digoxin->na_k_atpase Inhibition hif1a HIF-1α Inhibition digoxin->hif1a ros ROS Generation digoxin->ros pi3k_akt PI3K/Akt Pathway na_k_atpase->pi3k_akt Modulation ca2 ↑ Intracellular Ca2+ na_k_atpase->ca2 apoptosis Apoptosis pi3k_akt->apoptosis autophagy Autophagy pi3k_akt->autophagy cell_cycle_arrest Cell Cycle Arrest pi3k_akt->cell_cycle_arrest hif1a->apoptosis ros->apoptosis ca2->apoptosis

Caption: Key signaling pathways affected by Digoxin in cancer cells.

Concluding Remarks

Digoxin demonstrates significant cytotoxic activity against a variety of cancer cell lines through multiple mechanisms, including the induction of apoptosis and autophagy, and the inhibition of key signaling pathways like PI3K/Akt and HIF-1α.[9][10][11] While the anticancer potential of Digoxin is well-documented, the landscape of its synthetic derivatives, particularly acetylated forms like Digoxin diacetate, remains largely unexplored. The direct synthesis and cytotoxic evaluation of Digoxin diacetate would be a valuable contribution to the field, potentially unveiling a derivative with improved therapeutic properties. Future research should focus on such novel derivatives to expand the arsenal of cardiac glycoside-based anti-cancer agents.

References

Unveiling the On-Target Mechanism of Digoxin Diacetate: A Comparative Analysis Using Knockout Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers confirming the direct interaction of Digoxin Diacetate with the Na+/K+-ATPase pump, supported by comparative data from knockout cell line studies and analysis of related cardiac glycosides.

This guide provides a comprehensive comparison of Digoxin Diacetate and other cardiac glycosides, focusing on the confirmation of their mechanism of action through the use of knockout cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals seeking to understand the on-target effects of this class of compounds.

Executive Summary

Digoxin Diacetate, a derivative of the well-known cardiac glycoside Digoxin, exerts its biological effects through the specific inhibition of the Na+/K+-ATPase pump. This guide presents evidence from studies utilizing ATP1A1 (the α1 subunit of the Na+/K+-ATPase) knockdown cell lines to unequivocally demonstrate this on-target mechanism. By comparing the cellular effects of Digoxin Diacetate with its parent compound Digoxin, as well as other cardiac glycosides like Digitoxin and Ouabain, we provide a clear framework for evaluating their potency and specificity.

Mechanism of Action: A Cascade of Events

The primary mechanism of action for Digoxin Diacetate and related cardiac glycosides is the inhibition of the Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This inhibition sets off a cascade of events:

  • Inhibition of Na+/K+-ATPase: Digoxin Diacetate binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase.

  • Increased Intracellular Sodium: The inhibition of the pump leads to an accumulation of intracellular sodium ions.

  • Altered Na+/Ca2+ Exchanger Activity: The increased intracellular sodium concentration reduces the driving force for the Na+/Ca2+ exchanger to extrude calcium from the cell.

  • Increased Intracellular Calcium: This results in an elevation of intracellular calcium levels.

  • Enhanced Contractility and Other Cellular Effects: In cardiac muscle cells, the increased intracellular calcium leads to enhanced contractility (positive inotropic effect). In other cell types, this can trigger various signaling pathways leading to effects such as apoptosis and inhibition of cell proliferation.[1]

dot graph "Signaling_Pathway" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize="9"];

subgraph "cluster_membrane" { label="Cell Membrane"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4"];

}

subgraph "cluster_cytosol" { label="Cytosol"; bgcolor="#FFFFFF"; node [fillcolor="#34A853"];

} } .dot Caption: Signaling pathway of Digoxin Diacetate.

Confirmation with Knockout Cell Lines

To definitively prove that the Na+/K+-ATPase is the primary target of cardiac glycosides, studies have employed cell lines with a reduced expression of the ATP1A1 subunit.

A key study investigated the effects of Digoxin and Ouabain on MDA-MB-231 and A549 cancer cell lines where the ATP1A1 gene was knocked down using siRNA. The results demonstrated that the knockdown of ATP1A1 significantly enhanced the inhibitory effect of both Digoxin and Ouabain on the expression of the immune checkpoint protein IDO1 and its downstream metabolite kynurenine.[2][3] This enhancement of the drug's effect in cells with less of the target protein provides strong evidence that the Na+/K+-ATPase is indeed the direct target.

dot graph "Experimental_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];

subgraph "cluster_setup" { label="Cell Line Preparation"; WT [label="Wild-Type Cells"]; KO [label="ATP1A1 Knockdown Cells"]; }

subgraph "cluster_treatment" { label="Treatment"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; WT_control [label="WT + Vehicle"]; WT_drug [label="WT + Cardiac Glycoside"]; KO_control [label="KD + Vehicle"]; KO_drug [label="KD + Cardiac Glycoside"]; }

subgraph "cluster_analysis" { label="Analysis"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Viability [label="Cell Viability Assay"]; Activity [label="Na+/K+-ATPase Activity Assay"]; Signaling [label="Downstream Signaling Analysis"]; }

WT -> WT_control; WT -> WT_drug; KO -> KO_control; KO -> KO_drug;

WT_drug -> Viability; KO_drug -> Viability; WT_drug -> Activity; KO_drug -> Activity; WT_drug -> Signaling; KO_drug -> Signaling;

Viability -> Comparison [label="Compare IC50"]; Activity -> Comparison [label="Compare Inhibition"]; Signaling -> Comparison [label="Compare Pathway Modulation"];

Comparison [shape="diamond", fillcolor="#FBBC05", fontcolor="#202124"]; } .dot Caption: Experimental workflow for confirming on-target effects.

Comparative Performance of Cardiac Glycosides

The following tables summarize the cytotoxic effects and Na+/K+-ATPase inhibitory activity of Digoxin Diacetate (represented by its active form, Acetyldigoxin), Digoxin, Digitoxin, and Ouabain.

Compound Cell Line IC50 (nM) for Cell Viability Reference
Digoxin MDA-MB-231122 (24h), 70 (48h)[4]
HT-29100-300[5]
OVCAR3100-300[5]
MDA-MB-435100-300[5]
Acetyldigoxin (Diacetate) HT-29>300[5]
MDA-MB-231>300[5]
OVCAR3>300[5]
MDA-MB-435>300[5]
Digitoxin Pancreatic Cancer Cells1-100 (cell line dependent)[6]
Ouabain MDA-MB-231150 (24h), 90 (48h)[4]

Note: The cytotoxicity of Acetyldigoxin was found to be lower than that of Digoxin in the cited study, suggesting that the acetyl groups may influence cellular uptake or binding affinity.

Compound Enzyme Source Inhibition Parameter (Kd or IC50) Reference
Digoxin Purified pig kidney Na+,K+-ATPaseKd = 2.8 ± 2 nM[7]
β-Acetyldigoxin Human Na+,K+-ATPase (α1β1)KD in the presence of K+ ~20 nM[8]
Digitoxin Purified pig kidney Na+,K+-ATPaseKd = 26 ± 15 nM[7]
Ouabain Purified pig kidney Na+,K+-ATPaseKd = 1.1 ± 1 nM[7]

Experimental Protocols

Na+/K+-ATPase Activity Assay

This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

  • Cell lysates from wild-type and ATP1A1 knockout cells

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)

  • ATP solution

  • Ouabain (as a specific inhibitor)

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare cell lysates from both wild-type and ATP1A1 knockout cells.

  • Seed equal amounts of protein from each lysate into the wells of a 96-well plate.

  • To determine ouabain-sensitive ATPase activity, prepare parallel reactions with and without a saturating concentration of Ouabain (e.g., 1 mM).

  • Initiate the reaction by adding ATP to a final concentration of 1-5 mM.

  • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding the Malachite Green reagent.

  • Measure the absorbance at a wavelength of 620-660 nm.

  • The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without Ouabain) and the ouabain-insensitive ATPase activity.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of the compounds by measuring the metabolic activity of the cells.

Materials:

  • Wild-type and ATP1A1 knockout cell lines

  • Cell culture medium

  • Digoxin Diacetate, Digoxin, Digitoxin, Ouabain

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the cardiac glycosides for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Conclusion

The use of ATP1A1 knockout/knockdown cell lines provides a powerful tool to unequivocally confirm that the Na+/K+-ATPase is the direct molecular target of Digoxin Diacetate and other cardiac glycosides. The comparative data presented in this guide highlights the subtle differences in potency and cellular effects among these related compounds, offering valuable insights for researchers in the fields of pharmacology and drug development. The provided experimental protocols serve as a practical resource for laboratories aiming to validate these findings.

References

Evaluating the Specificity of Monoclonal Antibodies for Digoxin Diacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the precise and specific detection of small molecules like Digoxin diacetate is paramount. The integrity of pharmacokinetic studies, therapeutic drug monitoring, and quality control assays hinges on the antibody's ability to distinguish the target analyte from structurally similar molecules. This guide provides a comprehensive comparison of monoclonal antibody specificity for Digoxin diacetate, supported by experimental data and detailed protocols for evaluation.

While specific cross-reactivity data for Digoxin diacetate is not extensively published, its structural similarity to digoxin—differing only in the presence of two acetate groups on the digitoxose sugars—allows for a reasoned evaluation based on the extensive data available for digoxin-specific monoclonal antibodies. It is generally inferred that antibodies targeting the core steroid structure of digoxin will exhibit similar binding characteristics to Digoxin diacetate.

Comparative Specificity of Commercial Anti-Digoxin Antibodies

The cross-reactivity of an antibody is a critical measure of its specificity. The following table summarizes the cross-reactivity profiles of several commercially available immunoassay systems that utilize monoclonal antibodies for digoxin detection. This data provides a strong indication of the expected specificity for Digoxin diacetate.

CompoundElecsys Digoxin Assay (%)ACS Digoxin Assay (%)TDx/TDxFLx Digoxin II Assay (%)Stratus II Digoxin Assay (%)OPUS Immunoassay System (%)
Digoxin 100 100 100 100 100
Digitoxin0.81.110-2010-20Low
Digoxigenin0.90.7103108-
Digoxigenin bisdigitoxoside1.1----
Digoxigenin monodigitoxoside1.0----
Dihydrodigoxin1.1----
β-Methyldigoxin87.9----
α-Acetyldigoxin77.9----
β-Acetyldigoxin84.4----
Deslanoside--Marked-Marked
Potassium canrenoate--Marked-Low

Note: Data is compiled from various sources and direct head-to-head comparative studies may yield different results. The cross-reactivity for Digoxin diacetate is expected to be very similar to that of digoxin.

Experimental Protocols for Specificity Evaluation

To rigorously assess the specificity of a monoclonal antibody for Digoxin diacetate, two primary methodologies are recommended: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA Protocol

This method quantifies the binding of the antibody to Digoxin diacetate in the presence of potential cross-reactants.

Materials:

  • High-binding 96-well microplates

  • Monoclonal anti-Digoxin antibody

  • Digoxin diacetate standard

  • Potential cross-reactants (e.g., Digitoxin, Digoxigenin, etc.)

  • Digoxin-peroxidase (HRP) conjugate

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with the anti-Digoxin monoclonal antibody (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare a standard curve of Digoxin diacetate.

    • Prepare serial dilutions of the potential cross-reactants.

    • In separate tubes, pre-incubate a fixed concentration of the Digoxin-HRP conjugate with either the Digoxin diacetate standards, the cross-reactant dilutions, or a blank.

    • Add 100 µL of these mixtures to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: The concentration of the analyte is inversely proportional to the signal. Calculate the percentage cross-reactivity using the following formula: % Cross-reactivity = (Concentration of Digoxin diacetate at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection coating Antibody Coating wash1 Washing coating->wash1 blocking Blocking wash1->blocking wash2 Washing blocking->wash2 add_to_plate Add to Plate wash2->add_to_plate prepare_samples Prepare Standards & Cross-reactants pre_incubation Pre-incubate with Digoxin-HRP prepare_samples->pre_incubation pre_incubation->add_to_plate incubation Incubate add_to_plate->incubation wash3 Washing incubation->wash3 substrate Add Substrate wash3->substrate stop Stop Reaction substrate->stop read Read Absorbance stop->read

Caption: Workflow for Competitive ELISA to determine antibody specificity.

Surface Plasmon Resonance (SPR) Protocol

SPR provides real-time, label-free analysis of the binding kinetics and affinity between the antibody and Digoxin diacetate or potential cross-reactants.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Monoclonal anti-Digoxin antibody

  • Digoxin diacetate and potential cross-reactants

  • Immobilization buffers (e.g., 10 mM Sodium Acetate, pH 4.0-5.5)

  • Amine coupling kit (EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.0)

Procedure:

  • Antibody Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the anti-Digoxin monoclonal antibody over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Kinetic Analysis:

    • Prepare a series of dilutions for Digoxin diacetate and each potential cross-reactant in running buffer.

    • Inject the analyte solutions over the immobilized antibody surface at a constant flow rate.

    • Monitor the association phase in real-time.

    • Switch back to running buffer to monitor the dissociation phase.

  • Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • Compare the KD values for Digoxin diacetate and the cross-reactants to quantify specificity. A lower KD value indicates higher affinity.

SPR_Workflow cluster_immobilization Antibody Immobilization cluster_analysis Kinetic Analysis cluster_cycle Assay Cycle activation Activate Sensor Surface (EDC/NHS) injection Inject Antibody activation->injection deactivation Deactivate Surface injection->deactivation analyte_prep Prepare Analyte Dilutions deactivation->analyte_prep association Inject Analyte (Association) analyte_prep->association dissociation Inject Running Buffer (Dissociation) association->dissociation regeneration Regenerate Surface dissociation->regeneration next_cycle Next Analyte Injection regeneration->next_cycle next_cycle->association

Caption: General workflow for SPR-based kinetic analysis of antibody-small molecule interactions.

Conclusion

The evaluation of monoclonal antibody specificity is a critical step in the development of reliable immunoassays for Digoxin diacetate. While direct data for Digoxin diacetate is limited, the extensive information available for digoxin provides a robust framework for antibody selection. The cross-reactivity data presented, combined with the detailed ELISA and SPR protocols, will enable researchers to rigorously assess and compare the performance of different monoclonal antibodies, ensuring the accuracy and reliability of their findings. The ACS Digoxin assay, for instance, has shown lower cross-reactivity with several metabolites compared to other assays.[1][2] Conversely, other systems like the TDx have demonstrated marked cross-reactivity with compounds such as potassium canrenoate and digitoxin.[3][4] Ultimately, the choice of antibody should be guided by the specific requirements of the assay and the potential for interference from structurally related compounds in the sample matrix.

References

Side-by-side comparison of Digoxin and Digoxin diacetate in heart failure models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of Digoxin and its derivative, Digoxin diacetate, in the context of heart failure. While Digoxin is a well-established cardiac glycoside for the treatment of heart failure, comprehensive experimental data directly comparing its efficacy and pharmacokinetics to Digoxin diacetate in preclinical heart failure models is notably limited in publicly available literature. This guide, therefore, summarizes the known properties of both compounds, outlines standard experimental protocols for the evaluation of cardiac glycosides, and presents relevant cellular signaling pathways.

Data Presentation: A Side-by-Side Look

The following tables provide a comparative summary of the available information for Digoxin and Digoxin diacetate. The absence of data for Digoxin diacetate in several key areas highlights the need for further research to fully characterize its potential as a therapeutic agent for heart failure.

Table 1: General and Physicochemical Properties

PropertyDigoxinDigoxin Diacetate
Chemical Formula C41H64O14C45H68O15
Molar Mass 780.9 g/mol [1]865.0 g/mol
Structure A cardiac glycoside with a steroid nucleus, a lactone ring, and a sugar moiety.A diacetylated derivative of Digoxin.
Source Derived from the foxglove plant (Digitalis lanata)[1].Semi-synthetic derivative of Digoxin.

Table 2: Pharmacokinetic Properties

ParameterDigoxinDigoxin Diacetate
Bioavailability (Oral) 70-80%[2][3][4]Data not available
Protein Binding 20-30%[2][3]Data not available
Volume of Distribution Large (approx. 7 L/kg)[5]Data not available
Metabolism Minimally metabolized in the liver[3].Data not available
Elimination Half-life 26-45 hours in healthy individuals[2].Data not available
Primary Route of Excretion Renal (largely unchanged)[2][3].Data not available

Table 3: Pharmacodynamic Properties

ParameterDigoxinDigoxin Diacetate
Mechanism of Action Inhibition of the Na+/K+-ATPase pump in cardiomyocytes[6][7].Presumed to be similar to Digoxin (inhibition of Na+/K+-ATPase).
Primary Effect Positive inotropic (increased myocardial contractility) and negative chronotropic (decreased heart rate) effects[3][8].Data not available
Therapeutic Use Treatment of heart failure and certain cardiac arrhythmias[9].Not established

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of cardiac glycosides like Digoxin and Digoxin diacetate in heart failure models.

In Vivo Heart Failure Model: Coronary Artery Ligation in Rodents

This surgical model is widely used to induce myocardial infarction and subsequent heart failure in rats and mice, providing a platform to assess the efficacy of therapeutic agents[10][11][12].

  • Animal Preparation: Adult male/female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) are anesthetized, and their body temperature is maintained.

  • Surgical Procedure:

    • A thoracotomy is performed to expose the heart.

    • The left anterior descending (LAD) coronary artery is identified and permanently ligated with a suture. .

  • Post-operative Care: Animals receive analgesics and are closely monitored for recovery.

  • Drug Administration: Digoxin, Digoxin diacetate, or a vehicle control is administered to the animals at predetermined doses and schedules, starting at a specified time post-ligation.

  • Efficacy Assessment:

    • Echocardiography: Left ventricular ejection fraction (LVEF), fractional shortening, and chamber dimensions are measured at baseline and at various time points post-treatment to assess cardiac function.

    • Hemodynamic Monitoring: Invasive pressure-volume loop analysis can be performed to obtain detailed hemodynamic parameters.

    • Histopathology: Hearts are harvested at the end of the study for histological analysis to determine infarct size and the extent of cardiac remodeling.

In Vitro Cellular Assay: Na+/K+-ATPase Inhibition Assay

This assay directly measures the inhibitory activity of compounds on the Na+/K+-ATPase enzyme, the primary target of cardiac glycosides.

  • Enzyme Preparation: Na+/K+-ATPase can be sourced from commercially available purified enzymes or isolated from tissues (e.g., porcine cerebral cortex or rat brain)[13].

  • Assay Principle: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) liberated from the hydrolysis of ATP[14][15].

  • Procedure:

    • The enzyme preparation is incubated with a reaction buffer containing NaCl, KCl, and MgCl2 in the presence and absence of ouabain (a specific Na+/K+-ATPase inhibitor) to determine total and ouabain-insensitive ATPase activity[16][17].

    • Various concentrations of Digoxin or Digoxin diacetate are added to the reaction mixture.

    • The reaction is initiated by the addition of ATP and incubated at 37°C.

    • The reaction is stopped, and the amount of liberated Pi is quantified using a colorimetric method.

  • Data Analysis: The Na+/K+-ATPase specific activity is calculated as the difference between the total and ouabain-insensitive ATPase activity. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is then determined.

In Vitro Cellular Assay: Calcium Imaging in Cardiomyocytes

This assay visualizes and quantifies changes in intracellular calcium concentration in response to drug treatment, a key downstream effect of Na+/K+-ATPase inhibition.

  • Cell Culture: Primary cardiomyocytes are isolated from neonatal rodents, or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are used[18].

  • Calcium Indicator Loading: The cardiomyocytes are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM)[19].

  • Image Acquisition: The cells are imaged using a laser scanning confocal microscope to record changes in fluorescence intensity over time, which correspond to changes in intracellular calcium levels[19][20][21][22].

  • Drug Application: A baseline recording of calcium transients is obtained, after which Digoxin or Digoxin diacetate is added to the cells, and the recording is continued.

  • Data Analysis: The amplitude, frequency, and duration of calcium transients are analyzed before and after drug application to determine the effect of the compound on cardiomyocyte calcium handling.

Mandatory Visualizations

Signaling Pathway of Digoxin in Cardiomyocytes

Digoxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space Digoxin Digoxin NaK_ATPase Na+/K+-ATPase Digoxin->NaK_ATPase Inhibits Na_ion [Na+]i NaK_ATPase->Na_ion Reduced Na+ efflux NCX Na+/Ca2+ Exchanger (NCX) Ca_ion [Ca2+]i NCX->Ca_ion Reduced Ca2+ efflux Na_ion->NCX Reduces gradient SR Sarcoplasmic Reticulum (SR) Ca_ion->SR Increased Ca2+ uptake Myofilaments Myofilaments Ca_ion->Myofilaments Binds to Troponin C SR->Ca_ion Increased Ca2+ release Contraction Increased Contraction Myofilaments->Contraction Leads to

Caption: Signaling pathway of Digoxin leading to increased myocardial contraction.

Experimental Workflow for In Vivo Heart Failure Model

Experimental_Workflow A Animal Acclimatization B Baseline Echocardiography A->B C Coronary Artery Ligation (Heart Failure Induction) B->C D Randomization into Treatment Groups C->D E Drug Administration (Digoxin, Digoxin diacetate, Vehicle) D->E F Follow-up Echocardiography E->F Chronic Treatment G Hemodynamic Assessment (Optional) F->G H Euthanasia and Tissue Collection G->H I Histopathological Analysis H->I

Caption: A representative experimental workflow for evaluating therapeutics in a rodent heart failure model.

References

A Comparative Analysis of Renal Clearance: Digoxin vs. Digitoxin in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A notable absence of data on the renal clearance of Digoxin diacetate in publicly available scientific literature necessitated a pivot in our comparative analysis. This guide will instead focus on a comparison between Digoxin and a closely related and extensively studied cardiac glycoside, Digitoxin. This comparison remains highly relevant for researchers and drug development professionals due to the distinct pharmacokinetic profiles of these two compounds, primarily driven by their differing routes of elimination.

This guide provides a comprehensive comparison of the renal clearance of Digoxin and Digitoxin in animal models, supported by experimental data and detailed methodologies. The information is tailored for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the pharmacokinetic differences between these two important cardiac glycoses.

Key Differences in Elimination Pathways

The fundamental difference between Digoxin and Digitoxin lies in their primary routes of elimination. Digoxin is predominantly cleared from the body by the kidneys, making its clearance highly dependent on renal function. In contrast, Digitoxin is primarily metabolized by the liver, with renal excretion playing a minor role. This distinction has significant implications for dosing and potential toxicity in individuals with impaired renal or hepatic function.

Elimination_Pathways cluster_digoxin Digoxin cluster_digitoxin Digitoxin Digoxin Digoxin in Systemic Circulation Kidney_D Kidney Digoxin->Kidney_D Primary Route Urine_D Urine (Major) Kidney_D->Urine_D Digitoxin Digitoxin in Systemic Circulation Liver_DT Liver Digitoxin->Liver_DT Primary Route Kidney_DT Kidney Digitoxin->Kidney_DT Minor Route Metabolites_DT Metabolites Liver_DT->Metabolites_DT Feces_DT Feces (Major) Metabolites_DT->Feces_DT Urine_DT Urine (Minor) Kidney_DT->Urine_DT

Figure 1: Primary elimination pathways of Digoxin and Digitoxin.

Quantitative Comparison of Renal Clearance Parameters

The following table summarizes the key pharmacokinetic parameters related to the renal clearance of Digoxin and Digitoxin in rat models. It is important to note that direct comparative studies are limited, and the data is compiled from separate investigations.

ParameterDigoxin (in Rats)Digitoxin (in Rats)Reference
Primary Elimination Route RenalHepatic[1]
Plasma Half-life (t½) ~2.5 hours~5-7 days (in humans, indicative of slow elimination)[2]
Renal Clearance Somewhat lower than Glomerular Filtration Rate (GFR)Significantly lower than Digoxin; minor elimination pathway[2]
Urinary Excretion 50-70% of administered dose excreted unchanged in urine (in humans)Minor route of excretion[1]

Experimental Protocols

A generalized experimental workflow for determining the renal clearance of cardiac glycosides in an animal model, such as the rat, is outlined below. This protocol is a composite of methodologies described in various pharmacokinetic studies.[2][3]

Objective:

To determine the renal clearance of a test compound (e.g., Digoxin or Digitoxin) in a rat model.

Materials:
  • Male Wistar rats (or other appropriate strain)

  • Test compound (Digoxin or Digitoxin)

  • Anesthetic (e.g., pentobarbital)

  • Surgical instruments for catheterization

  • Infusion pump

  • Metabolic cages for urine collection

  • Analytical instrumentation for drug concentration measurement (e.g., HPLC, LC-MS/MS)

  • Inulin or another GFR marker (optional, for GFR determination)

Methodology:
  • Animal Preparation:

    • Rats are anesthetized.

    • Catheters are surgically implanted in the jugular vein (for drug administration and blood sampling) and the urinary bladder (for urine collection).

    • Animals are allowed to stabilize after surgery.

  • Drug Administration:

    • A bolus intravenous dose of the test compound is administered, followed by a constant infusion to maintain a steady-state plasma concentration.

    • Alternatively, a single intravenous bolus dose can be administered for pharmacokinetic modeling.

  • Sample Collection:

    • Blood samples are collected at predetermined time points through the jugular vein catheter.

    • Urine is collected continuously from the bladder catheter. The collection intervals are timed and the volume of urine is recorded.

  • Sample Analysis:

    • Plasma is separated from the blood samples by centrifugation.

    • The concentration of the test compound in plasma and urine samples is determined using a validated analytical method (e.g., HPLC, LC-MS/MS).

  • Data Analysis:

    • Renal Clearance (CLr) is calculated using the following formula:

      • CLr = (Cu * V) / Cp

      • Where:

        • Cu = Concentration of the drug in urine

        • V = Urine flow rate

        • Cp = Concentration of the drug in plasma

    • Glomerular Filtration Rate (GFR) can be determined simultaneously by measuring the clearance of a marker like inulin.[3][4]

    • Half-life (t½) and other pharmacokinetic parameters are calculated from the plasma concentration-time data.

Experimental_Workflow A Animal Preparation (Anesthesia, Catheterization) B Drug Administration (Intravenous Bolus/Infusion) A->B C Sample Collection (Blood and Urine at Timed Intervals) B->C D Sample Processing (Plasma Separation) C->D E Analytical Measurement (Drug Concentration in Plasma and Urine) D->E F Data Analysis (Calculation of Renal Clearance, Half-life, etc.) E->F

Figure 2: Generalized experimental workflow for a renal clearance study.

Signaling Pathways in Renal Excretion

The renal excretion of drugs like Digoxin involves a combination of glomerular filtration, active tubular secretion, and passive tubular reabsorption. P-glycoprotein (P-gp), a transporter protein, is known to be involved in the active secretion of Digoxin in the renal tubules. The interplay of these processes determines the overall renal clearance of the drug. While Digitoxin is also filtered at the glomerulus, its high degree of plasma protein binding limits the extent of filtration, and it is not a significant substrate for active tubular secretion.

Conclusion

The comparison between Digoxin and Digitoxin highlights a critical aspect of pharmacology: minor structural differences can lead to major variations in pharmacokinetic profiles. For researchers and drug developers, understanding these differences is paramount. The primary renal elimination of Digoxin necessitates careful consideration in subjects with renal impairment, whereas the hepatic metabolism of Digitoxin is a key factor in its disposition. The animal model data and experimental protocols provided in this guide offer a foundational understanding for further research into the renal handling of cardiac glycosides.

References

A Comparative Analysis of the Relative Bioavailability of Oral Lanatoside C and Standard Digoxin Tablets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relative bioavailability of two cardiac glycosides: Lanatoside C and standard Digoxin tablets. While the term "Digoxin diacetate" is not commonly found in recent scientific literature, Lanatoside C is a precursor to Digoxin and serves as a relevant comparator for understanding the absorption and availability of Digoxin from a prodrug form versus its standard tablet formulation. This comparison is supported by experimental data from published studies.

Experimental Data Summary

The following table summarizes the key pharmacokinetic parameters obtained from a comparative bioavailability study of Lanatoside C and Digoxin tablets. These parameters are crucial for understanding the rate and extent of drug absorption.

ParameterLanatoside CDigoxin TabletsReference
Time to Peak Concentration (Tmax) SlowerFaster[1][2]
Peak Plasma Concentration (Cmax) LowerHigher[1][2]
Area Under the Curve (AUC) SimilarSimilar[1]
Urinary Excretion SimilarSimilar[1]

Note: Specific quantitative values were not consistently reported across the available literature in a directly comparable format. The table reflects the qualitative relationships observed in the studies.

Detailed Experimental Protocols

The data presented is based on a crossover study design involving healthy volunteers. Below is a generalized experimental protocol synthesized from the available literature.

Study Design: A randomized, crossover study was conducted with a washout period between drug administrations.

Subjects: Healthy adult volunteers participated in the study.

Drug Administration:

  • Test Drug: A single oral dose of Lanatoside C.

  • Reference Drug: A single oral dose of a standard Digoxin tablet.

Blood Sampling: Venous blood samples were collected at predetermined time intervals post-dosing to determine the plasma concentrations of the active drug moiety (Digoxin).

Analytical Method: Plasma Digoxin concentrations were quantified using a validated radioimmunoassay (RIA) method.

Pharmacokinetic Analysis: The key pharmacokinetic parameters—Cmax, Tmax, and AUC—were calculated from the plasma concentration-time data for each subject and formulation. Statistical analyses were performed to compare the bioavailability of the two formulations.

Experimental Workflow

The following diagram illustrates the typical workflow of a comparative bioavailability study for oral drug formulations.

experimental_workflow cluster_enrollment Subject Enrollment cluster_randomization Randomization cluster_treatment Treatment Periods cluster_sampling Data Collection cluster_analysis Analysis s1 Healthy Volunteers r1 Random Assignment to Treatment Groups s1->r1 t1 Group A: Lanatoside C r1->t1 t2 Group B: Digoxin Tablet r1->t2 w Washout Period t1->w Crossover bs Serial Blood Sampling t1->bs t2->w Crossover t2->bs w->t1 w->t2 a1 Radioimmunoassay (RIA) of Plasma Samples bs->a1 a2 Pharmacokinetic Analysis (Cmax, Tmax, AUC) a1->a2 a3 Statistical Comparison a2->a3

References

A Comparative Analysis of Cardiac Glycosides in Heart Failure: Digoxin Diacetate vs. Lanatoside C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two cardiac glycosides, Digoxin (the active metabolite of Digoxin diacetate) and Lanatoside C, in the context of heart failure (HF) treatment. While both compounds belong to the same drug class and share a common mechanism of action, the depth and quality of supporting clinical evidence differ significantly. This document summarizes available quantitative data, outlines common experimental protocols, and visualizes key biological and procedural pathways to inform research and development efforts.

Efficacy and Clinical Outcomes

Cardiac glycosides have been a cornerstone of heart failure therapy for centuries.[1] Their primary role in modern medicine is for patients with heart failure with reduced ejection fraction (HFrEF), particularly those who remain symptomatic despite optimal therapy with ACE inhibitors, beta-blockers, and other guideline-directed treatments.[1][2]

Quantitative Data Summary

Direct, large-scale, contemporary clinical trials comparing Digoxin and Lanatoside C are not prevalent in recent medical literature. The bulk of high-quality evidence comes from extensive studies on Digoxin. Historical studies from the mid-20th century confirm the use of Lanatoside C for congestive heart failure, but they lack the rigorous, quantitative endpoints of modern trials.[2][3][4]

The table below summarizes key efficacy data for Digoxin, primarily from the landmark Digitalis Investigation Group (DIG) trial, which remains a critical reference for its clinical use.[5] Data for Lanatoside C is qualitative, reflecting its historical use.

Clinical EndpointDigoxin Efficacy DataLanatoside C Efficacy Data
All-Cause Mortality Neutral effect; did not increase or decrease mortality in the overall DIG trial population.[3][5] Some retrospective analyses suggest lower mortality at serum concentrations of 0.5-0.9 ng/mL.[5]Data from large-scale, randomized controlled trials is not available.
HF Hospitalizations Significantly reduced the rate of hospitalization due to worsening heart failure.[3][5]Historically used to manage congestive heart failure, suggesting a perceived benefit in reducing acute episodes, but quantitative data is lacking.[6][7]
Symptoms & Quality of Life Placebo-controlled trials have consistently shown that Digoxin improves symptoms, quality of life, and exercise tolerance.[2]Documented historical use for symptomatic relief of congestive heart failure.[6][7]
Left Ventricular Ejection Fraction (LVEF) Improves LVEF and cardiac output, particularly in patients with severe systolic dysfunction.[3][5]As a cardiac glycoside, it is expected to improve myocardial contractility, but specific LVEF change data from modern trials is unavailable.
Neurohormonal Effects Exerts a sympathoinhibitory effect, decreasing serum norepinephrine levels and improving baroreceptor function.[3][4][5]Shares the same mechanism of action, implying similar potential for neurohormonal modulation, though not specifically quantified in available literature.

Mechanism of Action

Both Digoxin and Lanatoside C are positive inotropic and negative chronotropic drugs.[4] They exert their therapeutic effects by inhibiting the sodium-potassium ATPase (Na+/K+-ATPase) pump in the membranes of heart muscle cells (cardiomyocytes).

Signaling Pathway

The inhibition of the Na+/K+-ATPase pump sets off a cascade of events within the cardiomyocyte:

  • Inhibition of Na+/K+-ATPase: The drug binds to the pump, reducing its ability to export sodium (Na+) from the cell.

  • Increased Intracellular Na+: This leads to an accumulation of sodium inside the cell.

  • Reduced Na+/Ca2+ Exchanger (NCX) Activity: The increased intracellular sodium reduces the electrochemical gradient that drives the NCX, which normally expels calcium (Ca2+) from the cell.

  • Increased Intracellular Ca2+: The reduced expulsion of calcium leads to a higher concentration of free calcium in the cytoplasm.

  • Enhanced Contractility: Higher intracellular calcium levels lead to greater calcium uptake into the sarcoplasmic reticulum and subsequently more calcium being released during each action potential. This enhances the interaction between actin and myosin filaments, resulting in a more forceful contraction of the heart muscle (positive inotropy).

  • Vagal Nerve Stimulation: Digoxin also has a parasympathomimetic action, increasing vagal tone, which slows the heart rate (negative chronotropy) and conduction through the atrioventricular (AV) node.[4]

Cardiac_Glycoside_Pathway Mechanism of Action of Cardiac Glycosides cluster_cell Intracellular Space pump Na+/K+-ATPase Pump Na_in Increased Intracellular Na+ pump->Na_in Leads to ncx Na+/Ca2+ Exchanger (NCX) Ca_in Increased Intracellular Ca2+ ncx->Ca_in Reduces Ca2+ Expulsion Na_in->ncx Reduces Gradient for Contractility Increased Myocardial Contractility (Positive Inotropy) Ca_in->Contractility Enhances Drug Digoxin or Lanatoside C Drug->pump Inhibits Vagus Vagus Nerve Stimulation Drug->Vagus HR Decreased Heart Rate (Negative Chronotropy) Vagus->HR

Shared signaling pathway for Digoxin and Lanatoside C.

Experimental Protocols

Evaluating the efficacy of a new drug for heart failure involves a multi-phase clinical trial process designed to assess safety, dosing, and effectiveness against clinically meaningful endpoints.

Key Methodologies from the DIG Trial (A Representative Protocol)

The Digitalis Investigation Group (DIG) trial provides a robust template for a Phase III heart failure study.[5]

  • Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.

  • Patient Population:

    • Inclusion Criteria: Patients with clinical evidence of heart failure, in normal sinus rhythm, with a Left Ventricular Ejection Fraction (LVEF) of 45% or less.

    • Exclusion Criteria: Patients for whom digitalis was considered essential, those with significant renal impairment, or other life-limiting comorbidities.

  • Intervention:

    • Patients were randomized to receive either Digoxin or a matching placebo.

    • Dosing was adjusted based on renal function, age, and concomitant medications, with a target serum concentration of 0.5 to 0.9 ng/mL now considered optimal based on retrospective analyses.[5]

  • Background Therapy: All patients received standard-of-care for heart failure at the time, which included diuretics and ACE inhibitors.[5]

  • Primary Endpoint: The primary outcome was all-cause mortality.

  • Secondary Endpoints: A key secondary outcome was hospitalization for worsening heart failure.[5] Other endpoints included cardiovascular mortality and quality of life assessments.

  • Statistical Analysis: A time-to-event analysis (e.g., Cox proportional hazards model) was used to compare the primary and secondary endpoints between the treatment and placebo groups.

General Experimental Workflow for HF Drug Trials

The development pipeline for a heart failure therapeutic typically follows a structured progression from preclinical studies to large-scale clinical trials.

HF_Trial_Workflow General Workflow for Heart Failure Drug Clinical Trials cluster_preclinical Preclinical Research cluster_clinical Clinical Development P0 Phase I (Safety & Pharmacokinetics) ~20-80 Healthy Volunteers P1 Phase II (Dose-Finding & Efficacy Signal) ~100-500 HF Patients P0->P1 P2 Phase III (Pivotal Efficacy & Safety) Large, Randomized Controlled Trial (e.g., DIG Trial) P1->P2 P3 Regulatory Review (e.g., FDA, EMA) P2->P3 P4 Phase IV (Post-Marketing Surveillance) Long-term Safety & Effectiveness P3->P4 A Target Identification & Validation B Lead Optimization A->B C In Vitro & In Vivo (Animal Model) Studies B->C C->P0

A typical multi-phase workflow for developing a new heart failure drug.

Conclusion

The available evidence robustly supports the use of Digoxin for improving symptoms and reducing hospitalizations in patients with heart failure with reduced ejection fraction, although it does not confer a survival benefit.[2][3] Its mechanism of action via Na+/K+-ATPase inhibition is well-characterized.

Lanatoside C, derived from the same plant family (Digitalis lanata) as Digoxin, operates through an identical molecular mechanism. While historical use confirms its role in managing heart failure, it lacks the extensive, modern clinical trial data needed to quantitatively assess its efficacy and safety against contemporary standards.[6][7] For drug development professionals, Digoxin serves as the benchmark cardiac glycoside with a well-defined clinical profile. Future research on novel cardiac glycosides would require rigorous, placebo-controlled trials with clinically relevant endpoints, similar in design to the DIG trial, to establish their place in modern heart failure therapy.

References

Safety Operating Guide

Safe and Compliant Disposal of Digoxin Diacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Digoxin diacetate, a potent cardiac glycoside widely used in biomedical research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Digoxin diacetate and materials contaminated with it are classified as cytotoxic and hazardous waste, necessitating specialized handling and disposal protocols.

Core Safety and Handling Precautions

All personnel handling Digoxin diacetate must be trained on its hazards and the proper use of personal protective equipment (PPE). The main routes of occupational exposure are inhalation of dust, skin absorption, and ingestion.

Required Personal Protective Equipment (PPE):

  • Gloves: Two pairs of chemotherapy-grade gloves.

  • Gown: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs.

  • Eye Protection: Safety glasses or a face shield.

  • Respiratory Protection: An N95 respirator or higher, particularly when handling the powder form or if there is a risk of aerosolization.

Work with Digoxin diacetate powder should be conducted in a designated area, preferably within a containment primary engineering control (C-PEC) such as a Class II Biological Safety Cabinet or a compounding aseptic containment isolator (CACI) to minimize aerosol generation and environmental contamination.

Disposal Procedures: Step-by-Step Guidance

There are two primary methods for the disposal of Digoxin diacetate waste: high-temperature incineration and chemical inactivation. Incineration is the preferred and most common method for cytotoxic waste.

Method 1: High-Temperature Incineration (Preferred Method)

  • Segregation: All waste contaminated with Digoxin diacetate, including unused product, empty containers, contaminated PPE, and cleaning materials, must be segregated from other waste streams.

  • Containerization:

    • Non-sharp waste: Place in a designated, leak-proof, and puncture-resistant container clearly labeled as "Cytotoxic Waste for Incineration." These containers are typically color-coded, often yellow with a purple lid.

    • Sharps waste: Needles, syringes, and other sharp items contaminated with Digoxin diacetate should be placed in a rigid, puncture-proof sharps container with a purple lid, also labeled as "Cytotoxic Waste."

  • Labeling: All waste containers must be clearly labeled with the cytotoxic symbol and the words "Cytotoxic Waste."

  • Storage: Store the sealed waste containers in a secure, designated area away from general laboratory traffic until collection by a licensed hazardous waste disposal service.

  • Transport and Disposal: Arrange for a certified hazardous waste contractor to transport the waste to a permitted high-temperature incineration facility. Ensure all shipping and waste manifest documentation is completed in accordance with local, state, and federal regulations.

Method 2: Chemical Inactivation (For liquid waste, where permitted)

Chemical inactivation through hydrolysis can be an effective method for breaking down Digoxin diacetate into less toxic compounds. This procedure should be performed in a chemical fume hood with appropriate PPE.

Experimental Protocol for Chemical Inactivation:

  • Acid Hydrolysis:

    • Prepare a solution of the Digoxin diacetate waste.

    • Slowly add a sufficient volume of 1 M hydrochloric acid (HCl) to achieve a final concentration of 0.1 M HCl. Studies have shown significant degradation of digoxin under these acidic conditions.[1]

    • Allow the reaction to proceed for at least 2 hours at room temperature with occasional stirring.

    • Neutralize the solution by slowly adding a suitable base, such as sodium hydroxide (NaOH), until the pH is between 6.0 and 8.0. Monitor the pH carefully.

    • Dispose of the neutralized solution in accordance with local regulations for non-hazardous chemical waste.

  • Alkaline Hydrolysis:

    • Prepare a solution of the Digoxin diacetate waste.

    • Slowly add a sufficient volume of 1 M sodium hydroxide (NaOH) to achieve a final concentration of 0.1 M NaOH. Forced degradation studies indicate substantial breakdown of digoxin in alkaline conditions.[1]

    • Allow the reaction to proceed for at least 2 hours at room temperature with occasional stirring.

    • Neutralize the solution by slowly adding a suitable acid, such as hydrochloric acid (HCl), until the pH is between 6.0 and 8.0.

    • Dispose of the neutralized solution according to local guidelines for non-hazardous chemical waste.

Important Note: Before implementing a chemical inactivation protocol, it is crucial to validate its effectiveness for your specific waste stream and to ensure compliance with your institution's safety policies and local environmental regulations.

Quantitative Data Summary

ParameterValue/SpecificationReference
Incineration Temperature High TemperatureGeneral Cytotoxic Waste Guidelines
Acid Hydrolysis Condition 0.1 M HCl[1]
Alkaline Hydrolysis Condition 0.1 M NaOH[1]
Hydrolysis Reaction Time > 2 hoursGeneral laboratory practice
Final pH for Disposal 6.0 - 8.0Standard laboratory procedure

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making and procedural workflows for the proper disposal of Digoxin diacetate.

Digoxin_Disposal_Workflow start Digoxin Diacetate Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (powder, PPE, vials) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions) waste_type->liquid_waste Liquid incineration_path Segregate and Package for Incineration solid_waste->incineration_path incineration_decision Incineration Available? liquid_waste->incineration_decision incineration_decision->incineration_path Yes chemical_inactivation Perform Chemical Inactivation (Hydrolysis) incineration_decision->chemical_inactivation No end Disposal Complete incineration_path->end neutralize Neutralize Solution chemical_inactivation->neutralize dispose_liquid Dispose of Neutralized Liquid per Local Regulations neutralize->dispose_liquid dispose_liquid->end

Caption: Decision workflow for Digoxin diacetate waste disposal.

Chemical_Inactivation_Process start Liquid Digoxin Diacetate Waste choose_method Select Hydrolysis Method start->choose_method acid Add 1 M HCl to 0.1 M final concentration choose_method->acid Acid base Add 1 M NaOH to 0.1 M final concentration choose_method->base Alkaline react React for >= 2 hours at Room Temperature acid->react base->react neutralize_acid Neutralize with Base to pH 6-8 react->neutralize_acid neutralize_base Neutralize with Acid to pH 6-8 react->neutralize_base dispose Dispose per Local Regulations neutralize_acid->dispose neutralize_base->dispose end Inactivation Complete dispose->end

Caption: Step-by-step process for chemical inactivation of Digoxin diacetate.

References

Essential Safety and Operational Guide for Handling Digoxin, Diacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of Digoxin, diacetate. It includes comprehensive operational procedures and disposal plans to ensure the safety of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimize exposure to this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification and Use
Hand Protection Chemical-resistant glovesNitrile or other compatible chemical-resistant gloves are mandatory. Consult with your glove manufacturer to ensure compatibility. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[1]
Body Protection Laboratory CoatA buttoned, full-length lab coat is required to prevent skin exposure. Sleeves should be of sufficient length to cover the arms completely while wearing gloves.[1]
Eye Protection Safety Glasses or GogglesSafety glasses with side shields or chemical splash goggles are required to protect against accidental splashes or dust particles.[2][3]
Respiratory Protection NIOSH-approved RespiratorA NIOSH-approved respirator should be used when handling powdered this compound, especially if local exhaust ventilation is not available or inadequate.[2][4] This is crucial to prevent inhalation of the substance.
Foot Protection Closed-toe ShoesFull-length pants and closed-toe shoes must be worn at all times in the laboratory to protect against spills.[1]

Operational Plan: Safe Handling and Storage

Adherence to the following procedures will ensure the safe handling and storage of this compound in a laboratory setting.

Handling Procedures:
  • Ventilation : Always handle this compound in a well-ventilated area. The use of a certified chemical fume hood or glove box is strongly recommended to minimize inhalation exposure.[1]

  • Avoid Dust Generation : When working with the powdered form, handle it carefully to avoid creating dust. Use techniques such as gentle scooping and weighing on tared paper within a contained space.

  • Personal Hygiene : Avoid all personal contact with the substance, including inhalation. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly with soap and water immediately after handling the compound.[1]

  • Labeling : Ensure all containers of this compound are clearly labeled with the chemical name and appropriate hazard warnings, such as "Acute Toxin".[1]

Storage Procedures:
  • Container : Store this compound in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[4]

  • Segregation : Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Security : Store in a locked cabinet or other secure location to prevent unauthorized access.

Disposal Plan

This compound and all materials contaminated with it must be disposed of as hazardous waste.

  • Waste Collection : Collect all waste materials, including empty containers, contaminated PPE, and spill cleanup debris, in a designated, clearly labeled, and sealed hazardous waste container.

  • Decontamination of Surfaces : In case of a spill, decontaminate the area using a suitable method. One recommended procedure is to wipe the area with isopropyl alcohol followed by washing with soap and water, all while wearing appropriate PPE.[1]

  • Regulatory Compliance : All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal procedures.

Experimental Protocols

Preparation of a this compound Stock Solution for In Vitro Experiments

This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Under a chemical fume hood, weigh out the desired amount of this compound powder using a calibrated analytical balance.

  • Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM).

  • Add the appropriate volume of DMSO to the vial containing the this compound powder.

  • Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect it from light and to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution aliquots at -20°C.

Cell Viability Assay (MTT Assay)

This protocol provides a general procedure for assessing the effect of this compound on cell viability using a colorimetric MTT assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • The next day, prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from the vehicle control.

Visualizations

This compound Signaling Pathway

The primary mechanism of action for this compound is the inhibition of the Na+/K+-ATPase pump in cardiac myocytes. This leads to an increase in intracellular calcium, resulting in enhanced cardiac contractility.

Digoxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Digoxin Digoxin NaK_ATPase Na+/K+-ATPase Pump Digoxin->NaK_ATPase Inhibits Na_ion Na+ NaK_ATPase->Na_ion Increased Intracellular [Na+] NCX Na+/Ca2+ Exchanger Ca_ion Ca2+ NCX->Ca_ion Decreased Ca2+ Efflux Increased Intracellular [Ca2+] Na_ion->NCX Reduces Na+ Gradient Contraction Increased Myocardial Contraction Ca_ion->Contraction

Caption: Mechanism of action of this compound.

Experimental Workflow: Safe Handling and Disposal of this compound

This workflow outlines the key steps for safely handling and disposing of this compound in a laboratory setting.

Digoxin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Spill & Decontamination cluster_disposal Disposal Assess_Risks 1. Assess Risks & Review SDS Don_PPE 2. Don Appropriate PPE Assess_Risks->Don_PPE Work_in_Hood 3. Work in Fume Hood Don_PPE->Work_in_Hood Weigh_Handle 4. Weigh and Handle with Care Work_in_Hood->Weigh_Handle Label_Store 5. Label and Store Properly Weigh_Handle->Label_Store Spill_Response 6. Spill Response Protocol Weigh_Handle->Spill_Response If spill occurs Collect_Waste 8. Collect as Hazardous Waste Label_Store->Collect_Waste After use Decontaminate 7. Decontaminate Surfaces Spill_Response->Decontaminate Decontaminate->Collect_Waste Dispose_Regs 9. Dispose According to Regulations Collect_Waste->Dispose_Regs

Caption: Workflow for safe handling and disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.